5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-3-methylsulfanyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-5(2)8-9-6(7-4)10-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMXBOUDJKXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223052 | |
| Record name | as-Triazine, 5,6-dimethyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7275-70-9 | |
| Record name | 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7275-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | as-Triazine, 5,6-dimethyl-3-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007275709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | as-Triazine, 5,6-dimethyl-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9). As a member of the 1,2,4-triazine class of heterocyclic compounds, this molecule holds potential as a scaffold in medicinal chemistry and agricultural science. This document collates available data to serve as a foundational resource for researchers and professionals in drug development and related fields.
Introduction: The 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The inherent asymmetry and rich electronic properties of the triazine core allow for diverse functionalization, leading to compounds with applications ranging from pharmaceuticals to agricultural chemicals[1][2][3]. Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][4]. The subject of this guide, this compound, is a specific derivative with potential for further investigation and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known characteristics of this compound.
Chemical Structure and Identifiers
The structure of this compound is characterized by a 1,2,4-triazine ring substituted with two methyl groups at positions 5 and 6, and a methylthio group at position 3.
| Property | Value | Source |
| CAS Number | 7275-70-9 | [5] |
| Molecular Formula | C₆H₉N₃S | [5] |
| Molecular Weight | 155.22 g/mol | [5] |
| InChI | InChI=1S/C6H9N3S/c1-4-5(2)8-9-6(7-4)10-3/h1-3H3 | [5] |
| InChIKey | YMBMXBOUDJKXSC-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CS C1=NN=C(C)C(=N1)C | [5] |
| Synonyms | 3-Methylthio-5,6-dimethyl-1,2,4-triazine, as-Triazine, 5,6-dimethyl-3-(methylthio)- | [5] |
Physical Properties
-
Appearance: Likely a solid at room temperature.
-
Solubility: Expected to have moderate solubility in common organic solvents and low solubility in water[5].
It is imperative for researchers to experimentally determine these properties for pure samples of the compound.
Synthesis and Reactivity
The synthesis of this compound can be logically approached through the preparation of its thiol precursor, 5,6-dimethyl-1,2,4-triazine-3-thiol, followed by S-methylation.
Synthesis of the Precursor: 5,6-Dimethyl-1,2,4-triazine-3-thiol
The synthesis of 1,2,4-triazine-3-thiols often involves the cyclization of a thiosemicarbazone with an α-dicarbonyl compound. For 5,6-dimethyl-1,2,4-triazine-3-thiol, the likely starting materials would be thiosemicarbazide and 2,3-butanedione (diacetyl).
S-Methylation to Yield this compound
The final step in the synthesis is the methylation of the thiol group. This is a standard transformation in organic chemistry and can be achieved using various methylating agents.
Experimental Protocol: General Procedure for S-Methylation of Heterocyclic Thiols
-
Deprotonation: The heterocyclic thiol (1 equivalent) is dissolved in a suitable solvent, such as methanol or dimethylformamide (DMF). A base (1-1.2 equivalents), such as sodium hydroxide or potassium carbonate, is added to deprotonate the thiol and form the more nucleophilic thiolate.
-
Methylation: A methylating agent (1-1.2 equivalents), such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. These are powerful alkylating agents and should be handled with appropriate safety precautions[6][7].
-
Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure S-methylated product.
Reactivity Profile
The reactivity of this compound is dictated by the 1,2,4-triazine core and the methylthio substituent.
-
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone using common oxidizing agents. This transformation can significantly alter the electronic properties and biological activity of the molecule.
-
Nucleophilic Aromatic Substitution: The 1,2,4-triazine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the electron-donating nature of the methyl and methylthio groups may modulate this reactivity.
-
Reactions at the Ring Nitrogen Atoms: The nitrogen atoms of the triazine ring possess lone pairs of electrons and can act as bases or nucleophiles, participating in reactions such as quaternization.
Spectroscopic Characterization
While specific experimental spectra for this compound are not available in the reviewed literature, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups on the triazine ring and a singlet for the methylthio group. The chemical shifts of these signals would provide valuable information about the electronic environment of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the two methyl carbons on the ring, the methylthio carbon, and the three carbons of the triazine ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (155.22 m/z). Fragmentation patterns would likely involve the loss of methyl and methylthio radicals.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the methyl groups, as well as C=N and C=C stretching vibrations associated with the triazine ring.
Potential Applications and Biological Activity
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities[1][2]. While no specific biological data for this compound has been reported, related compounds have shown promise in several areas:
-
Anticancer Activity: Many 1,2,4-triazine derivatives have been investigated as potential anticancer agents[2][4]. Their mechanisms of action can vary, including the inhibition of kinases and other enzymes involved in cell proliferation.
-
Antimicrobial and Antiviral Activity: The triazine nucleus is also found in compounds with antimicrobial and antiviral properties[1][2].
-
Agricultural Chemistry: Triazine derivatives are widely used as herbicides[8]. The structural features of this compound suggest it could be explored for similar applications.
The presence of the methylthio group provides a handle for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Analytical Methods
The analysis of triazine derivatives is well-established, particularly in the context of environmental monitoring of herbicides. These methods can be adapted for the characterization and quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like many triazine derivatives[8][9].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more polar or thermally labile triazine derivatives, LC-MS is the method of choice[8][9].
Workflow for Analytical Determination
Safety and Handling
Specific toxicological data for this compound is not available. However, as with any chemical compound, it should be handled with care in a laboratory setting. General precautions for handling triazine derivatives include:
-
Using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Working in a well-ventilated area or a fume hood.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
For disposal, follow local regulations for chemical waste. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier.
Conclusion and Future Directions
This compound is a heterocyclic compound with potential for further exploration in medicinal and agricultural chemistry. This guide has summarized the available information on its properties, synthesis, and potential applications, while also highlighting the current gaps in knowledge.
Future research should focus on:
-
The development and full characterization of a robust synthetic route.
-
Detailed experimental determination of its physicochemical properties.
-
Comprehensive spectroscopic analysis to establish a reference dataset.
-
Screening for biological activity in relevant assays to explore its therapeutic or agricultural potential.
This foundational work will be crucial for unlocking the full potential of this and related 1,2,4-triazine derivatives.
References
-
Pesticide Action Network UK. (n.d.). Triazine Herbicides. Retrieved January 17, 2026, from [Link]
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Taylor & Francis Online. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved January 17, 2026, from [Link]
- Patel, R. et al. (2021). Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(2), 2000363.
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MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved January 17, 2026, from [Link]
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MDPI. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved January 17, 2026, from [Link]
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RSC Publishing. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Retrieved January 17, 2026, from [Link]
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MDPI. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Retrieved January 17, 2026, from [Link]
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Springer. (2024). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Retrieved January 17, 2026, from [Link]
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PubMed. (1983). Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate. Retrieved January 17, 2026, from [Link]
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YouTube. (2018). Thiols and Sulfides. Retrieved January 17, 2026, from [Link]
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PubMed. (1998). S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide. Retrieved January 17, 2026, from [Link]
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HETEROCYCLES. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Retrieved January 17, 2026, from [Link]
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5,6-Dimethyl-3-(methylthio)-1,2,4-triazine solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
Abstract
Solubility is a critical physicochemical parameter that dictates the viability of a compound in numerous scientific applications, from drug discovery to materials science. This guide provides a comprehensive technical overview of the solubility of this compound (CAS: 7275-70-9), a heterocyclic compound belonging to the triazine family.[1] While specific quantitative solubility data for this compound is not extensively published, this document establishes a predictive framework based on fundamental chemical principles and detailed data from the structurally analogous herbicide, Metribuzin. We present a thorough examination of the theoretical principles governing solubility, detailed experimental protocols for its determination via the reliable shake-flask method, and subsequent quantification using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies required to assess and understand the solubility profile of this and similar chemical entities.
Introduction: The Significance of Solubility
This compound is a heterocyclic organic compound featuring a triazine ring substituted with two methyl groups and a methylthio group.[1] Such triazine scaffolds are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1][2] The journey of a compound from a laboratory curiosity to a functional product is critically dependent on its solubility. In drug development, poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant formulation challenges, ultimately hindering a candidate's progress.[3][4]
This guide serves as a senior application scientist's perspective on determining and interpreting the solubility of this compound in organic solvents. We will explore the causal relationships between molecular structure and solubility, provide robust experimental protocols, and present a data-driven discussion to empower researchers in their experimental design and solvent selection processes.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
-
Molecular Structure Analysis : this compound possesses a moderately polar structure. The triazine ring with its three nitrogen atoms can act as a hydrogen bond acceptor, while the methyl and methylthio groups contribute nonpolar character. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes. It is generally characterized as having moderate solubility in organic solvents and low solubility in water, a common trait for many triazine derivatives.[1]
-
Solvent and Solute Interactions :
-
Polar Solvents (e.g., Methanol, Ethanol) : These solvents can engage in dipole-dipole interactions and potentially weak hydrogen bonding with the nitrogen atoms of the triazine ring.
-
Nonpolar Solvents (e.g., Hexane, Toluene) : Solubility in these solvents will be driven by London dispersion forces, interacting with the methyl groups and the overall hydrocarbon character of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide) : These solvents have strong dipoles but do not donate hydrogen bonds. They are often excellent solvents for compounds like this, capable of engaging in strong dipole-dipole interactions without competing for hydrogen bonding sites.
-
Experimental Determination of Equilibrium Solubility
To obtain reliable and reproducible solubility data, a robust experimental method is essential. The isothermal shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its direct measurement under equilibrium conditions.[7][8]
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental process, from preparation to final analysis.
Caption: Experimental workflow for the shake-flask solubility assay.
Detailed Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.
-
Preparation : Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[9]
-
Solvent Addition : Add a known volume of the desired organic solvent to the vial.
-
Equilibration : Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration, typically 24 to 72 hours, to ensure that the dissolution process has reached equilibrium.[9][10] A preliminary study can determine the minimum time required to reach a stable concentration plateau.[9]
-
Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Clarification : To ensure the complete removal of any suspended microparticles, either centrifuge the aliquot at high speed or filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).[3] This step is crucial, as residual solids will lead to an overestimation of solubility.[11]
-
Analysis : Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[12][13]
Protocol: Quantification by HPLC-UV
-
Method Development : Develop a reverse-phase HPLC method capable of resolving the target compound from any potential impurities or degradants. A typical method might use a C18 column with a mobile phase of acetonitrile and water.
-
Standard Preparation : Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five standard solutions through serial dilution to cover the expected solubility range.[12]
-
Calibration Curve : Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a standard calibration curve. The curve should have a correlation coefficient (R²) of >0.99 for accuracy.[12]
-
Sample Analysis : Dilute the clarified filtrate from the shake-flask experiment with the mobile phase to bring its concentration within the range of the calibration curve. Inject the diluted sample and record the peak area.
-
Concentration Calculation : Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the compound in the diluted sample.[12] Remember to multiply this value by the dilution factor to determine the final solubility in the original solvent.
Predicted Solubility Profile of this compound
Direct, published quantitative solubility data for this compound is scarce. However, we can create a highly informative predictive profile by examining the well-documented solubility of Metribuzin (CAS: 21087-64-9), a closely related triazinone herbicide.[14][15] Metribuzin shares the core 1,2,4-triazine ring and the 3-(methylthio) group, differing primarily in the substitutions at other positions. This structural similarity makes its solubility behavior an excellent proxy.
The following table summarizes the known solubility of Metribuzin in various organic solvents at 20 °C, providing a strong predictive baseline for this compound.
| Solvent Class | Solvent | Metribuzin Solubility (g/kg or g/L) | Predicted Solubility of this compound |
| Polar Aprotic | Dimethylformamide | 1780 g/kg[14] | Very High |
| Cyclohexanone | 1000 g/kg[14] | Very High | |
| Acetone | 820 g/kg[14] | Very High | |
| Ethyl Acetate | 470 g/kg[14] | High | |
| Polar Protic | Methanol | 450 g/kg[14] | High |
| Ethanol | 190 g/kg[14] | Moderate | |
| n-Butanol | 150 g/kg[14] | Moderate | |
| Chlorinated | Chloroform | 850 g/kg[14] | Very High |
| Dichloromethane | 333 g/kg[14] | High | |
| Aromatic | Benzene | 220 g/kg[14] | Moderate |
| Toluene | 120 g/kg[14] | Moderate | |
| Xylene | 90 g/kg[14] | Moderate | |
| Nonpolar | n-Hexane | 2 g/kg[14] | Very Low |
| Aqueous | Water | 1.2 g/L[14] | Low |
Discussion of Predicted Solubility
-
High Solubility in Polar Aprotic and Chlorinated Solvents : The data for Metribuzin shows exceptionally high solubility in solvents like DMF, acetone, and chloroform.[14] This is consistent with the "like dissolves like" principle, as these solvents have strong dipole moments that can effectively solvate the polar triazine ring system. We can confidently predict that this compound will also be highly soluble in these solvents.
-
Good to Moderate Solubility in Alcohols and Aromatics : Solubility is significant but lower in alcohols (methanol, ethanol) and aromatic solvents (toluene, xylene).[14] This suggests that while there are favorable interactions, the solvation is less effective than with polar aprotic solvents. The alkyl groups on the target compound may slightly enhance solubility in less polar solvents like toluene compared to Metribuzin.
-
Very Low Solubility in Nonpolar Alkanes : The extremely low solubility of Metribuzin in n-hexane (2 g/kg) is a classic example of a polar molecule being poorly solvated by a nonpolar solvent.[14] The intermolecular forces between hexane molecules are much stronger than any potential interaction with the triazine. A similar poor solubility is expected for this compound.
Conclusion and Practical Recommendations
This guide provides a robust framework for understanding and determining the organic solvent solubility of this compound. While direct quantitative data is limited, a predictive analysis based on the structurally similar compound Metribuzin offers valuable insights for solvent selection.
Key Recommendations for Researchers:
-
For High Concentration Stock Solutions : Use polar aprotic solvents such as Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or Acetone.
-
For Crystallization/Purification : A mixed solvent system, such as Toluene/Hexane or Ethanol/Water, is likely to be effective. The compound would be dissolved in a "good" solvent (like toluene or ethanol) and precipitated by adding a "poor" solvent (like hexane or water).
-
For Reaction Media : A wide range of solvents from Dichloromethane and Chloroform to Toluene and Methanol can be considered, depending on the specific reaction requirements.
-
Experimental Verification : Always verify solubility experimentally for your specific batch and conditions using the gold-standard shake-flask method detailed herein. Assumptions based on analogous compounds provide a starting point but are not a substitute for empirical data.
By combining theoretical understanding with rigorous experimental methodology, researchers can effectively navigate the challenges of solubility and accelerate their research and development efforts.
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]
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World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]
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ResearchGate. (2018, January 30). Determination of metribuzin content in pesticide formulations using electroanalytical methodology. Available from: [Link]
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An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazine Derivatives
Introduction: The 1,2,4-Triazine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in the development of novel therapeutic agents.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions, have made it a "privileged scaffold" in medicinal chemistry.[2][3] Derivatives of 1,2,4-triazine have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of human diseases.[1][3][4][5] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, their mechanisms of action, and the field-proven methodologies used for their evaluation.
A Spectrum of Therapeutic Potential
Research has consistently shown that modifying the core 1,2,4-triazine structure with different functional groups can yield compounds with highly specific and potent biological effects.[3][6] This versatility has led to the investigation of 1,2,4-triazine derivatives across numerous therapeutic areas.[1][4]
Anticancer Activity: A Primary Focus
The most extensively studied application of 1,2,4-triazine derivatives is in oncology.[6][7] These compounds have been shown to combat cancer through various mechanisms, often interfering with signaling pathways critical for tumor growth and survival.[6][8]
-
Mechanism of Action: Kinase Inhibition: A significant number of 1,2,4-triazine derivatives exert their anticancer effects by inhibiting protein kinases.[2][9] Kinases are crucial enzymes that regulate cellular processes like proliferation, differentiation, and apoptosis; their dysregulation is a hallmark of cancer.[9] For instance, certain 1,2,4-triazine derivatives have been identified as potent inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), which are key regulators of cancer cell metabolism.[2][10][11] By inhibiting PDK, these compounds can disrupt the metabolic advantages of cancer cells, leading to apoptosis.[2][11] Other derivatives have shown inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR, which are pivotal in tumor angiogenesis and metastasis.[9]
-
Induction of Apoptosis: Many 1,2,4-triazine compounds have demonstrated the ability to trigger programmed cell death, or apoptosis, in cancer cells.[6][9] This is often achieved by modulating the expression of key regulatory proteins, such as inhibiting anti-apoptotic proteins of the Bcl-2 family.[9]
The development of hybrid molecules, which combine the 1,2,4-triazine scaffold with other pharmacologically active moieties like indole or quinoline, has emerged as a powerful strategy to enhance anticancer efficacy and overcome drug resistance.[1][2][8] Several triazine-based drugs, such as the pyrrolo[2,1-f][4][5]triazine derivative Brivanib, have advanced into clinical trials, underscoring the therapeutic promise of this chemical class.[7][8]
Antimicrobial Activity: Combating Infectious Diseases
1,2,4-triazine derivatives have also emerged as a significant class of antimicrobial agents.[3][12][13][14] They have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[12][13][14][15]
-
Antibacterial Action: Studies have reported that certain 1,2,4-triazine compounds exhibit weak to moderate inhibitory activity against bacteria such as Bacillus subtilis and Staphylococcus aureus.[12][14][15] The specific mechanisms are still under investigation but are thought to involve disruption of essential cellular processes in the bacteria.
-
Antifungal Properties: The antifungal potential of these derivatives is particularly noteworthy.[16] Some compounds have shown promising activity against Candida albicans, a common cause of opportunistic fungal infections.[12][14][15][16] A key mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[16] In-silico studies have shown that 1,2,4-triazine derivatives can bind effectively to CYP51, suggesting their potential as a new generation of antifungal drugs.[16]
Antiviral and Other Biological Activities
The therapeutic utility of 1,2,4-triazines extends beyond cancer and microbial infections.[1][4]
-
Antiviral Potential: As structural analogs of purine bases, pyrrolo[2,1-f][4][5]triazines have been investigated for their antiviral properties.[17] They have shown activity against a variety of RNA viruses, including influenza virus, by potentially inhibiting viral neuraminidase.[17][18]
-
Diverse Pharmacological Effects: The 1,2,4-triazine scaffold has been linked to a wide range of other pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, anti-HIV, and antimalarial effects, highlighting the vast potential for drug discovery within this class of compounds.[1][4]
Data Presentation: Comparative Anticancer Activity
To illustrate the potent and selective nature of these compounds, the following table summarizes the in vitro inhibitory activity of a series of 3-amino-1,2,4-triazine derivatives against Pyruvate Dehydrogenase Kinase 1 (PDK1).
| Compound ID | Modifications | PDK1 IC₅₀ (µM) |
| 5a | Base Scaffold | 0.10 |
| 5i | Methoxy and Methyl substitutions on Indole rings | 0.01 |
| DAP | Reference Inhibitor | > 10 |
| DCA | Reference Inhibitor | > 10 |
| Data synthesized from biochemical screenings showing potent PDK1 inhibition.[2] |
Experimental Protocols for Biological Evaluation
The following protocols are standard, field-proven methodologies for assessing the biological activity of 1,2,4-triazine derivatives. They are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and cytotoxicity.[19][20] The assay quantifies the metabolic activity of living cells, which is proportional to the number of viable cells.[19]
Causality: The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[20]
Methodology:
-
Cell Plating:
-
Culture cancer cells to an exponential growth phase.[20]
-
Trypsinize and count the cells, ensuring >90% viability.[21]
-
Seed the cells in a 96-well flat-bottom microplate at a pre-determined optimal density (e.g., 2 x 10³ cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 1,2,4-triazine derivatives in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period, typically 48-72 hours, at 37°C and 5% CO₂.[21]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours in the same conditions. This allows for the conversion of MTT to formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the insoluble purple formazan crystals.[19][20]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of the solution using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Method for MIC Determination
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[22][23]
Causality: This method exposes a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.[23] The absence of visible growth (turbidity) after incubation indicates the inhibitory effect of the compound at that concentration.[24]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the 1,2,4-triazine derivative in a suitable solvent (e.g., DMSO).[22]
-
Prepare a 2x working solution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth, MHB).[25]
-
Prepare a standardized bacterial inoculum adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]
-
-
Serial Dilution in Microplate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[22][25]
-
Add 100 µL of the 2x compound working solution to the first column of wells.[25]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[22][25] Discard 100 µL from the final dilution column.[25]
-
-
Inoculation:
-
Dilute the standardized inoculum in broth to achieve the final desired test concentration (typically ~5 x 10⁵ CFU/mL).[25]
-
Within 15 minutes of standardization, add 100 µL of the diluted inoculum to each well (except the sterility control).[22] This brings the final volume to 200 µL and halves the compound concentrations to their final test values.[22]
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[22]
-
-
Incubation:
-
Reading and Interpretation:
Visualization of Key Pathways and Workflows
Diagrams provide a clear visual representation of complex biological processes and experimental procedures, enhancing understanding and reproducibility.
Caption: Workflow for MTT Cell Viability Assay.
Sources
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
Abstract
The 1,2,4-triazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, leading to the development of numerous compounds with a wide array of pharmacological activities. This technical guide focuses on a specific, yet under-explored derivative, 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (DM-TMT) . While direct biological data on DM-TMT is sparse, this document will leverage structure-activity relationships and mechanistic insights from analogous 1,2,4-triazine compounds to propose and explore its most promising potential therapeutic targets. We will delve into the scientific rationale for investigating DM-TMT in the realms of oncology, inflammation, and neurodegenerative diseases, providing detailed, field-proven experimental workflows for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel triazine-based small molecules.
Introduction to this compound (DM-TMT)
This compound is a small heterocyclic organic compound characterized by a 1,2,4-triazine core, substituted with two methyl groups at the 5 and 6 positions and a methylthio group at the 3 position.[1] The 1,2,4-triazine ring system is a bioisostere of pyrimidine and is found in a variety of biologically active molecules, suggesting its potential for interaction with diverse biological targets.[2][3] The lipophilic methylthio group and the dimethyl-substituted core of DM-TMT create a unique chemical entity that warrants investigation for novel therapeutic applications.
The broader family of 1,2,4-triazine derivatives has demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5][6] This guide will extrapolate from these established activities to build a logical framework for the systematic investigation of DM-TMT.
Potential Therapeutic Target Area 1: Oncology
The 1,2,4-triazine scaffold is a recurring feature in a multitude of compounds investigated for their anti-tumor properties.[2][7][8] Several distinct mechanisms of action have been identified for these derivatives, providing a fertile ground for hypothesizing the potential targets of DM-TMT.
Proposed Target: Tubulin Polymerization
Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell structure.[9] Their critical role in mitosis makes them a prime target for anticancer drugs. A study on a series of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines revealed their potential as inhibitors of tubulin polymerization, binding to the colchicine site.[9] The structural similarity of DM-TMT to these compounds suggests it may exert cytotoxic effects through a similar mechanism.
Experimental Validation Workflow:
Step 1: In Vitro Cytotoxicity Screening
A preliminary assessment of DM-TMT's anticancer potential should begin with a broad-spectrum cytotoxicity screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).
| Parameter | Description |
| Cell Lines | MCF-7, A549, HT-29, and a non-cancerous control (e.g., NIH/3T3) |
| Assay | MTT or similar cell viability assay |
| Treatment | DM-TMT at various concentrations (e.g., 0.1 to 100 µM) |
| Incubation Time | 48-72 hours |
| Readout | IC50 values |
Step 2: Tubulin Polymerization Assay
To directly assess the effect of DM-TMT on tubulin dynamics, a cell-free tubulin polymerization assay is essential.
Protocol:
-
Reagents: Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescence reporter).
-
Procedure:
-
Reconstitute tubulin in the provided buffer.
-
Add GTP to initiate polymerization.
-
In a 96-well plate, add DM-TMT at various concentrations.
-
Add the tubulin/GTP mixture to the wells.
-
Monitor the fluorescence increase over time at 37°C, which corresponds to tubulin polymerization.
-
-
Controls: Use a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control and DMSO as a vehicle control.
-
Analysis: Compare the polymerization curves of DM-TMT-treated samples to controls.
Step 3: Immunofluorescence Microscopy
Visualizing the effect of DM-TMT on the microtubule network within cancer cells provides crucial cellular-level evidence.
Protocol:
-
Cell Culture: Grow cancer cells (e.g., A549) on glass coverslips.
-
Treatment: Treat cells with DM-TMT at its IC50 concentration for a defined period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining:
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Visualize the microtubule structure using a fluorescence microscope. Look for signs of microtubule disruption, such as depolymerization or abnormal bundling.
Caption: Workflow for validating tubulin polymerization inhibition.
Proposed Target: Receptor Tyrosine Kinases (RTKs)
Scientific Rationale: RTKs like c-Met and EGFR are frequently overexpressed or mutated in various cancers, driving tumor growth and proliferation.[10][11] The 1,2,4-triazine scaffold has been successfully employed to develop potent inhibitors of these kinases.[10][12] Given this precedent, DM-TMT should be evaluated for its potential to inhibit RTK signaling.
Experimental Validation Workflow:
Step 1: Kinase Inhibition Profiling
A broad kinase panel screen is a cost-effective initial step to identify potential kinase targets of DM-TMT.
Step 2: In Vitro Kinase Assays
If the initial screen reveals activity against specific RTKs (e.g., c-Met), follow up with dedicated in vitro kinase assays to determine the IC50 value.
Protocol (Example for c-Met):
-
Reagents: Recombinant c-Met kinase, a suitable peptide substrate, and ATP.
-
Assay Format: Use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Procedure:
-
Incubate recombinant c-Met with DM-TMT at various concentrations.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
After a set time, stop the reaction and measure the luminescence.
-
-
Analysis: Calculate the IC50 of DM-TMT for c-Met inhibition.
Step 3: Western Blot Analysis of Downstream Signaling
To confirm that DM-TMT inhibits RTK activity in a cellular context, analyze the phosphorylation status of key downstream signaling proteins.
Protocol:
-
Cell Culture and Treatment: Culture a cancer cell line with known RTK activation (e.g., HepG2 for c-Met) and treat with DM-TMT.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated and total forms of the target RTK (e.g., p-c-Met, total c-Met) and downstream effectors (e.g., p-AKT, total AKT).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities to determine the effect of DM-TMT on RTK phosphorylation and downstream signaling.
Potential Therapeutic Target Area 2: Inflammation
Chronic inflammation is a key driver of numerous diseases. The 1,2,4-triazine core is present in compounds with significant anti-inflammatory properties.[4]
Proposed Target: NLRP3 Inflammasome
Scientific Rationale: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[13] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders. A recent patent application described a series of 1,2,4-triazine derivatives as potent NLRP3 inhibitors.[13] This makes the NLRP3 inflammasome a highly plausible target for DM-TMT.
Experimental Validation Workflow:
Step 1: LPS/ATP-Induced IL-1β Release Assay
This is a standard cellular assay to screen for inhibitors of the NLRP3 inflammasome.
Protocol:
-
Cell Culture: Use THP-1 human monocytic cells and differentiate them into macrophages with PMA.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression.
-
Treatment: Treat the primed cells with various concentrations of DM-TMT.
-
Activation (Signal 2): Activate the NLRP3 inflammasome with ATP.
-
Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.
-
Controls: Use a known NLRP3 inhibitor (e.g., MCC950) as a positive control.
| Parameter | Description |
| Cell Line | PMA-differentiated THP-1 cells |
| Priming Agent | Lipopolysaccharide (LPS) |
| Activating Agent | Adenosine Triphosphate (ATP) |
| Test Compound | DM-TMT (various concentrations) |
| Readout | IL-1β concentration in supernatant (ELISA) |
Step 2: ASC Speck Formation Assay
Upon inflammasome activation, the adaptor protein ASC polymerizes into a large "speck" that can be visualized by microscopy.
Protocol:
-
Cell Line: Use THP-1 cells stably expressing ASC fused to a fluorescent protein (e.g., ASC-GFP).
-
Assay: Prime and activate the cells as described above in the presence or absence of DM-TMT.
-
Imaging: Use fluorescence microscopy to visualize and quantify the percentage of cells containing ASC specks. A reduction in speck formation indicates inhibition of inflammasome assembly.
Caption: Proposed inhibition of the NLRP3 pathway by DM-TMT.
Potential Therapeutic Target Area 3: Neurodegenerative and Neurological Disorders
The central nervous system (CNS) is another area where 1,2,4-triazine derivatives have shown promise.
Proposed Target: Adenosine A2A Receptor
Scientific Rationale: The adenosine A2A receptor is a G-protein coupled receptor highly expressed in the basal ganglia, where it modulates dopaminergic signaling. Antagonism of the A2A receptor is a clinically validated strategy for treating Parkinson's disease.[14][15] Potent and selective A2A receptor antagonists based on the 1,2,4-triazine scaffold have been developed, highlighting the potential of this chemical class for CNS applications.[14][15]
Experimental Validation Workflow:
Step 1: Radioligand Binding Assay
This is the gold standard for determining a compound's affinity for a specific receptor.
Protocol:
-
Source of Receptor: Use cell membranes prepared from a cell line overexpressing the human adenosine A2A receptor.
-
Radioligand: Use a high-affinity radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385).
-
Assay: Incubate the membranes with the radioligand in the presence of increasing concentrations of DM-TMT.
-
Measurement: Separate bound from free radioligand and quantify the radioactivity.
-
Analysis: Determine the Ki (inhibitory constant) of DM-TMT for the A2A receptor.
Step 2: cAMP Functional Assay
To determine if DM-TMT acts as an antagonist, a functional assay measuring downstream signaling is required. A2A receptor activation increases intracellular cyclic AMP (cAMP).
Protocol:
-
Cell Line: Use a cell line expressing the A2A receptor (e.g., HEK293-A2A).
-
Assay:
-
Pre-treat cells with DM-TMT.
-
Stimulate the cells with a known A2A receptor agonist (e.g., NECA).
-
Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).
-
-
Analysis: An antagonist will inhibit the agonist-induced increase in cAMP. Calculate the IC50 for this inhibition.
Proposed Target: Neuroprotection via MAPK Signaling Modulation
Scientific Rationale: A study on a closely related compound, 3-thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine, demonstrated neuroprotective effects in a model of oxidative stress.[16] The compound was found to improve neurite outgrowth and modulate the phosphorylation of MAP kinases (JNK, ERK, p38), which are key regulators of cellular stress responses and survival.[16] This suggests that DM-TMT could possess similar neuroprotective properties.
Experimental Validation Workflow:
Step 1: Oxidative Stress Cell Viability Assay
Assess the ability of DM-TMT to protect neuronal cells from oxidative stress-induced death.
Protocol:
-
Cell Line: Use a neuronal cell line such as PC12 or SH-SY5Y.
-
Procedure:
-
Pre-treat cells with DM-TMT.
-
Induce oxidative stress with an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Measure cell viability using an MTT or similar assay.
-
-
Analysis: Determine if DM-TMT pre-treatment increases cell survival compared to cells treated with the oxidative stressor alone.
Step 2: Western Blot for MAPK Phosphorylation
Investigate the effect of DM-TMT on stress-induced MAPK signaling.
Protocol:
-
Cell Culture and Treatment: Treat neuronal cells with an oxidative stressor in the presence or absence of DM-TMT.
-
Western Blotting: Perform Western blot analysis as described in section 2.2, using antibodies against the phosphorylated and total forms of JNK, p38, and ERK.
-
Analysis: Determine if DM-TMT can attenuate the stress-induced phosphorylation of pro-apoptotic kinases like JNK and p38, or modulate the pro-survival ERK pathway.
Conclusion and Future Directions
While this compound remains a relatively uncharacterized molecule, the wealth of data on structurally related 1,2,4-triazine derivatives provides a strong foundation for a targeted investigation into its therapeutic potential. The proposed primary areas of inquiry—oncology, inflammation, and neurodegeneration—are supported by substantial precedent within this chemical class. The experimental workflows detailed in this guide offer a systematic and robust approach to identifying and validating the molecular targets of DM-TMT. Successful validation of any of these proposed targets would position DM-TMT as a promising lead compound for further preclinical development.
References
-
Alam, M. S., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Molecular Biosciences. [Link]
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Sydorenko, N., et al. (2023). 1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases. ACS Medicinal Chemistry Letters. [Link]
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Clerici, W. J., et al. (1990). Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines. Journal of Medicinal Chemistry. [Link]
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Yurttaş, L., et al. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anticancer Agents in Medicinal Chemistry. [Link]
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Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
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Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. National Center for Biotechnology Information. [Link]
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Sorkh-Laleh, F., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Archiv der Pharmazie. [Link]
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Abd El-All, A. S., et al. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Medicinski Glasnik. [Link]
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Abd El-All, A. S., et al. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Medicinski Glasnik. [Link]
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Saravani, F., et al. (2019). Synthesis, Anti-proliferative Evaluation, and Molecular Docking Studies of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines as Tubulin Polymerization Inhibitors. Letters in Drug Design & Discovery. [Link]
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Gümüş, F., & Özveren, A. (2009). Synthesis and biological action of 5-oxo-1,2,4-triazine derivatives. Turkish Journal of Chemistry. [Link]
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El-Naggar, S. A., et al. (2012). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. SciSpace. [Link]
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Khodagholi, F., et al. (2012). 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. Toxicology in Vitro. [Link]
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Jahan, H., et al. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. International Immunopharmacology. [Link]
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Jiang, Y-C., & Liu, B. (2012). 5,6-Dimethyl-1,2,4-triazin-3-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Verma, T., et al. (2020). Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. Anticancer Agents in Medicinal Chemistry. [Link]
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Unraveling the Bio-Regulatory Action of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine: A Technical Guide for Researchers
Foreword: A Molecule of Agricultural Interest
The 1,2,4-triazine scaffold is a cornerstone in the development of a diverse array of biologically active molecules, ranging from pharmaceuticals to agrochemicals.[1][2] Within this chemical family, 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine emerges as a compound of significant interest, particularly within the realm of agricultural science.[3] While direct, in-depth studies on this specific molecule are not extensively documented, its structural similarity to a well-established class of herbicides provides a strong foundation for understanding its likely mechanism of action. This guide synthesizes the available information on related 1,2,4-triazine derivatives to propose a detailed hypothesis for the bio-regulatory activity of this compound and to provide a framework for its experimental validation.
Molecular Profile of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its biological interactions.
| Property | Value | Source |
| CAS Number | 7275-70-9 | [3] |
| Molecular Formula | C₆H₉N₃S | [3] |
| SMILES | S(C)C=1N=C(C)C(C)=NN1 | [3] |
| InChI Key | YMBMXBOUDJKXSC-UHFFFAOYSA-N | [3] |
| Solubility | Moderately soluble in organic solvents, low solubility in water. | [3] |
The presence of the 1,2,4-triazine ring, substituted with two methyl groups and a methylthio group, imparts a unique electronic and steric configuration that is likely pivotal to its biological activity.[3]
Postulated Mechanism of Action: Inhibition of Photosynthesis
Based on extensive research into analogous 1,2,4-triazine herbicides, the primary mechanism of action for this compound is hypothesized to be the inhibition of photosynthesis .[4][5] Specifically, it is proposed to act as an inhibitor of Photosystem II (PSII) electron transport.[4][6][7]
The Target: The D1 Protein of Photosystem II
The photosynthetic electron transport chain is a series of protein complexes embedded in the thylakoid membranes of chloroplasts. Triazine herbicides are known to bind to a specific site on the D1 protein , a core component of the PSII reaction center.[4][6][7] This binding event blocks the flow of electrons from the primary electron acceptor, plastoquinone (PQ), thereby disrupting the entire photosynthetic process.[4]
The Consequence: A Cascade of Cellular Damage
The blockage of electron transport leads to a series of detrimental downstream effects within the plant cell:
-
Inhibition of ATP and NADPH Synthesis: The disruption of the electron flow prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP+ to NADPH. These molecules are essential for carbon fixation in the Calvin cycle.[5]
-
Oxidative Stress: The stalled electron transport chain leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause lipid peroxidation, membrane damage, and chlorophyll bleaching, leading to the characteristic symptoms of chlorosis (yellowing) and eventual plant death.[5]
The following diagram illustrates the proposed site of action for this compound within the photosynthetic electron transport chain.
Figure 1: Proposed mechanism of action of this compound.
Experimental Validation: A Step-by-Step Approach
To confirm the hypothesized mechanism of action, a series of targeted experiments are required. The following protocols provide a robust framework for this investigation.
In Vitro Assay: Chlorophyll Fluorescence Measurement
Rationale: Chlorophyll fluorescence is a sensitive indicator of the efficiency of PSII. Inhibition of electron transport leads to an increase in fluorescence yield.
Protocol:
-
Plant Material: Isolate intact chloroplasts from a susceptible plant species (e.g., Spinacia oleracea).
-
Treatment: Incubate the isolated chloroplasts with varying concentrations of this compound. A known PSII inhibitor, such as Atrazine, should be used as a positive control.
-
Measurement: Use a pulse-amplitude-modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters, specifically the maximum quantum yield of PSII (Fv/Fm).
-
Analysis: A decrease in Fv/Fm with increasing concentrations of the compound would indicate PSII inhibition.
Cellular Assay: Oxygen Evolution Measurement
Rationale: The splitting of water in PSII releases oxygen. Inhibition of PSII will lead to a decrease in the rate of oxygen evolution.
Protocol:
-
Plant Material: Use leaf discs or a suspension of algal cells from a susceptible species.
-
Treatment: Incubate the plant material in a buffered solution containing a range of concentrations of this compound.
-
Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen evolution under light-saturating conditions.
-
Analysis: A dose-dependent decrease in the rate of oxygen evolution will provide further evidence for PSII inhibition.
Whole Plant Assay: Herbicide Efficacy and Symptomology
Rationale: Observing the effects of the compound on whole plants is crucial to confirm its herbicidal activity and to correlate the observed symptoms with the proposed mechanism of action.
Protocol:
-
Plant Species: Select a range of both monocotyledonous and dicotyledonous weed species.
-
Application: Apply this compound as a pre-emergence or post-emergence treatment at various application rates.
-
Observation: Monitor the plants over a period of 14-21 days, recording visual symptoms such as chlorosis, necrosis, and growth inhibition.
-
Analysis: Determine the effective dose (ED50) for each species and compare the observed symptoms with those of known PSII inhibitors.
The following diagram outlines the experimental workflow for validating the mechanism of action.
Figure 2: A structured experimental approach to validate the proposed mechanism.
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of 1,2,4-triazine derivatives is highly dependent on the nature and position of substituents on the triazine ring.[8] For PSII inhibitors, the following general SAR trends have been observed:
-
Position 3: A small, electron-withdrawing group, such as a methylthio (-SCH₃) group, is often optimal for activity.
-
Position 5 & 6: Substitution with small alkyl groups, like the dimethyl substitution in the title compound, can influence binding affinity and selectivity.
Further research involving the synthesis and biological evaluation of analogs of this compound could provide more detailed insights into its SAR and potentially lead to the development of more potent and selective herbicides.
Concluding Remarks and Future Directions
While direct experimental data on this compound is currently limited, the wealth of information available for structurally related 1,2,4-triazine herbicides provides a strong basis for postulating its mechanism of action as a photosystem II inhibitor. The experimental framework outlined in this guide offers a clear path for researchers to validate this hypothesis and to further characterize the biological activity of this promising agrochemical candidate. Future research should focus on detailed kinetic studies of its interaction with the D1 protein, as well as investigations into its environmental fate and selectivity in different plant species. Such studies will be instrumental in fully elucidating the potential of this compound in modern agriculture.
References
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The Triazine Herbicides. ResearchGate. [Link]
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Synthesis and Acaricidal Activity of Some New 1,2,4-Triazine Derivatives. ResearchGate. [Link]
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Role of uncondensed 1,2,4-triazine derivatives as biocidal plant protection agents. PubMed. [Link]
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Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. [Link]
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Allelopathic Potential and Cytotoxic, Genotoxic, and Antigenotoxic Effects of Tecoma stans Flowers (Bignoniaceae). MDPI. [Link]
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The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]
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DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. [Link]
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Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. ResearchGate. [Link]
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Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]
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The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. IntechOpen. [Link]
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Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]
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Spectroscopic Blueprint of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine: A Technical Guide for Researchers
Introduction: The Structural Elucidation of a Promising Heterocycle
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, the 1,2,4-triazine scaffold is of significant interest due to its diverse biological activities. This guide focuses on the spectral characterization of a specific derivative, 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9), a molecule with potential applications in medicinal and agricultural chemistry.[1]
The precise elucidation of a molecule's structure is paramount to understanding its reactivity, and by extension, its function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the bedrock of this structural analysis. This document provides an in-depth examination of the expected spectral data for this compound, offering a predictive blueprint for researchers working with this and related compounds. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogues to provide a robust and scientifically grounded predictive analysis.
Molecular Structure and Predicted Spectroscopic Features
The foundational step in predicting spectral outcomes is a thorough understanding of the molecule's architecture.
Caption: Molecular Structure of this compound
The structure reveals several key features that will dictate its spectroscopic signature:
-
An aromatic 1,2,4-triazine ring.
-
Two methyl groups attached to the carbon atoms of the triazine ring (C5 and C6).
-
A methylthio (-SCH₃) group attached to the third carbon atom of the triazine ring (C3).
These distinct chemical environments will give rise to characteristic signals in the NMR, specific vibrational modes in the IR spectrum, and predictable fragmentation patterns in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the three methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.5 - 2.7 | Singlet | 3H | -SCH₃ | The methyl group attached to the sulfur atom is expected to be in this region, influenced by the electron-withdrawing nature of the triazine ring. |
| ~ 2.4 - 2.6 | Singlet | 3H | C5-CH₃ | Aromatic methyl groups typically appear in this range. The exact position will be influenced by the nitrogen atoms in the ring. |
| ~ 2.3 - 2.5 | Singlet | 3H | C6-CH₃ | Similar to the C5-methyl, its chemical shift will be in the aromatic methyl region. A slight difference in chemical shift between the C5 and C6 methyls may be observed due to the asymmetry of the 1,2,4-triazine ring. |
Note: Predicted chemical shifts are relative to a standard solvent like CDCl₃.
Predicted ¹³C NMR Spectral Data
The carbon NMR will provide insight into the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C3 | The carbon atom attached to the sulfur and two nitrogen atoms will be significantly deshielded. |
| ~ 150 - 155 | C5 | Aromatic carbon in a heteroaromatic ring, deshielded by the adjacent nitrogen atoms. |
| ~ 148 - 153 | C6 | Similar to C5, this carbon is part of the aromatic heterocyclic ring. |
| ~ 15 - 20 | C5-CH₃ | Typical chemical shift for an aromatic methyl carbon. |
| ~ 14 - 19 | C6-CH₃ | Similar to the C5-methyl carbon. |
| ~ 12 - 17 | -SCH₃ | The methyl carbon attached to sulfur will be the most shielded of the methyl carbons. |
Note: Predicted chemical shifts are relative to a standard solvent like CDCl₃.
Experimental Protocol for NMR Spectroscopy
Caption: NMR Sample Preparation and Analysis Workflow
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
-
Data Acquisition: Set the parameters for both ¹H and ¹³C NMR experiments, including the number of scans, pulse width, and acquisition time. For ¹³C NMR, a greater number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Once the data is acquired, it is processed using appropriate software. This involves Fourier transformation of the free induction decay (FID), phasing the spectrum, correcting the baseline, and integrating the peaks in the ¹H spectrum. The chemical shifts are then referenced to the internal standard.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Aliphatic C-H (from -CH₃ groups) |
| ~ 1600 - 1450 | C=N and C=C stretch | 1,2,4-Triazine ring |
| ~ 1450 - 1350 | C-H bend | Aliphatic C-H (from -CH₃ groups) |
| ~ 1300 - 1000 | C-N stretch | 1,2,4-Triazine ring |
| ~ 700 - 600 | C-S stretch | Thioether (-S-CH₃) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Analysis: Collect the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Interpretation: Analyze the resulting spectrum to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of C₆H₉N₃S is 155.05 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 155.
-
Isotope Peaks: Due to the natural abundance of isotopes, particularly ³⁴S, an M+2 peak at m/z = 157 with an intensity of approximately 4.4% relative to the molecular ion peak is expected.
-
Key Fragmentation Pathways:
Caption: Predicted Fragmentation Pathways for this compound
A likely fragmentation pattern would involve the loss of a methyl radical (•CH₃) from one of the methyl groups, leading to a fragment at m/z = 140. Another probable fragmentation is the loss of the methylthio radical (•SCH₃), resulting in a fragment at m/z = 108. Further fragmentation of the triazine ring would lead to a complex pattern of lower mass ions.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral fragments.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
Conclusion: A Predictive Framework for Structural Confirmation
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and data from analogous structures, serves as a valuable resource for researchers. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. By understanding the anticipated spectral blueprint of this molecule, scientists in drug development and related fields can more efficiently and accurately characterize this and other novel 1,2,4-triazine derivatives, accelerating the pace of discovery.
References
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
-
SpectraBase. Wiley Science Solutions. [Link]
-
PubChem. As-triazine, 5,6-dimethyl-3-(methylthio)-. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine. This molecule, belonging to the as-triazine class, is of significant interest in medicinal chemistry and drug development due to the established biological activities of the 1,2,4-triazine scaffold. This document details a robust two-step synthetic pathway, provides in-depth explanations of the underlying reaction mechanisms, and presents a thorough analysis of the spectroscopic and analytical techniques required for its complete characterization. The methodologies and insights presented herein are designed to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities and the exploration of their therapeutic potential.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine nucleus is a prominent heterocyclic motif that has garnered considerable attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of various substituents onto the triazine ring allows for the fine-tuning of its physicochemical properties and biological targets. The title compound, this compound (CAS No. 7275-70-9), features a triazine core functionalized with two methyl groups at the 5 and 6 positions and a methylthio group at the 3 position.[1] This substitution pattern is anticipated to influence its biological activity and provides a key intermediate for further chemical modifications.
Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. This pathway involves an initial cyclocondensation reaction to form the triazine ring, followed by a subsequent S-methylation. This approach is widely adopted for the synthesis of various 3-alkylthio-1,2,4-triazines due to its reliability and good yields.
Step 1: Synthesis of 5,6-Dimethyl-1,2,4-triazine-3-thione
The first step involves the cyclocondensation of 2,3-butanedione with thiocarbohydrazide. This reaction forms the core 1,2,4-triazine ring with a thione functionality at the 3-position.
Reaction: 2,3-Butanedione + Thiocarbohydrazide → 5,6-Dimethyl-1,2,4-triazine-3-thione
Causality Behind Experimental Choices:
-
Reactants: 2,3-butanedione serves as the α-dicarbonyl component, providing the C5 and C6 carbons and the attached methyl groups to the triazine ring. Thiocarbohydrazide is the key building block that provides the N1, N2, N4, and C3 atoms, along with the sulfur atom for the thione group.
-
Solvent: A protic solvent such as ethanol or a mixture of ethanol and water is typically used to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the reaction mechanism.
-
Catalyst: The reaction is often catalyzed by a small amount of acid, which protonates one of the carbonyl groups of 2,3-butanedione, thereby activating it for nucleophilic attack by the terminal amino group of thiocarbohydrazide.
Experimental Protocol:
-
To a solution of thiocarbohydrazide (1.0 eq) in a suitable solvent (e.g., 50% aqueous ethanol), add 2,3-butanedione (1.0 eq).
-
Add a catalytic amount of a mineral acid (e.g., HCl).
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 5,6-Dimethyl-1,2,4-triazine-3-thione.
Step 2: Synthesis of this compound
The second step is the S-methylation of the synthesized 5,6-Dimethyl-1,2,4-triazine-3-thione. This is a nucleophilic substitution reaction where the sulfur atom of the thione group acts as the nucleophile.
Reaction: 5,6-Dimethyl-1,2,4-triazine-3-thione + Methyl Iodide → this compound
Causality Behind Experimental Choices:
-
Reactant: 5,6-Dimethyl-1,2,4-triazine-3-thione exists in tautomeric equilibrium with its thiol form. The thiol form is deprotonated by a base to generate a highly nucleophilic thiolate anion.
-
Methylating Agent: Methyl iodide is a commonly used and effective methylating agent. The iodine atom is a good leaving group, facilitating the nucleophilic attack by the thiolate.
-
Base: A base such as sodium hydroxide or potassium carbonate is used to deprotonate the thiol tautomer, thereby activating the substrate for methylation.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is often employed to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol:
-
Dissolve 5,6-Dimethyl-1,2,4-triazine-3-thione (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate, 1.2 eq) to the solution and stir for a short period to allow for the formation of the thiolate anion.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three different types of protons: the two methyl groups at the C5 and C6 positions of the triazine ring, and the methyl group of the methylthio substituent. The chemical shifts and multiplicities of these signals provide crucial information about the molecular structure.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between the sp² carbons of the triazine ring and the sp³ carbons of the methyl groups.
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands to look for include:
-
C=N stretching vibrations of the triazine ring.
-
C-H stretching and bending vibrations of the methyl groups.
-
C-S stretching vibration of the methylthio group.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of C₆H₉N₃S.
Analytical Data
| Property | Value |
| Molecular Formula | C₆H₉N₃S |
| Molecular Weight | 155.22 g/mol |
| CAS Number | 7275-70-9 |
| Appearance | Crystalline solid |
Visualizing the Process
Synthesis Workflow
Caption: The workflow for the comprehensive characterization of the synthesized compound.
Conclusion
This technical guide has outlined a reliable and well-understood synthetic route for the preparation of this compound. The detailed explanation of the experimental rationale and the comprehensive characterization workflow provide a solid foundation for researchers to successfully synthesize and validate this important heterocyclic compound. The insights provided herein are intended to empower further research into the medicinal applications of novel 1,2,4-triazine derivatives.
References
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The Emergence of a Versatile Scaffold: A Technical Guide to 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
The 1,2,4-triazine core is a compelling heterocycle in medicinal chemistry and materials science, offering a versatile scaffold for developing novel molecular entities. This guide delves into the specifics of a particularly interesting derivative, 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine, exploring its discovery within the broader context of triazine chemistry, its synthesis, properties, and burgeoning applications.
I. Conceptual Genesis: The Legacy of 1,2,4-Triazines
The core structure of this compound is a six-membered aromatic ring containing three nitrogen atoms and three carbon atoms.[2] The dimethyl substitution influences the molecule's steric and electronic properties, while the methylthio group provides a key site for further chemical modification and potential interactions with biological targets.[2]
II. Physicochemical Characteristics
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application.
| Property | Value |
| CAS Number | 7275-70-9 |
| Molecular Formula | C₆H₉N₃S |
| Molecular Weight | 155.22 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Moderately soluble in organic solvents, low solubility in water.[2] |
| Canonical SMILES | CSC1=NC(=C(N=N1)C)C |
III. Synthesis and Mechanistic Insights
The synthesis of this compound can be logically deduced from established methodologies for related 1,2,4-triazine derivatives. A plausible and efficient synthetic route involves the cyclocondensation of a 1,2-dicarbonyl compound with a thiosemicarbazide, followed by S-alkylation.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 5,6-Dimethyl-1,2,4-triazine-3(2H)-thione
-
Rationale: The initial step involves the formation of the triazine ring through a cyclocondensation reaction. Butane-2,3-dione (diacetyl) provides the C5-C6 carbon backbone, while thiosemicarbazide delivers the remaining carbon and nitrogen atoms of the heterocycle, along with the thione functionality.
-
Procedure:
-
To a solution of butane-2,3-dione (1 equivalent) in ethanol, add thiosemicarbazide (1 equivalent).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the initial imine formation.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 5,6-Dimethyl-1,2,4-triazine-3(2H)-thione, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Validation: The structure of the intermediate can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a thione group can be verified by IR spectroscopy (C=S stretch).
-
Step 2: S-Alkylation to Yield this compound
-
Rationale: The final step is the S-alkylation of the thione intermediate. The thione exists in tautomeric equilibrium with the corresponding thiol. In the presence of a base, the thiol is deprotonated to form a thiolate anion, which is a potent nucleophile. This nucleophile then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the final methylthio-substituted product.
-
Procedure:
-
Suspend the 5,6-Dimethyl-1,2,4-triazine-3(2H)-thione (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 30 minutes to ensure complete formation of the thiolate anion.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
-
IV. Emerging Applications and Future Directions
The unique structural features of this compound and its derivatives position them as promising candidates in several fields.
A. Medicinal Chemistry
The 1,2,4-triazine scaffold is a known "privileged structure" in drug discovery. Derivatives have shown a wide range of biological activities.
-
Anticancer Potential: Several 3-(alkylthio)-1,2,4-triazine derivatives have been investigated as potential anticancer agents.[3] For instance, some analogs have demonstrated cytotoxic activities against various human cancer cell lines by inhibiting tubulin polymerization.[3] The 5,6-dimethyl substitution pattern could be explored to optimize these activities.
-
Antimicrobial Activity: The related compound, 3-amino-5,6-dimethyl-1,2,4-triazine, has been used to synthesize silver complexes that exhibit potent antimicrobial and anticancer properties.[4] This suggests that the core 5,6-dimethyl-1,2,4-triazine structure is a valuable platform for developing new antimicrobial agents.
-
Antiparasitic Research: Derivatives of 1,2,4-triazine have been evaluated for their activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[5]
B. Materials Science
The electron-deficient nature of the 1,2,4-triazine ring makes it an interesting component for materials with specific electronic and optical properties.
-
Dye-Sensitized Solar Cells (DSSCs): 1,2,4-Triazine-based materials have been investigated for their potential use in DSSCs.[6] Their electronic properties can be tuned to facilitate efficient electron injection from the dye to the semiconductor's conduction band.[6]
V. Logical Relationships in Biological Activity
The potential biological activities of this compound can be understood through a logical framework connecting its chemical structure to its mechanism of action.
Caption: Logical framework illustrating the relationship between structure and potential biological activity.
VI. Conclusion
This compound represents a fascinating molecule within the broader class of 1,2,4-triazines. While its specific discovery story remains part of the larger narrative of chemical exploration, its synthesis is achievable through well-established chemical transformations. The unique combination of a dimethylated triazine core and a reactive methylthio group provides a platform for further chemical diversification and exploration of its potential in medicinal chemistry and materials science. As research continues, this compound and its derivatives may unlock new therapeutic and technological opportunities.
VII. References
-
Jiang, H. L., et al. (2011). 5,6-Dimethyl-1,2,4-triazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o39. [Link]
-
Fahim, A. M., et al. (2020). Synthesis, Anti-proliferative Evaluation, and Molecular Docking Studies of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines as Tubulin Polymerization Inhibitors. ResearchGate. [Link]
-
Cerecetto, H., et al. (2000). Reactivity Studies of 5,6-Dimethyl- and 3,5,6-Trimethyl -1,2,4-Triazine–N4-Oxide Against Different Electrophiles. Molecules, 5(3), 501-502. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. Molecules, 28(17), 6272. [Link]
-
Bogolubsky, A. V., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(20), 13359-13372. [Link]
-
Samelyuk, Y., & Parchenko, V. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1][2][5]triazolo[3,4-f][1][2][5]triazines. Current issues in pharmacy and medicine: science and practice, 15(4), 362-367. [Link]
-
LookChem. (n.d.). as-Triazine, 5,6-diphenyl-3-(methylthio)-. Retrieved from [Link]
-
Sakr, A. A., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. International Journal of Molecular Sciences, 23(15), 8173. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for the Theoretical and Spectroscopic Investigation of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
An In-Depth Technical Guide
Executive Summary
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities and physicochemical properties.[1][2] This guide focuses on a specific derivative, 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS: 7275-70-9), to delineate a robust, integrated workflow for its theoretical and experimental characterization.[3] As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causal reasoning behind them. This document provides researchers, scientists, and drug development professionals with a self-validating framework that synergizes the predictive power of computational chemistry with the empirical certainty of spectroscopic analysis. We will explore how Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the molecule's geometry, vibrational frequencies, NMR shifts, and electronic transitions, and how these theoretical data points serve as a crucial reference for interpreting and validating experimental results.
Part 1: The Synergy of Computational and Experimental Approaches
In modern chemical research, the traditional cycle of synthesis followed by trial-and-error characterization is inefficient. A more powerful paradigm involves the tight integration of theoretical calculations and experimental work. Computational chemistry allows us to build a hypothetical model of a molecule, predict its properties, and understand its electronic structure before ever stepping into a lab.[1][4] This in silico analysis provides a detailed roadmap, guiding synthetic efforts and simplifying the interpretation of complex experimental data. Conversely, experimental data provides the ultimate validation for the theoretical model, confirming its accuracy and refining the computational approach for future investigations. This synergistic relationship, where theory predicts and experiment confirms, forms the core of our investigative framework.
Caption: Integrated workflow for theoretical and experimental analysis.
Part 2: Computational Methodology: A Self-Validating Protocol
The following protocols are designed to be a self-validating system. Each step provides a check on the previous one, ensuring the final model is a reliable representation of the molecule's properties.
Foundational Geometry Optimization with Density Functional Theory (DFT)
Expertise & Experience: The first and most critical step is to determine the molecule's most stable three-dimensional structure. DFT provides the best compromise between computational cost and accuracy for investigating the electronic structure of molecules of this size.[1][5] We choose the B3LYP functional because of its proven track record in reliably predicting geometries for a wide range of organic compounds. The 6-31G(d,p) basis set is selected as a good starting point, offering a flexible description of electron distribution without being computationally prohibitive.[5][6]
Protocol:
-
Initial Structure Generation: Construct the 2D structure of this compound. The SMILES string S(C)C=1N=C(C)C(C)=NN1 can be used as input for most molecular modeling software.[3]
-
Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory. This calculation iteratively adjusts all bond lengths, angles, and dihedral angles to find the lowest energy conformation of the molecule.
-
Frequency Calculation (The Trustworthiness Check): Following optimization, a frequency calculation must be performed at the same level of theory. The purpose is twofold:
-
Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, and requires re-optimization.[1]
-
Thermodynamics & IR Spectra: This calculation also yields zero-point vibrational energy, thermodynamic properties (enthalpy, Gibbs free energy), and the vibrational frequencies and intensities that constitute the theoretical IR spectrum.
-
Simulating Spectroscopic Signatures
Expertise & Experience: Simulating spectra in silico is invaluable for interpreting experimental results. It helps assign specific peaks to molecular motions or electronic transitions, which can be ambiguous from experimental data alone.
-
Vibrational Spectroscopy (FT-IR): The frequencies calculated in step 2.1 correspond to the fundamental vibrational modes of the molecule. These can be directly compared to an experimental FT-IR spectrum. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values due to approximations in the theory.
-
Electronic Spectroscopy (UV-Vis) with TD-DFT: To understand the electronic transitions that give rise to UV-Vis absorption, we must model the excited states. Time-Dependent DFT (TD-DFT) is the standard method for this purpose.[6][7] The calculation should be performed on the optimized ground-state geometry.
-
Protocol: Run a TD-DFT calculation (e.g., CAM-B3LYP/6-31G++(d,p)) in a solvent model like the Polarization Continuum Model (PCM) for methanol or acetonitrile to simulate realistic experimental conditions.[7][8] The output will provide the excitation energies (which correspond to λmax) and oscillator strengths (corresponding to peak intensity).
-
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. These values can be referenced against a standard (like Tetramethylsilane, TMS, calculated at the same level of theory) to predict the ¹H and ¹³C NMR chemical shifts (δ).
Probing Electronic Properties and Reactivity
Expertise & Experience: Beyond structure, DFT provides profound insights into a molecule's electronic nature and reactivity.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap (Eg) is an indicator of chemical stability and the energy required for electronic excitation.[5][6]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This provides a visual guide to the molecule's reactive sites.
Part 3: Experimental Validation Framework
The theoretical data is a prediction; it must be validated by empirical evidence.
Synthesis
A plausible synthetic route for this compound involves the condensation of butane-2,3-dione (diacetyl) with thiosemicarbazide to form the 3-thioxo-1,2,4-triazine intermediate, followed by S-methylation using a reagent like methyl iodide.[9][10]
Protocol Outline:
-
Condensation: React equimolar amounts of butane-2,3-dione and thiosemicarbazide in a suitable solvent (e.g., aqueous potassium carbonate solution) under reflux to form 5,6-dimethyl-1,2,4-triazine-3-thiol.
-
Methylation: Treat the resulting thiol with a base (e.g., sodium hydroxide) followed by the addition of methyl iodide to yield the final product, this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
Protocol Outline:
-
FT-IR: Acquire the spectrum of the purified solid product using a KBr pellet or ATR accessory.
-
NMR: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H and ¹³C NMR spectra.
-
UV-Vis: Dissolve the product in a spectroscopic grade solvent (e.g., methanol or acetonitrile) and record the absorption spectrum.
Part 4: Data Synthesis and Interpretation
This is where the synergy between theory and experiment culminates. The goal is to see how well the computational model predicts the real-world measurements.
Structural and Electronic Parameters (Theoretical)
The following table summarizes the kind of data that would be generated from the DFT calculations described in Part 2.
| Parameter | Calculated Value | Interpretation |
| Total Energy (Hartree) | Value from calculation | Represents the electronic energy of the optimized structure. |
| Dipole Moment (Debye) | Value from calculation | Indicates the molecule's overall polarity. |
| HOMO Energy (eV) | Value from calculation | Relates to ionization potential and electron-donating ability.[5] |
| LUMO Energy (eV) | Value from calculation | Relates to electron affinity and electron-accepting ability.[5] |
| HOMO-LUMO Gap (eV) | Value from calculation | Correlates with chemical reactivity and electronic transition energy.[6] |
Comparative Spectroscopic Data
The core of the validation process lies in comparing the predicted spectra with the measured ones.
| Spectroscopy | Theoretical Prediction (Calculated) | Experimental Result (Measured) |
| FT-IR (cm⁻¹) | C-H stretch: ~2950-3050C=N stretch: ~1650C-S stretch: ~650-750[11] | Observed peak frequencies |
| ¹H NMR (δ, ppm) | Methyl (ring): ~2.4-2.6S-Methyl: ~2.7-2.9[10] | Observed chemical shifts and multiplicities |
| ¹³C NMR (δ, ppm) | C3 (S-Me): ~160-165C5/C6: ~150-155Methyls: ~15-25 | Observed chemical shifts |
| UV-Vis (λmax, nm) | π → π* transitions: ~250-280n → π* transitions: ~320-350 | Observed absorption maxima |
Part 5: Advanced Application: Molecular Docking in Drug Discovery
Authoritative Grounding: The 1,2,4-triazine core is a known pharmacophore, and derivatives have been investigated as inhibitors for various enzymes.[2][4][12] Molecular docking is a computational technique used to predict the preferred binding mode of a small molecule to a protein target.[1]
Caption: Simplified workflow for a molecular docking study.
Protocol Outline:
-
Receptor Preparation: Obtain the 3D structure of a target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.[1]
-
Ligand Preparation: Use the DFT-optimized structure of this compound as the input ligand.
-
Docking Simulation: Run a docking program (e.g., AutoDock, Glide) to systematically sample conformations of the ligand within the protein's active site.
-
Analysis: Analyze the resulting binding poses and scoring functions to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This provides a hypothesis for the molecule's biological activity that can be tested experimentally.
Conclusion
This guide has detailed an integrated, multi-faceted approach to the study of this compound. By systematically applying a self-validating computational protocol and corroborating the findings with empirical spectroscopic data, researchers can achieve a comprehensive understanding of the molecule's structural, electronic, and reactive properties with a high degree of confidence. This framework not only ensures the accurate characterization of the target compound but also serves as a template for the rational design and investigation of novel 1,2,4-triazine derivatives for applications in drug discovery and beyond.
References
-
Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. (Source: PMC - NIH, [Link])
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (Source: PMC - NIH, [Link])
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (Source: ACS Publications, [Link])
-
Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. (Source: Taylor & Francis Online, [Link])
-
Synthesis, X-ray, Spectroscopic characterization (NMR, FT-IR, RAMAN, and UV–VIS), Hirshfeld Surface Analysis, DFT, Molecular Docking, and estimating anticancer of 5,6-diphenyl-3-(prop-2-yn-1-ylthio)-1,2,4-triazine. (Source: Semantic Scholar, [Link])
-
Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. (Source: PubMed, [Link])
-
1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (Source: PMC - NIH, [Link])
-
5,6-Dimethyl-1,2,4-triazin-3-amine. (Source: PMC - NIH, [Link])
-
as-Triazine, 5,6-diphenyl-3-(methylthio)-. (Source: lookchem, [Link])
-
1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (Source: PubMed, [Link])
-
Reactivity Studies of 5,6-Dimethyl- and 3,5,6-Trimethyl -1,2,4-Triazine–N4-Oxide Against Different Electrophiles. (Source: MDPI, [Link])
-
5,6-Dimethyl-1,2,4-triazin-3-amine. (Source: PubMed, [Link])
-
A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Systems Using Semi-Empirical and Time-Dependent Density Functional Theory Approaches. (Source: ResearchGate, [Link])
-
A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. (Source: Griffith Research Online, [Link])
-
Infrared and NMR Spectroscopic Studies of n-Alkanethiols Chemically Grafted on Dimethylzinc-Modified Silica Surfaces. (Source: Tysoe Group, [Link])
-
triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. (Source: CentAUR, [Link])
Sources
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- 2. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 7275-70-9: this compound [cymitquimica.com]
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- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
Introduction: The Versatile 5,6-Dimethyl-1,2,4-triazine Scaffold
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The starting material, 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9), is a key intermediate for accessing a diverse library of novel compounds.[4] Its chemical architecture, featuring a dimethyl-substituted triazine ring and a reactive methylthio group at the 3-position, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.[4] This guide provides detailed protocols and technical insights for the synthesis of various derivatives from this versatile precursor, aimed at researchers and professionals in drug development and organic synthesis.
The strategic importance of the 3-methylthio group cannot be overstated. The methylthio moiety is an excellent leaving group, facilitating its displacement by a wide array of nucleophiles under relatively mild conditions. This reactivity allows for the straightforward introduction of diverse functional groups at the C3 position, which is a critical step in modifying the pharmacological and physicochemical properties of the triazine core.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary route for derivatizing this compound is through nucleophilic aromatic substitution. The electron-deficient nature of the 1,2,4-triazine ring system makes it susceptible to attack by nucleophiles, particularly at the carbon atom bearing the methylthio group.
The general mechanism involves the attack of a nucleophile (Nu-) on the C3 position of the triazine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the methylthiolate anion (CH3S-) restores the aromaticity of the ring and yields the substituted product.
Caption: General workflow for the synthesis of 3-substituted-1,2,4-triazine derivatives.
Characterization of the Starting Material
A thorough characterization of the starting material, this compound, is essential before proceeding with derivatization.
| Property | Value | Reference |
| CAS Number | 7275-70-9 | [4] |
| Molecular Formula | C₆H₉N₃S | [4] |
| Molecular Weight | 155.22 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol); sparingly soluble in water. | [4] |
Spectroscopic Data (Predicted and from related structures):
-
¹H NMR (CDCl₃, 400 MHz): δ 2.65 (s, 3H, S-CH₃), 2.50 (s, 3H, C5-CH₃), 2.45 (s, 3H, C6-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.0 (C3), 155.0 (C5), 152.0 (C6), 20.0 (C5-CH₃), 18.0 (C6-CH₃), 14.0 (S-CH₃).
-
MS (EI): m/z 155 (M⁺).
Protocols for the Synthesis of Key Derivatives
The following protocols provide detailed procedures for the synthesis of amino, alkoxy, and hydrazino derivatives of 5,6-Dimethyl-1,2,4-triazine.
Protocol 1: Synthesis of 3-Amino-5,6-dimethyl-1,2,4-triazine
The introduction of an amino group at the C3 position is a common and valuable transformation, as the resulting 3-amino-1,2,4-triazine derivatives are important pharmacophores.[5][6]
Caption: Workflow for the synthesis of 3-Amino-5,6-dimethyl-1,2,4-triazine.
Materials:
-
This compound (1.0 equiv)
-
7N Ammonia in Methanol (excess) or concentrated Ammonium Hydroxide
-
Ethanol
-
Deionized Water
-
Pressure-rated sealed tube
Procedure:
-
To a pressure-rated sealed tube, add this compound.
-
Add an excess of 7N ammonia in methanol (approximately 10-20 mL per gram of starting material).
-
Seal the tube tightly and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.
-
After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product is then purified by recrystallization from an ethanol/water mixture to afford 3-Amino-5,6-dimethyl-1,2,4-triazine as a crystalline solid.
Characterization of 3-Amino-5,6-dimethyl-1,2,4-triazine:
| Property | Value | Reference |
| CAS Number | 17584-12-2 | [2] |
| Molecular Formula | C₅H₈N₄ | [7] |
| Molecular Weight | 124.14 g/mol | [7] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 6.85 (s, 2H, NH₂), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃). | [1] |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 158.0 (C3), 150.0 (C5), 148.0 (C6), 18.0 (CH₃), 16.0 (CH₃). | [2][8] |
| IR (KBr, cm⁻¹) | 3284-3188 (NH₂ stretching), 1667-1668 (C=N stretching), 1563-1564 (C=C stretching). | [5] |
Protocol 2: Synthesis of 3-Alkoxy-5,6-dimethyl-1,2,4-triazine Derivatives
The synthesis of alkoxy derivatives can be achieved by reacting the methylthio precursor with an appropriate sodium alkoxide. This protocol describes the synthesis of the 3-methoxy derivative as an example.
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (1.1 - 1.5 equiv)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium methoxide portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-methoxy-5,6-dimethyl-1,2,4-triazine.
Protocol 3: Synthesis of 3-Hydrazino-5,6-dimethyl-1,2,4-triazine
Hydrazino-triazines are valuable intermediates for the synthesis of fused heterocyclic systems, such as triazolo-triazines.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (excess, e.g., 5-10 equiv)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an excess of hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to give 3-hydrazino-5,6-dimethyl-1,2,4-triazine.
Purification and Analysis
Purification:
-
Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying 1,2,4-triazine derivatives. A typical eluent system is a gradient of ethyl acetate in hexanes.[1]
-
Recrystallization: For solid products, recrystallization is an effective method for achieving high purity. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[1]
Analysis:
-
Thin Layer Chromatography (TLC): TLC is essential for monitoring reaction progress and for determining the appropriate solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized derivatives.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups in the synthesized molecules.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrazine hydrate is toxic and corrosive; handle with extreme care.
-
Reactions in sealed tubes can build up pressure; use appropriate safety shielding and open with caution after cooling.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel 1,2,4-triazine derivatives. The protocols outlined in this guide provide robust and reproducible methods for accessing key amino, alkoxy, and hydrazino analogues. The straightforward nature of these nucleophilic aromatic substitution reactions, coupled with the potential for diverse functionalization, makes this chemistry highly attractive for applications in drug discovery and materials science.
References
-
SpectraBase. 3-Amino-5,6-dimethyl-1,2,4-triazine - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. 3-Amino-5,6-dimethyl-1,2,4-triazine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Shawali, A. S., et al. (2008). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF CONDENSED AND UNCONDENSED 1,2,4-TRIAZINES. ResearchGate. [Link]
-
de la Torre, B. G., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. MDPI. [Link]
-
Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]
-
Hussain, A. O., et al. (2024). Synthesis and Reactions of 3-Amino-5,6-Dimethyl-l,2,4- Triazine: DFT Studies, ADME Assay, and Molecular Docking on the new l,2,4-Triazine Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Jiang, Y. H., et al. (2011). 5,6-Dimethyl-1,2,4-triazin-3-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
LookChem. as-Triazine, 5,6-diphenyl-3-(methylthio)-. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. CAS 7275-70-9: this compound [cymitquimica.com]
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The Strategic Utility of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Pyridine Synthesis
In the landscape of modern organic synthesis, the construction of highly substituted heterocyclic scaffolds remains a paramount objective, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. Among the myriad of synthetic tools available, the inverse electron demand Diels-Alder (IEDDA) reaction has emerged as a powerful and reliable strategy for the formation of six-membered heterocycles. Within this context, 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine has established itself as a valuable and versatile electron-deficient diene for the synthesis of polysubstituted pyridines. Its unique substitution pattern offers a combination of reactivity and regiochemical control, making it an indispensable reagent for researchers and drug development professionals.
This document provides a comprehensive guide to the application of this compound in organic synthesis, with a focus on the renowned Boger Pyridine Synthesis.[1][2] We will delve into the mechanistic underpinnings of this transformation, providing detailed, field-proven protocols and explaining the causality behind key experimental choices.
Core Application: The Boger Pyridine Synthesis
The primary and most significant application of this compound is its role as a 4π component in the Boger Pyridine Synthesis, a powerful inverse electron demand Diels-Alder reaction for the construction of pyridine rings.[1][3] This reaction class is characterized by the cycloaddition of an electron-deficient diene with an electron-rich dienophile.[1][2] In this case, the 1,2,4-triazine ring of our title compound serves as the electron-deficient component.
Mechanistic Insights: A Stepwise Pathway to Aromaticity
The accepted mechanism for the Boger Pyridine Synthesis is a stepwise process initiated by a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction and subsequent elimination to afford the aromatic pyridine product. The key steps are outlined below:
-
[4+2] Cycloaddition: The electron-deficient this compound reacts with an electron-rich dienophile, typically an enamine generated in situ from a ketone and a secondary amine (e.g., pyrrolidine).[1] This cycloaddition forms a transient bicyclic intermediate.
-
Retro-Diels-Alder Extrusion of N₂: The bicyclic adduct readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridine intermediate. This step is entropically favored and drives the reaction forward.
-
Elimination and Aromatization: The dihydropyridine intermediate then eliminates the secondary amine (e.g., pyrrolidine) to yield the final, stable aromatic pyridine ring.[1]
The substituents on the 1,2,4-triazine ring play a crucial role in modulating its reactivity and controlling the regioselectivity of the cycloaddition. The electron-donating methyl groups at the 5- and 6-positions slightly decrease the reactivity of the triazine compared to unsubstituted 1,2,4-triazine. However, the 3-(methylthio) group has a more complex influence. While sulfur is generally considered electron-donating through resonance, its electronegativity can also exert an inductive electron-withdrawing effect, and its ability to be eliminated as methanethiol in some reaction pathways adds another layer of complexity. The overall electronic nature of the triazine remains sufficiently electron-deficient to readily participate in IEDDA reactions with suitable electron-rich partners.
The regioselectivity of the Boger Pyridine Synthesis is a key feature that makes it a powerful synthetic tool.[4][5][6][7] The reaction exhibits a strong preference for the formation of a single regioisomer, which can be predicted based on the electronic properties of the reactants. Typically, the most nucleophilic carbon of the enamine adds to the C3 position of the 1,2,4-triazine.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of a substituted pyridine.
Protocol 1: Synthesis of 2,3-Dimethyl-4-(methylthio)-5,6-cyclopenteno-pyridine via Boger Pyridine Synthesis
This protocol details the reaction of this compound with 1-pyrrolidino-cyclopentene, an enamine derived from cyclopentanone.
Reaction Scheme:
Sources
- 1. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Boger pyridine synthesis | Semantic Scholar [semanticscholar.org]
- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine in Drug Discovery
Introduction: The Strategic Value of the 1,2,4-Triazine Core
The 1,2,4-triazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Its nitrogen-rich structure allows for a multitude of hydrogen bonding interactions, while the three distinct substitution points (positions 3, 5, and 6) provide a framework for creating vast and diverse chemical libraries.
This guide focuses on a particularly versatile starting material: 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine . The strategic importance of this scaffold lies in the combination of its features:
-
The 5,6-Dimethyl Substitution: These small, lipophilic groups provide a stable, well-defined core that can occupy specific hydrophobic pockets within a biological target.
-
The 3-Methylthio (-SCH₃) Group: This is the key to the scaffold's utility. The methylthio group is not merely a static feature; it is a versatile chemical handle. It can be readily oxidized to the corresponding methylsulfonyl (-SO₂CH₃) group. This transformation dramatically increases the reactivity of the C3 position, converting the sulfonyl moiety into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups, which is a cornerstone of modern library synthesis and lead optimization.[3]
This document provides a detailed guide for researchers, from the initial synthesis of the core scaffold to its chemical diversification and subsequent biological evaluation, with a focus on its application in kinase inhibitor discovery programs.
Part 1: Synthesis and Chemical Diversification of the Scaffold
The power of the this compound scaffold is realized through a two-stage process: initial synthesis followed by strategic diversification. The workflow below outlines this common and effective pathway.
Caption: General workflow for synthesis, diversification, and evaluation.
Protocol 1: Synthesis of this compound
This protocol describes the condensation reaction to form the core triazine scaffold. The reaction proceeds by forming a thiosemicarbazone intermediate from one of the carbonyls of the diketone, followed by intramolecular cyclization and dehydration.
Materials:
-
2,3-Butanedione (Diacetyl)
-
S-Methylisothiosemicarbazide hydroiodide
-
Sodium Acetate
-
Ethanol
-
Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
In a 250 mL round-bottom flask, dissolve S-methylisothiosemicarbazide hydroiodide (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Stir the solution at room temperature for 15 minutes to ensure complete dissolution and salt formation.
-
Add 2,3-butanedione (1.05 eq) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
-
After completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Oxidation to 5,6-Dimethyl-3-(methylsulfonyl)-1,2,4-triazine
The conversion of the methylthio group to a methylsulfonyl group is a critical activation step. The strong electron-withdrawing nature of the sulfonyl group makes the C3 carbon highly electrophilic and susceptible to nucleophilic attack. Oxone® (potassium peroxymonosulfate) is a common and effective oxidizing agent for this transformation.[3]
Materials:
-
This compound (from Protocol 1)
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Sodium bicarbonate
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolve the starting triazine (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve Oxone® (2.1 eq) in water.
-
Add the Oxone® solution dropwise to the cold, stirring triazine solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC. The product spot should be more polar than the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting solid, 5,6-dimethyl-3-(methylsulfonyl)-1,2,4-triazine, is often pure enough for the next step but can be purified by column chromatography (silica gel) if needed.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Library Generation
This protocol is the cornerstone of diversification. The highly reactive methylsulfonyl triazine is reacted with a library of nucleophiles, typically primary or secondary amines, to generate the final target compounds.
Materials:
-
5,6-Dimethyl-3-(methylsulfonyl)-1,2,4-triazine (from Protocol 2)
-
A diverse library of primary and secondary amines (R-NH₂, R₂NH)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)
Procedure:
-
To a solution of the sulfonyl triazine (1.0 eq) in DMF, add the desired amine (1.1-1.5 eq).
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically. Monitor by TLC or LC-MS.
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure 3-amino-5,6-dimethyl-1,2,4-triazine derivative.
| Incoming Nucleophile (Amine) | Rationale / Potential Impact on Properties |
| Small aliphatic amines (e.g., piperidine, morpholine) | Often improve solubility and metabolic stability. Morpholine is a classic hydrogen bond acceptor. |
| Anilines (substituted) | Introduce aromatic rings that can engage in π-stacking interactions with target residues. Substituents can probe different pockets and tune electronics. |
| Benzylamines | Provide a flexible linker to an aromatic ring, allowing for more conformational freedom to find optimal binding interactions. |
| Amino acids / esters | Introduce chiral centers and functional groups (acid, ester) capable of forming key salt bridges or hydrogen bonds. |
Part 2: Application Case Study - Kinase Inhibitors
The 1,2,4-triazine scaffold is a proven platform for the development of potent and selective kinase inhibitors. Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. A common binding motif involves a "hinge-binding" interaction, where a heterocyclic core forms one or more hydrogen bonds with the backbone amide residues of the kinase hinge region. The 1,2,4-triazine core is well-suited for this role.
Caption: A simplified model of a 1,2,4-triazine inhibitor in a kinase active site.
In this model:
-
The 1,2,4-triazine core acts as the hinge-binder, with its nitrogen atoms accepting hydrogen bonds from the kinase hinge.
-
The 5,6-dimethyl groups are positioned to occupy a nearby hydrophobic pocket, contributing to binding affinity.
-
The C3-substituent , introduced via the SNAr reaction, projects out towards the solvent-exposed region. This position is critical for tuning selectivity and physicochemical properties. By varying the R-group of the amine, researchers can avoid clashes with the gatekeeper residue and introduce functionalities that interact with surface residues, thereby achieving selectivity for the target kinase over others.[3]
Part 3: Biological Evaluation Protocols
Once a library of compounds has been synthesized, they must be evaluated for biological activity. The following are standard, robust protocols for the initial characterization of potential kinase inhibitors.
Protocol 4: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The half-maximal inhibitory concentration (IC₅₀) is determined.
Materials:
-
Recombinant human kinase of interest
-
Specific peptide or protein substrate for the kinase
-
ATP (often radiolabeled [γ-³³P]-ATP or detected via luminescence, e.g., ADP-Glo™ assay)
-
Assay buffer (typically contains MgCl₂, DTT, HEPES)
-
Test compounds dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target)
-
384-well assay plates
-
Apparatus for detecting signal (scintillation counter, luminescence plate reader)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is used. Dispense a small volume (e.g., 50 nL) of these dilutions into the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Add this mix to the compound-containing wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure competitive binding can be accurately measured.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination & Detection: Stop the reaction and measure the signal according to the chosen detection method (e.g., add a stop solution and transfer to a filtermat for radiolabel detection, or add detection reagents for luminescence).
-
Data Analysis: Convert the raw signal to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 5: Cellular Antiproliferative Assay (MTT/XTT)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines, providing an indication of cellular potency and potential cytotoxicity.
Materials:
-
Human cancer cell line relevant to the kinase target
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and resume growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) using a similar curve-fitting analysis as for the kinase assay.
References
-
Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903. Available from: [Link]
-
Marsault, E., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(16), 11090-11116. Available from: [Link]
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. Available from: [Link]
-
Cascioferro, S., et al. (2021). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Request PDF. Available from: [Link]
-
Irannejad, H., et al. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. Available from: [Link]
-
Ghorab, M. M., et al. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Bioorganic & Medicinal Chemistry, 22(23), 6593-6601. Available from: [Link]
-
Kais, N., et al. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. Available from: [Link]
-
Guda, M. R., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available from: [Link]
-
Al-Tel, T. H. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Archiv der Pharmazie, 348(3), 196-204. Available from: [Link]
-
International Journal of Pharma Sciences and Research (IJPSR). (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Available from: [Link]
-
Scilit. (n.d.). Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. Available from: [Link]
-
Khodagholi, F., et al. (2012). 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. Toxicology in Vitro, 26(6), 907-914. Available from: [Link]
-
Pinson, J., et al. (2012). l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. ACS Medicinal Chemistry Letters, 3(7), 559-564. Available from: [Link]
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- 2. 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. ijpsr.info [ijpsr.info]
- 5. preprints.org [preprints.org]
- 6. Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Agents from 1,2,4-Triazine Cores
Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure in Oncology
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,2,4-triazine core has emerged as a "privileged scaffold" due to its versatile biological activities.[1][2] Derivatives of 1,2,4-triazine have demonstrated significant potential in cancer therapy by targeting various critical cellular pathways, often acting as potent kinase inhibitors.[3][4] Notably, these compounds have been developed to inhibit key players in cancer cell proliferation, survival, and angiogenesis, such as c-Met, VEGFR-2, FAK, and the PI3K/Akt/mTOR signaling cascade.[3][5][6][7] The structural versatility of the 1,2,4-triazine ring allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective anticancer drug candidates.[8] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 1,2,4-triazine derivatives as anticancer agents, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies for 1,2,4-Triazine Derivatives
A common and effective method for the synthesis of the 1,2,4-triazine core involves the condensation of α-dicarbonyl compounds with aminoguanidines or thiosemicarbazides.[9] This approach allows for the introduction of a wide variety of substituents at different positions on the triazine ring, facilitating the creation of diverse chemical libraries for biological screening. The following protocol details the synthesis of 5,6-diphenyl-1,2,4-triazin-3-thiol, a key intermediate for further derivatization.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 1,2,4-triazine derivatives.
Protocol 1: Synthesis of 5,6-diphenyl-1,2,4-triazin-3-thiol
This protocol describes the synthesis of a key 1,2,4-triazine intermediate.
Materials:
-
Benzil
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Appropriate alkyl or aryl halide for derivatization
Procedure:
-
Synthesis of 5,6-diphenyl-1,2,4-triazin-3-thiol:
-
A mixture of benzil (1 equivalent) and thiosemicarbazide (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and then with cold ethanol.
-
The crude product is recrystallized from ethanol to yield pure 5,6-diphenyl-1,2,4-triazin-3-thiol.
-
-
Derivatization (Example: S-alkylation):
-
To a solution of 5,6-diphenyl-1,2,4-triazin-3-thiol (1 equivalent) in ethanol, an aqueous solution of NaOH (1.1 equivalents) is added.
-
The appropriate alkyl halide (1.2 equivalents) is then added, and the mixture is stirred at room temperature for 8-12 hours.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to obtain the desired 3-(alkylthio)-5,6-diphenyl-1,2,4-triazine derivative.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of 1,2,4-Triazine Derivatives
The anticancer potential of newly synthesized 1,2,4-triazine derivatives is typically assessed through a series of in vitro assays. These assays evaluate the compound's cytotoxicity against various cancer cell lines and probe into the mechanism of cell death.
Screening Cascade for Anticancer Activity
Caption: Biological screening cascade for 1,2,4-triazine derivatives.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5][6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the 1,2,4-triazine derivatives at their IC₅₀ concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of 1,2,4-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human tumors.[6][12] Several 1,2,4-triazine compounds have been identified as potent inhibitors of this pathway, often targeting PI3K and/or mTOR kinases.[3][5][6]
Signaling Pathway of a 1,2,4-Triazine-based PI3K/mTOR Inhibitor
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 1,2,4-triazine derivative.
Structure-Activity Relationship (SAR) and Data Presentation
The anticancer potency of 1,2,4-triazine derivatives is highly dependent on the nature and position of substituents on the triazine core. SAR studies are crucial for optimizing lead compounds to enhance their activity and selectivity.
Key SAR Observations:
-
Substitution at C3: The C3 position is a common site for modification. Introduction of thioether or amino groups at this position can significantly influence biological activity.
-
Substitution at C5 and C6: Aryl groups at the C5 and C6 positions are often crucial for potent anticancer activity. The nature of the substituents on these aryl rings can modulate the inhibitory effects on specific kinases. For instance, electron-withdrawing or -donating groups can alter the electronic properties and binding affinities of the molecule.[9]
-
Fused Ring Systems: Fusing the 1,2,4-triazine ring with other heterocyclic systems, such as pyrrole or pyrazole, has led to the development of highly potent kinase inhibitors.[3][6]
Table 1: In Vitro Anticancer Activity of Representative 1,2,4-Triazine Derivatives
| Compound ID | R¹ (at C3) | R² (at C5/C6) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| S1 | -NH-N=CH-(5-nitrofuran-2-yl) | Diphenyl | HL-60 | 6.42 | [6] |
| S2 | -NH-N=CH-(5-nitrothiophen-2-yl) | Diphenyl | HL-60 | 11.20 | [6] |
| S3 | -NH-N=CH-(4-fluorophenyl) | Diphenyl | MCF-7 | 20.20 | [6] |
| 4f | N-(4-Bromophenyl)amino | Morpholino, 3,5-dimethyl-1H-pyrazol-1-yl | HCT-116 | 0.50 | [5] |
| 5c | N-(4-chlorophenyl)amino | Bis(3,5-dimethyl-1H-pyrazol-1-yl) | MCF-7 | 2.29 | [5] |
| 5d | N-(4-methoxyphenyl)amino | Bis(3,5-dimethyl-1H-pyrazol-1-yl) | HCT-116 | 3.66 | [5] |
| 9a | 1,2,3-triazole linked 1,3,4-oxadiazole | 3,4,5-trimethoxyphenyl | PC3 | 0.56 | [13] |
| 9b | 1,2,3-triazole linked 1,3,4-oxadiazole | 3,5-dimethoxyphenyl | A549 | 1.90 | [13] |
Conclusion and Future Directions
The 1,2,4-triazine scaffold represents a highly promising platform for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization allow for the generation of extensive compound libraries with a wide range of biological activities. The protocols and data presented in this guide offer a framework for the rational design, synthesis, and evaluation of 1,2,4-triazine derivatives. Future research in this area should focus on the development of more selective inhibitors, the exploration of novel fused heterocyclic systems, and the investigation of their efficacy in in vivo cancer models to translate the promising in vitro results into clinically viable anticancer therapeutics.
References
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (n.d.). ScienceHub. Retrieved January 17, 2026, from [Link]
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El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. Retrieved January 17, 2026, from [Link]
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Fassihi, A., et al. (2017). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. Iranian Journal of Basic Medical Sciences. Retrieved January 17, 2026, from [Link]
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Abdel-Mottaleb, Y., et al. (2018). Synthesis and antitumor activity evaluation of some 1, 2, 4-triazine and fused triazine derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
-
Goud, B.S., et al. (2023). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Scientific Reports. Retrieved January 17, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
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Chen, H., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
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Wang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie. Retrieved January 17, 2026, from [Link]
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Khatir, Z. Z., & Irannejad, H. (2020). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... ResearchGate. Retrieved January 17, 2026, from [Link]
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Kais, N., et al. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. Retrieved January 17, 2026, from [Link]
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Kumar, R., & Singh, P. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Retrieved January 17, 2026, from [Link]
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LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC. Retrieved January 17, 2026, from [Link]
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experimental setup for assessing cytotoxicity of triazine compounds
Application Notes & Protocols
Topic: Experimental Setup for Assessing the Cytotoxicity of Triazine Compounds Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Evaluating the In Vitro Cytotoxicity of Triazine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Triazine Scaffold in Modern Drug Discovery
The 1,3,5-triazine core, a symmetrical six-membered heterocyclic ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and the ability to be substituted at three positions allow for the creation of vast chemical libraries with diverse pharmacological activities.[3][4] Triazine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][5][6][7] In oncology, many triazine-based compounds have shown significant potential by inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis).[3][6][8]
Given this therapeutic potential, a robust and reproducible experimental framework for assessing the cytotoxicity of novel triazine compounds is paramount. This guide provides a detailed, field-proven approach to designing and executing a comprehensive in vitro cytotoxicity assessment. We will move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring your results are both accurate and meaningful.
Foundational Principles: What Are We Measuring?
Cytotoxicity assessment is not a single measurement but a multi-faceted investigation into how a compound affects cell health. A comprehensive evaluation typically interrogates three key cellular events: metabolic activity, cell membrane integrity, and the activation of specific death pathways like apoptosis. By using a suite of assays targeting these different endpoints, we can build a more complete picture of a compound's cytotoxic profile.
-
Metabolic Viability: Healthy, proliferating cells exhibit high metabolic activity. Assays like the MTT assay measure the reduction of a substrate by mitochondrial enzymes, providing a proxy for the number of viable cells.[9]
-
Membrane Integrity: The plasma membrane is a critical barrier. Its rupture, a hallmark of necrosis or late-stage apoptosis, leads to the release of intracellular components. The Lactate Dehydrogenase (LDH) assay quantifies this by measuring the activity of a stable cytoplasmic enzyme released into the cell culture medium.[10][11][12]
-
Apoptosis Induction: Many effective anticancer agents work by inducing apoptosis. This is a controlled, programmed form of cell death characterized by the activation of a cascade of enzymes called caspases.[13][14] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[13][14]
Experimental Design: The Blueprint for Success
A well-designed experiment is self-validating. The choices made before the first pipette tip touches liquid are critical for generating trustworthy data.
The Crucial Choice: Cell Line Selection
The selection of cell lines is dictated by the therapeutic goal. For anticancer drug development, a panel of cell lines is often used.
-
Cancer Cell Lines: It is advisable to screen triazine compounds against a panel of cancer cell lines from different tissues of origin to identify broad-spectrum activity or tissue-specific potency.[15][16][17][18]
-
Normal (Non-Cancerous) Cell Lines: To assess selective toxicity—a key feature of a promising drug candidate—it is essential to test compounds on non-cancerous cell lines.[19][20] A high IC50 value in a normal cell line compared to a cancer cell line suggests the compound may have a favorable therapeutic window.
Table 1: Commonly Used Cell Lines for Triazine Cytotoxicity Screening
| Cell Line | Cancer Type | Tissue of Origin | Rationale |
| MCF-7 | Breast Adenocarcinoma | Breast | A well-characterized, estrogen receptor-positive cell line widely used in breast cancer research.[5][17][18][19] |
| MDA-MB-231 | Breast Adenocarcinoma | Breast | Represents a more aggressive, triple-negative subtype of breast cancer. |
| A549 | Lung Carcinoma | Lung | A standard model for non-small cell lung cancer.[21] |
| HCT-116 | Colorectal Carcinoma | Colon | A common model for colorectal cancer studies, known for its robust growth.[6][16][22] |
| HepG2 | Hepatocellular Carcinoma | Liver | Used to assess potential hepatotoxicity and anticancer effects in liver cancer.[19] |
| PC-3 | Prostate Adenocarcinoma | Prostate | A standard model for androgen-independent prostate cancer.[15] |
| MRC-5 | Normal Lung Fibroblast | Lung | A non-cancerous control to evaluate selective cytotoxicity.[19] |
Compound Preparation and Controls
-
Solubilization: Most novel organic compounds, including triazines, are hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice.[22] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilutions: Prepare serial dilutions of the triazine compound in complete cell culture medium immediately before treating the cells. It is critical to ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
-
Essential Controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the experiment. This control is essential to ensure that the solvent itself is not causing any cytotoxic effects.[22]
-
Untreated Control (Negative Control): Cells treated with culture medium only. This represents 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Paclitaxel) to confirm that the assay system is working correctly.[5][17]
-
Integrated Cytotoxicity Workflow
A logical workflow ensures that data from different assays can be correlated to build a comprehensive understanding of the compound's activity. The following diagram illustrates a standard workflow for assessing triazine cytotoxicity.
Caption: A typical experimental workflow for the comprehensive evaluation of triazine cytotoxicity.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies and high-throughput screening.
Protocol 1: MTT Assay for Cell Viability
This assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[9][18] The amount of formazan is directly proportional to the number of metabolically active cells.
Materials:
-
Triazine compounds, dissolved in DMSO
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C.[22][23]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 N HCl.
-
96-well flat-bottom sterile microplates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[22]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[22]
-
Compound Treatment: Prepare serial dilutions of the triazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Exposure: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[22]
-
Add MTT Reagent: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[22][24]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[25] During this time, purple formazan crystals should become visible in viable cells when viewed under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background noise.[12]
Protocol 2: LDH Release Assay for Membrane Integrity
This colorimetric assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10][11][12] This assay is an excellent way to measure cell death associated with necrosis or late-stage apoptosis.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains reaction buffer, substrate mix, and stop solution).[10][12]
-
Treated cell culture supernatants from the primary cytotoxicity assay.
-
96-well optically clear, flat-bottomed microplates.[12]
-
1% Triton X-100 solution for lysis (to create a maximum LDH release control).
Procedure:
-
Prepare Controls: In separate wells of your treatment plate, add 1% Triton X-100 to a set of untreated cells to serve as the "Maximum LDH Release" positive control.[26] Incubate for the final 30-60 minutes of the treatment period.
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Prepare Reaction Mix: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[10]
-
Incubate: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate at room temperature, protected from light, for 15-30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[10]
-
Reading: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-3/7 Assay for Apoptosis
This assay provides a direct measure of apoptosis by quantifying the activity of caspase-3 and caspase-7, the key effector caspases in the apoptotic cascade.[13][14] Many commercial kits use a luminogenic or fluorogenic substrate that is cleaved by active caspase-3/7, producing a measurable signal.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay or similar.
-
Treated cells in an opaque-walled 96-well plate suitable for luminescence measurements.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with triazine compounds as described in the MTT assay protocol (Steps 1-4). It is crucial to set up the experiment in an opaque-walled plate to prevent signal bleed-through.
-
Equilibrate Reagents: Allow the caspase assay reagent to equilibrate to room temperature before use.
-
Add Reagent: Add a volume of the caspase reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubate: Mix the contents of the wells by gentle shaking on a plate shaker for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Reading: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Visualizing the Assay Principles
The following diagram illustrates the fundamental principles of the three core cytotoxicity assays.
Caption: Core principles of the MTT, LDH, and Caspase-3/7 cytotoxicity assays.
Data Analysis and Interpretation
Raw absorbance or luminescence values must be processed to yield meaningful biological data.
Calculations:
-
Percent Viability (MTT Assay):
-
Formula:% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Abs_Sample: Absorbance of treated cells.
-
Abs_Vehicle: Absorbance of vehicle control cells.
-
Abs_Blank: Absorbance of wells with medium only (no cells).
-
-
Percent Cytotoxicity (LDH Assay):
-
Formula:% Cytotoxicity = [(LDH_Sample - LDH_Spontaneous) / (LDH_Max - LDH_Spontaneous)] * 100
-
LDH_Sample: LDH activity in the supernatant of treated cells.
-
LDH_Spontaneous: LDH activity in the supernatant of untreated cells.
-
LDH_Max: LDH activity in the supernatant of cells lysed with Triton X-100.[26]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces a biological response (like cell viability) by 50%. It is a standard measure of a compound's potency.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.
Table 2: Representative Cytotoxicity Data for a Hypothetical Triazine Compound (TZ-101)
| Cell Line | Assay | IC50 (µM) | Interpretation |
| HCT-116 (Colon Cancer) | MTT (48h) | 5.2 ± 0.4 | Potent activity against colon cancer cells. |
| A549 (Lung Cancer) | MTT (48h) | 8.9 ± 0.7 | Moderate activity against lung cancer cells. |
| MRC-5 (Normal Lung) | MTT (48h) | 75.3 ± 5.1 | Low toxicity to normal cells, indicating good selectivity. |
Table 3: Mechanistic Assay Results for TZ-101 in HCT-116 Cells (at 10 µM)
| Assay | Result (Fold change vs. Vehicle) | Interpretation |
| LDH Release | 1.2-fold | Minimal increase suggests cell death is not primarily necrotic. |
| Caspase-3/7 Activity | 5.8-fold | Strong increase indicates that TZ-101 induces apoptosis. |
Conclusion
The assessment of cytotoxicity is a critical step in the development of novel triazine-based therapeutics. By employing a multi-assay approach that evaluates metabolic viability (MTT), membrane integrity (LDH), and the induction of apoptosis (Caspase-3/7), researchers can build a comprehensive and reliable profile of their compounds. This integrated strategy, grounded in careful experimental design and the use of appropriate controls, ensures the generation of high-quality, interpretable data, paving the way for the identification of promising new drug candidates.
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Application Notes & Protocols for the Quantification of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
Abstract
This document provides comprehensive analytical methodologies for the precise and accurate quantification of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine. The protocols are designed for researchers, scientists, and professionals in drug development and quality control environments. We present two primary, validated analytical techniques: a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmation and trace-level analysis. The causality behind experimental choices, detailed step-by-step protocols, and complete method validation procedures are discussed in accordance with ICH guidelines to ensure scientific integrity and trustworthiness.
Introduction and Physicochemical Profile
This compound is a heterocyclic organic compound belonging to the triazine family.[1] Triazine derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1][2] Accurate quantification of this specific molecule is paramount for pharmacokinetic studies, metabolism research, quality control of bulk substances, and formulation development.
The selection of an appropriate analytical method is fundamentally dictated by the physicochemical properties of the analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7275-70-9 | [1] |
| Molecular Formula | C₆H₉N₃S | [1] |
| Molecular Weight | 155.22 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Moderate solubility in organic solvents (e.g., Methanol, Acetonitrile), low in water.[1] | [1] |
| Structure | A 1,2,4-triazine ring substituted with two methyl groups and one methylthio group.[1] | [1] |
The presence of the triazine chromophore makes UV detection a viable strategy, while its volatility and thermal stability allow for analysis by gas chromatography.
General Analytical Workflow
The overall process from sample handling to final data reporting follows a structured pathway to ensure consistency and data integrity.
Figure 1: General workflow for sample analysis.
Method 1: Quantification by Reverse-Phase HPLC-UV
3.1. Principle and Rationale
This method is chosen for its robustness, speed, and widespread availability in analytical laboratories. A reverse-phase C18 column is selected due to the moderate polarity of the analyte. The carbon loading of C18 provides high retention of non-polar to moderately polar analytes through hydrophobic interactions.[3] An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, which is ideal for quality control environments. UV detection is set at a wavelength corresponding to the absorbance maximum of the triazine ring to maximize sensitivity.
3.2. Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: Thermo Scientific Accucore C18, 2.6 µm, 100 x 2.1 mm, or equivalent superficially porous particle column for fast and efficient separations.[3]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade)
-
This compound reference standard (>98% purity)
-
3.3. Detailed Protocol
Step 1: Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Step 2: Sample Preparation
The protocol will vary based on the sample matrix (e.g., bulk powder, formulation, biological fluid). A general protocol for a solid formulation is provided.
-
Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of the active ingredient into a 50 mL volumetric flask.
-
Add ~30 mL of methanol and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature, then dilute to volume with methanol.
-
Centrifuge an aliquot at 4000 rpm for 10 minutes.
-
Dilute the supernatant with the mobile phase to an expected final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Figure 2: HPLC sample preparation workflow.
Step 3: Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Balances analyte retention with reasonable run time. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Ensures stable retention times and peak shape. |
| Injection Volume | 5 µL | Minimizes potential for peak distortion from solvent effects. |
| Detection Wavelength | 254 nm (or λmax if determined) | Common wavelength for aromatic/heterocyclic systems; should be optimized by scanning the UV spectrum of the standard. |
| Run Time | 5 minutes | Sufficient for elution of the analyte and any early-eluting impurities. |
3.4. Method Validation Protocol
The method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[4][5]
Table 3: Summary of HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and spiked sample. | No interfering peaks at the retention time of the analyte. Peak purity must pass DAD analysis. |
| Linearity | Analyze 6 concentration levels (1-100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 10-100 µg/mL. |
| Accuracy | Analyze spiked placebo at 80%, 100%, and 120% of the target concentration (n=3 for each). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate preparations of a single sample at 100% target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat repeatability test on a different day with a different analyst. | RSD ≤ 2.0% for the new set; overall RSD for both sets should be evaluated. |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. |
| Robustness | Vary flow rate (±10%), column temp (±5°C), and mobile phase composition (±2%). | Retention time and peak area RSD should remain within acceptable limits (e.g., ≤ 2.0%). |
Method 2: Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
4.1. Principle and Rationale
GC-MS provides a higher degree of specificity and is an excellent confirmatory technique.[6] The analyte is volatilized in a heated inlet and separated on a capillary column before being detected by a mass spectrometer. The mass spectrometer provides not only quantitative data but also mass spectral information that confirms the identity of the compound by its unique fragmentation pattern.[2] This method is adapted from established EPA methods for other triazine compounds.[7][8]
4.2. Instrumentation and Reagents
-
GC-MS System: Agilent 7890B GC with 5977B MSD, or equivalent, equipped with a split/splitless inlet and an autosampler.
-
Column: Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents:
-
Helium (UHP, 99.999%)
-
Dichloromethane (GC Grade)
-
Methanol (GC Grade)
-
This compound reference standard (>98% purity)
-
4.3. Detailed Protocol
Step 1: Standard and Sample Preparation
-
Stock and Working Standards: Prepare as described in the HPLC section (3.3.1), but use Dichloromethane as the final diluent.
-
Sample Preparation: Perform the same extraction as in the HPLC section (3.3.2). After centrifugation, take an aliquot of the supernatant and dilute it to the final target concentration using Dichloromethane. No filtration is typically required if the supernatant is clear.
Step 2: GC-MS Conditions
Table 4: GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures efficient volatilization without thermal degradation. |
| Injection Mode | Splitless (1 min purge time) | Maximizes sensitivity for trace analysis. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 2 min) | Provides good separation from solvent and potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 50-300) and/or SIM | Full scan for identification; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity using characteristic ions (e.g., molecular ion and major fragments). |
4.4. Method Validation Protocol
Validation for the GC-MS method follows the same principles as for HPLC.[4][5] Specificity is inherently higher due to the mass-selective detector. The linear range may differ from the HPLC method and should be determined experimentally.
Table 5: Summary of GC-MS Method Validation Parameters
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank matrix and spiked sample. | No interfering peaks in the extracted ion chromatograms of the target ions. Mass spectrum of the analyte in the sample must match the reference standard. |
| Linearity | Analyze 6 concentration levels in the desired range (e.g., 0.1-10 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze spiked matrix at low, medium, and high concentrations (n=3). | Mean recovery between 95.0% and 105.0%. |
| Precision (Repeatability) | Six replicate injections of a single sample preparation. | RSD ≤ 5.0%. |
| LOD & LOQ | Based on signal-to-noise ratio of the quantifier ion. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. |
References
-
Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
-
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. [Link]
-
Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]
-
Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Determination of s-Triazine Metabolites: A Mass Spectrometric Investigation. American Chemical Society. [Link]
-
as-Triazine, 5,6-diphenyl-3-(methylthio)-. LookChem. [Link]
-
A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model System. Griffith Research Online. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Sources
- 1. CAS 7275-70-9: this compound [cymitquimica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. epa.gov [epa.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Robust GC-MS Protocol for the Analysis of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine and Its Nucleophilic Substitution Products
Introduction
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and herbicidal properties[1]. The functionalization of the triazine ring is key to modulating these activities. The 3-(methylthio) group, in particular, serves as a versatile synthetic handle, as it can be readily displaced by a variety of nucleophiles, allowing for the generation of diverse chemical libraries[2]. Consequently, the ability to accurately monitor reactions involving 3-(methylthio)-1,2,4-triazines and to characterize the resulting products is of paramount importance for researchers in drug discovery and process development.
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of a model reaction involving 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine. We provide a comprehensive protocol, from sample preparation to data interpretation, designed to be readily implemented in a research or quality control setting. The methodologies described herein are grounded in established principles of chromatographic separation and mass spectral fragmentation of heterocyclic and sulfur-containing compounds.
Hypothetical Reaction Scheme: Nucleophilic Substitution
To demonstrate the utility of this GC-MS method, we will consider a common synthetic transformation: the nucleophilic aromatic substitution of the methylthio group with an amine. In this hypothetical reaction, this compound is treated with morpholine to yield 4-(5,6-dimethyl-1,2,4-triazin-3-yl)morpholine. The objective of the GC-MS analysis is to confirm the presence of the starting material and the desired product, and to identify any potential side-products.
Caption: Hypothetical reaction scheme for the GC-MS analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of sample preparation technique is critical for removing non-volatile components and minimizing matrix effects. For a typical reaction mixture in an organic solvent, a simple liquid-liquid extraction is often sufficient.
Protocol:
-
Quench the Reaction: To a 1 mL aliquot of the reaction mixture, add 5 mL of a 5% aqueous sodium bicarbonate solution to neutralize any acidic components.
-
Extraction: Add 5 mL of ethyl acetate to the quenched mixture in a separatory funnel. Shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to separate. Collect the upper organic layer.
-
Repeat Extraction: Perform a second extraction of the aqueous layer with another 5 mL of ethyl acetate. Combine the organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentration: Filter the dried extract and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.
-
Dilution: Dilute the sample 1:10 with ethyl acetate prior to GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the separation and detection of the target analytes. A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is recommended for good peak shape and resolution.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
Data Analysis and Interpretation
Expected Chromatogram
The described GC method should provide good separation between the starting material and the product. Due to its higher molecular weight and polarity, the morpholine-substituted product is expected to have a longer retention time than the methylthio-containing starting material.
Mass Spectral Fragmentation Analysis
The interpretation of the electron ionization (EI) mass spectra is crucial for the unambiguous identification of the compounds.
This compound (Starting Material):
-
Molecular Ion (M+•): The molecular ion peak is expected to be present and will confirm the molecular weight of the compound.
-
Key Fragmentations:
-
Loss of the methylthio radical (•SCH₃) to give a stable triazinyl cation.
-
Loss of a methyl radical (•CH₃) from the triazine ring.
-
Cleavage of the triazine ring, leading to characteristic nitrogen-containing fragments.
-
Caption: Overall experimental workflow.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust workflow for the analysis of reactions involving this compound. The protocol for sample preparation is straightforward, and the instrumental parameters are optimized for excellent chromatographic separation and mass spectral identification. This method can be readily adapted for the analysis of other substituted triazines and their reaction products, making it a valuable tool for researchers in synthetic and medicinal chemistry.
References
-
Sanemitsu, Y., Nakayama, Y., & Shiroshita, M. (1982). 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. A new efficient synthesis oftr[1][2][3]iazolo[2,3‐b]tr[1][2][3]iazin‐7(1H)‐one. Journal of Heterocyclic Chemistry, 19(6), 1583–1584. [Link]
-
International Journal of Pharma Sciences and Research (IJPSR). (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]
Sources
Application Notes and Protocols for Molecular Docking Studies of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine, a small molecule with potential therapeutic applications. The 1,2,4-triazine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases. This guide is designed for researchers in drug discovery and computational biology, offering both the strategic rationale (Application Notes) and a detailed, step-by-step experimental workflow (Protocols). We will focus on docking this ligand against two exemplary and highly relevant cancer-related protein kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The protocols are based on widely accessible and validated software tools, ensuring reproducibility and scientific rigor.
Part 1: Application Notes & Scientific Rationale
The Scientific Premise: Why Dock this compound with Kinases?
The 1,2,4-triazine core is a bioisostere for purines and is frequently found in compounds designed to be ATP-competitive inhibitors. Protein kinases, which have an ATP-binding pocket, are therefore a logical and high-probability class of targets. Dysregulation of kinases like EGFR and VEGFR2 is a hallmark of many cancers. EGFR drives tumor cell proliferation, while VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. Therefore, investigating the interaction of our triazine compound with these targets is a scientifically sound starting point for virtual screening and hit identification.
The Docking Experiment: A Game of "Lock and Key"
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The core principle is to sample a vast number of potential binding poses and evaluate them using a scoring function, which estimates the binding affinity. A lower, more negative score typically indicates a more favorable binding interaction.
Causality Behind Key Protocol Choices
-
Why Protein Preparation is Critical: The crystal structures obtained from the Protein Data Bank (PDB) are not immediately ready for docking. They are static snapshots and often contain non-essential water molecules, co-solvents, or multiple conformations. Our protocol includes removing these, as they can interfere with the ligand's access to the binding site. Furthermore, adding polar hydrogens and assigning correct partial charges (e.g., Gasteiger charges) is essential. This step correctly models the electrostatic interactions (like hydrogen bonds) that are fundamental to molecular recognition.
-
The Importance of the Grid Box: The docking algorithm does not search the entire protein surface. Doing so would be computationally intractable. We define a "grid box," a specific 3D space where the algorithm will search for binding poses. The rationale for our protocol is to center this box on the known location of a co-crystallized inhibitor. This focuses the search on the active site, dramatically increasing efficiency and the probability of finding a biologically relevant pose.
-
Trust but Verify: The Necessity of Protocol Validation: A docking protocol should never be trusted blindly. The most robust method of validation, included in our protocol, is re-docking . This involves taking the co-crystallized ligand found in the PDB file, removing it, and then docking it back into the receptor. If the docking protocol can reproduce the experimentally observed binding pose (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å), it is considered validated for that specific binding pocket. This provides confidence that the protocol can accurately predict the pose of a novel ligand, like our triazine compound.
Part 2: Detailed Molecular Docking Protocol
This protocol uses a combination of widely-used and freely available software:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or UCSF ChimeraX: For visualization and analysis.
Workflow Overview
Caption: Molecular docking workflow from preparation to analysis.
Step 1: Target and Ligand Acquisition
-
Protein Targets: Download the crystal structures from the PDB:
-
VEGFR2: PDB ID: 4HJO (complexed with the inhibitor Sorafenib).
-
EGFR: PDB ID: 2JIV (complexed with the inhibitor Erlotinib).
-
-
Ligand Structure:
-
The chemical name is this compound.
-
Its canonical SMILES string is CSC1=NN=C(C(=C1C)C)N.
-
Use a tool like the online SMILES converter or Avogadro to generate a 3D structure and save it as a .mol2 or .pdb file.
-
Step 2: Protein Preparation (using AutoDock Tools)
-
Launch ADT.
-
Open the downloaded PDB file (e.g., 4HJO.pdb).
-
Clean the Protein:
-
Delete all water molecules (Edit > Delete Water).
-
Select and delete the co-crystallized ligand (e.g., Sorafenib) and any other heteroatoms not part of the protein. Save this "clean" protein as 4HJO_protein.pdb.
-
-
Prepare the Receptor:
-
Load 4HJO_protein.pdb.
-
Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in the required format: File > Save > Write PDBQT, saving as 4HJO_protein.pdbqt.
-
Step 3: Ligand Preparation (using AutoDock Tools)
-
Load your 3D ligand file (ligand.pdb).
-
ADT will automatically detect the root and set the torsional degrees of freedom. You can verify this under Ligand > Torsion Tree > Detect Root.
-
Save the prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT), naming it ligand.pdbqt.
Step 4: Grid Box Definition
-
With 4HJO_protein.pdbqt loaded, go to Grid > Grid Box.
-
To center the box on the co-crystallized ligand's position, load the original 4HJO.pdb and center the grid on the Sorafenib molecule.
-
Adjust the grid box dimensions to encompass the entire active site. A size of 25 x 25 x 25 Å is often a good starting point.
-
Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) .
-
Create a configuration file named conf.txt with the following content:
Step 5: Running AutoDock Vina
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the conf.txt file.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
-
Vina will perform the docking and write the output poses to docking_results.pdbqt and a log file with the binding affinity scores to docking_log.txt.
Part 3: Data Analysis and Interpretation
Interpreting Binding Affinity
AutoDock Vina will output a binding affinity score in kcal/mol for the top poses. This score is an estimation of the binding free energy. More negative values suggest stronger binding. While there is no absolute threshold, scores below -6.0 kcal/mol are generally considered promising for initial hits.
Visualizing Binding Poses
-
Use PyMOL or UCSF ChimeraX to open the receptor (4HJO_protein.pdbqt) and the docking output file (docking_results.pdbqt).
-
The output file contains multiple binding modes (poses). Analyze the top-ranked pose (the one with the lowest energy score).
-
Identify key interactions:
-
Hydrogen Bonds: Look for polar contacts between the ligand and receptor residues (e.g., with backbone amides in the hinge region of kinases).
-
Hydrophobic Interactions: Observe how non-polar parts of the ligand fit into hydrophobic pockets of the receptor.
-
Pi-stacking: Check for interactions between aromatic rings.
-
Hypothetical Results Summary
Below is a table summarizing what a typical output might look like.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| VEGFR2 | 4HJO | -8.2 | Cys919, Asp1046, Glu885 |
| EGFR | 2JIV | -7.5 | Met793, Asp855, Thr790 |
Conceptual Signaling Pathway
The interaction of our ligand with VEGFR2 could potentially inhibit the downstream signaling cascade responsible for angiogenesis.
Caption: Inhibition of the VEGFR2 signaling pathway by the triazine ligand.
Part 4: References
-
Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A comprehensive review on the biological interests of 1,2,4-triazines. European Journal of Medicinal Chemistry, 205, 112633. [Link]
-
Alam, M. M., & Lee, D. U. (2016). The 1,2,4-Triazine as a Privileged Scaffold in Modern Drug Discovery. Molecules, 21(9), 1229. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Family: Pathological Functions. Journal of Biochemistry, 150(1), 13–19. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
-
Pantsar, T., & Poso, A. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1899. [Link]
-
Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]
High-Throughput Screening Assays for 1,2,4-Triazine Libraries: Application Notes and Protocols
Abstract
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] These derivatives have demonstrated broad biological activities, including the inhibition of key cellular signaling pathways.[4][5] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising "hit" compounds for further development.[6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for 1,2,4-triazine libraries, with a focus on biochemical kinase inhibition and cell-based antiproliferative assays.
Introduction: The 1,2,4-Triazine Scaffold in Drug Discovery
The 1,2,4-triazine ring system is a versatile scaffold that has garnered significant attention from medicinal chemists. Its derivatives are known to target a wide array of biological molecules, with a notable emphasis on protein kinases.[1][3] Kinases are a major class of drug targets, especially in cancer, where their dysregulation often drives tumor growth and proliferation.[8] The ability of 1,2,4-triazine compounds to act as potent kinase inhibitors makes them highly attractive candidates for anticancer drug development.[4][9]
An effective HTS campaign is critical for unlocking the potential of a 1,2,4-triazine library. The choice of assay is paramount and depends on the specific biological question being addressed. This guide will detail two primary HTS approaches:
-
Biochemical Assays: To identify direct inhibitors of a specific kinase enzyme.
-
Cell-Based Assays: To assess the overall effect of compounds on cancer cell viability and proliferation.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process designed to efficiently identify and validate active compounds. The workflow ensures that data is reliable and that resources are focused on the most promising candidates.
Caption: High-Throughput Screening (HTS) Campaign Workflow.
Application Note I: Biochemical Kinase Inhibition Assay
Objective: To identify compounds from a 1,2,4-triazine library that directly inhibit the activity of a specific protein kinase.
3.1. Scientific Rationale & Assay Choice
Kinases catalyze the transfer of a phosphate group from ATP to a substrate. A universal product of this reaction is ADP.[10] Therefore, quantifying ADP production provides a direct measure of kinase activity.[11] The ADP-Glo™ Kinase Assay is a luminescence-based system that is highly sensitive, robust, and amenable to HTS.[12][13] Its "glow-type" signal has a long half-life, providing flexibility in plate processing.[14]
3.2. Assay Principle
The ADP-Glo™ assay is a two-step process.[14][15]
-
Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to stop the reaction and eliminate any remaining ATP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which converts the ADP produced into ATP. This newly synthesized ATP is then consumed by a luciferase enzyme to generate a stable luminescent signal that is directly proportional to the initial kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
3.3. Detailed Protocol: HTS for Kinase Inhibitors (384-well format)
Materials:
-
Kinase of interest, substrate, and appropriate kinase buffer.
-
1,2,4-Triazine compound library in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[12]
-
White, opaque 384-well assay plates (e.g., Corning #3570).
-
Multichannel pipettes or automated liquid handlers.
-
Plate shaker.
-
Luminometer plate reader.
Protocol Steps:
-
Compound Plating:
-
Dispense 50 nL of each 1,2,4-triazine library compound (typically at 10 mM in DMSO) into the appropriate wells of a 384-well plate.
-
For controls, dispense 50 nL of DMSO only.
-
Negative Control (Max Activity): Wells with enzyme and DMSO (no inhibitor).
-
Positive Control (Min Activity/Background): Wells with DMSO but no enzyme.
-
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a 2X kinase reaction mixture containing the kinase and its specific substrate in kinase reaction buffer. The optimal concentrations of ATP and substrate should be determined during assay development, often near the Km value for ATP.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X kinase reaction mixture to each well containing the compounds and DMSO controls. This results in a final compound concentration of 100 µM (assuming a 10 mM stock) in a 10 µL reaction volume.
-
Add 5 µL of buffer without enzyme to the positive control wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes (incubation time may need optimization).
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 40 minutes.[15]
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).
-
3.4. Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Hit Identification:
-
A "hit" is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
-
Assay Quality Control (Z'-factor):
| Parameter | Description | Acceptance Criteria |
| Z'-factor | Measures the separation between positive and negative controls.[18] | ≥ 0.5[19] |
| Signal-to-Background | Ratio of the mean negative control signal to the mean positive control signal. | > 5 |
| Hit Rate | Percentage of compounds identified as hits. | Typically 0.5% - 2% |
Application Note II: Cell-Based Antiproliferative Assay
Objective: To identify compounds from a 1,2,4-triazine library that reduce the viability of cancer cells in culture.
4.1. Scientific Rationale & Assay Choice
While biochemical assays identify direct target engagement, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[6] A common method to assess cell viability is to measure intracellular ATP levels, as ATP is a key indicator of metabolically active cells.[20][21] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay that quantifies ATP.[22][23] It is widely used in HTS for its simplicity, sensitivity, and robust performance.[20]
4.2. Assay Principle
The CellTiter-Glo® Reagent contains a detergent to lyse the cells and release ATP, along with luciferase and luciferin. The luciferase enzyme uses the released ATP to catalyze the conversion of luciferin into oxyluciferin, generating a luminescent signal proportional to the number of viable cells in the well.[22]
4.3. Detailed Protocol: HTS for Antiproliferative Effects (384-well format)
Materials:
-
Complete cell culture medium.
-
1,2,4-Triazine compound library in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).[20]
-
White, opaque, tissue-culture treated 384-well plates.
-
Multichannel pipettes or automated liquid handlers.
-
Luminometer plate reader.
Protocol Steps:
-
Cell Seeding:
-
Harvest and count cells. Dilute to the desired seeding density (e.g., 1,000-5,000 cells/well, optimized for logarithmic growth phase at the end of the incubation period).
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach and resume growth.
-
-
Compound Addition:
-
Perform a serial dilution of the 1,2,4-triazine library compounds.
-
Add 50 nL of each compound to the wells containing cells.
-
Negative Control (Max Viability): Add DMSO only.
-
Positive Control (Min Viability): Add a known cytotoxic agent (e.g., Staurosporine).
-
-
Incubation:
-
Incubate the plates at 37°C, 5% CO₂ for 72 hours. This duration allows for multiple cell doublings and for the antiproliferative effects to manifest.
-
-
Assay Reagent Addition:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[22]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
-
Signal Stabilization and Measurement:
4.4. Data Analysis and Interpretation
-
Calculate Percent Viability:
-
% Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background)
-
(Signal_Background can be from wells with medium and reagent only).
-
-
Hit Confirmation and Potency:
-
Primary hits are confirmed by re-testing.
-
Confirmed hits are then tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
| Parameter | Description | Typical Output |
| Primary Hit | A compound causing a significant reduction in cell viability at a single concentration. | % Viability < 50% |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. | nM to µM range |
| Z'-factor | Calculated using max viability (DMSO) and min viability (cytotoxin) controls. | ≥ 0.5 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for conducting high-throughput screening of 1,2,4-triazine libraries. By employing both biochemical and cell-based assays, researchers can efficiently identify direct enzyme inhibitors and compounds with potent antiproliferative effects. Hits identified from these screens serve as the starting point for hit-to-lead optimization, involving dose-response studies, secondary orthogonal assays to confirm mechanism of action, and structure-activity relationship (SAR) studies to design more potent and selective next-generation compounds.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
- Dar, A. C., & Shokat, K. M. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 1-24.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Assay and Drug Development Technologies, 9(4), 329-339.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Farghaly, T. A., et al. (2023). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Current Medicinal Chemistry, 30(33), 3746-3765.
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
- Tarantino, D., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375.
- Sikorski, E. L., et al. (2015). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PLoS One, 10(4), e0124333.
- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32.
- Teng, P., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PLoS One, 8(7), e68587.
-
Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][16][20][26]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(21), 7545.
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
- Wu, B. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 1278, 47-56.
-
ResearchGate. (n.d.). 1,2,4-Triazine scaffolds with potential as novel anticancer drugs. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
- F Hala, M., et al. (2015). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Molecules, 20(8), 14849-14865.
- Ghorab, M. M., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 486-497.
- Lee, J. A., & Lee, S. E. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of Applied Toxicology, 34(11), 1163-1171.
- Sun, C., et al. (2004). High-Throughput Screening Assay for Identification of Small Molecule Inhibitors of Aurora2/Stk15 Kinase. Journal of Biomolecular Screening, 9(5), 391-397.
- Kido, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(6), 639-647.
- Kuras, M., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Pharmaceuticals, 16(3), 403.
-
Eurofins Discovery. (n.d.). High-Throughput Screening to Identify Quality Hits Quickly. Retrieved from [Link]
- Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound is reliably achieved through a two-stage process. This guide is structured to address challenges in both stages, providing a holistic approach to yield improvement.
-
Stage 1: Cyclocondensation to form the core heterocyclic intermediate, 5,6-Dimethyl-1,2,4-triazine-3-thione.
-
Stage 2: S-Alkylation to introduce the final methylthio group.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic pathway for this compound?
The most prevalent and dependable method involves a two-step sequence. First, the condensation of a 1,2-dicarbonyl compound, specifically diacetyl (butane-2,3-dione), with thiosemicarbazide creates the 5,6-dimethyl-1,2,4-triazine-3-thione intermediate.[1] This intermediate is then selectively S-methylated using an alkylating agent like methyl iodide in the presence of a base to yield the final product.[2]
Q2: What are the most critical parameters that dictate the overall yield?
Several factors can significantly impact your yield. For Stage 1 (condensation), the purity of the diacetyl and the reaction pH are paramount. For Stage 2 (S-alkylation), the choice of base, solvent, reaction temperature, and the prevention of competitive N-alkylation are critical for success. Efficient purification at each stage is also essential to avoid carrying impurities forward.
Q3: My final yield is consistently low. Which stage is more likely the problem?
Low yields can originate from either stage. However, the S-alkylation step (Stage 2) is often more sensitive. Incomplete deprotonation of the thione, use of a weak base, or suboptimal temperature control can lead to a mixture of starting material and product, significantly complicating purification and reducing the isolated yield.[2][3] A systematic approach, starting with confirming the purity and yield of your Stage 1 intermediate, is the best way to diagnose the issue.
Q4: How can I confidently identify my intermediate and final product?
Standard analytical techniques are sufficient. Thin-Layer Chromatography (TLC) is invaluable for monitoring reaction progress. For structural confirmation, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be employed. The successful methylation in Stage 2 can be confirmed in ¹H NMR by the appearance of a new singlet signal for the S-CH₃ protons, typically around 2.6 ppm.
Section 2: Synthesis Workflow and Troubleshooting Logic
The overall workflow is a sequential process where the integrity of the first step directly impacts the success of the second. Below is a visualization of the synthetic pathway and a logical flow for troubleshooting common issues.
Caption: High-level workflow for the two-stage synthesis.
Caption: Decision tree for troubleshooting low yield issues.
Section 3: Detailed Troubleshooting Guide
Stage 1: Synthesis of 5,6-Dimethyl-1,2,4-triazine-3-thione (Intermediate)
| Problem ID | Issue Description | Potential Causes & Scientific Rationale | Recommended Solutions & Protocols |
| 1A | Low or No Yield of the Triazine-Thione Intermediate | A1. Impure Diacetyl: Diacetyl is volatile and can undergo self-condensation or polymerization upon storage. This reduces the concentration of the active 1,2-dicarbonyl reactant required for cyclization. A2. Suboptimal pH: The initial condensation to form the thiosemicarbazone intermediate and the subsequent cyclization are sensitive to pH. Conditions that are too acidic or too basic can inhibit these steps or promote side reactions. | For A1: Use freshly distilled diacetyl for best results. Store it refrigerated and sealed from light and air. For A2: The reaction is typically performed by refluxing in a neutral to slightly acidic aqueous or alcoholic solution. Adding a catalytic amount of a weak acid like acetic acid can sometimes facilitate the cyclization. |
| 1B | Difficulty Purifying the Intermediate | B1. Incomplete Reaction: Unreacted thiosemicarbazide or diacetyl can co-precipitate with the product, making purification difficult. B2. Side Product Formation: Competing side reactions can lead to impurities that have similar solubility to the desired product.[1] | For B1: Monitor the reaction using TLC (e.g., in 10% Methanol/DCM) to ensure the complete consumption of the limiting reagent. For B2: Recrystallization is the most effective purification method. Ethanol is a common and effective solvent. Protocol: Dissolve the crude solid in a minimum amount of boiling ethanol. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. |
Stage 2: S-Methylation to form this compound
| Problem ID | Issue Description | Potential Causes & Scientific Rationale | Recommended Solutions & Protocols |
| 2A | Low Yield of Final Product with Significant Unreacted Thione | A1. Incomplete Deprotonation: The reaction proceeds via a nucleophilic attack from the thiolate anion. If the base is not strong enough or is used in a substoichiometric amount, the equilibrium will favor the protonated (and less nucleophilic) thione form.[2] A2. Inactive Alkylating Agent: Methyl iodide can degrade over time, especially with exposure to light. | For A1: Use at least one full equivalent of a suitable base. Sodium hydroxide in an aqueous/methanolic solution is a reliable choice.[2] See the table below for base selection. For A2: Use a fresh bottle of methyl iodide. A slight excess (1.1 equivalents) can help drive the reaction to completion. |
| 2B | Formation of a Major Byproduct | B1. Competitive N-Alkylation: The triazine ring contains nitrogen atoms that are also potential nucleophiles. Alkylation can occur on N2 or N4, leading to undesired isomers. However, the thiolate anion is a "soft" nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks the "soft" electrophilic carbon of methyl iodide. S-alkylation is generally the major pathway.[3] B2. Over-Alkylation/Side Reactions: Using excessively harsh conditions (e.g., very strong bases like NaH or high temperatures) can promote undesired secondary reactions. | For B1: To strongly favor S-alkylation, perform the reaction under controlled, mild conditions. Using a moderately strong base like NaOH or K₂CO₃ at low temperatures minimizes N-alkylation.[3] For B2: Maintain strict temperature control. Protocol: Dissolve the thione intermediate in a solution of base and solvent at 0°C. Add the methyl iodide dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to stir and slowly warm to room temperature.[2] |
| 2C | Product is Oily or Fails to Crystallize | C1. Presence of N-Alkylated Isomers: The N-methylated byproducts can act as impurities that inhibit the crystallization of the desired S-methylated product. C2. Residual Solvent: Incomplete removal of reaction solvents can result in an oily product. | For C1: If recrystallization fails, purification by column chromatography on silica gel is necessary. A gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective. For C2: Ensure the product is thoroughly dried under high vacuum after isolation to remove all volatile residues. |
Table 1: Comparison of Bases for S-Methylation
| Base | Solvent System | Temperature | Comments |
| Sodium Hydroxide (NaOH) | Water/Methanol | 0°C to 20°C | Highly effective and common. The aqueous system facilitates dissolving the base and the thiolate salt.[2] |
| Sodium Bicarbonate (NaHCO₃) | Water | 0°C to 20°C | A milder base. May result in slower reaction times but can offer higher selectivity for S-alkylation in sensitive systems.[4] |
| Potassium Carbonate (K₂CO₃) | DMF or Acetone | Room Temp. | A solid base often used in aprotic solvents. Can be effective but may require longer reaction times. |
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of 5,6-Dimethyl-1,2,4-triazine-3-thione
This protocol is adapted from general procedures for 1,2,4-triazine synthesis.[1]
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide (1.0 eq) in a mixture of water and ethanol (1:1 v/v).
-
Add freshly distilled diacetyl (butane-2,3-dione) (1.05 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the thiosemicarbazide spot is consumed.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
If precipitation is incomplete, place the flask in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum. For higher purity, recrystallize from ethanol. The expected product is a crystalline solid.
Protocol 2: Synthesis of this compound
This protocol is based on the highly analogous methylation of a similar triazinone.[2]
-
In a round-bottom flask, dissolve 5,6-Dimethyl-1,2,4-triazine-3-thione (1.0 eq) in a mixture of 2N sodium hydroxide solution (1.1 eq) and methanol.
-
Cool the resulting solution to 0°C in an ice bath with stirring.
-
Add methyl iodide (1.1-1.2 eq) dropwise to the cold solution over 10-15 minutes.
-
After the addition is complete, continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Stir at room temperature for an additional 4-6 hours. The product will often crystallize or precipitate out of the solution.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any salts, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent like benzene or an ethanol/water mixture to obtain the pure this compound.
References
- BenchChem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions.
- ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF.
- MDPI. (n.d.). A General Stereoselective Approach to 1,2,4-Triazepane-3-thiones/ones via Reduction or Reductive Alkylation of 2,4,5,6-Tetrahydro-3H-1,2,4-triazepine-3-thiones/ones.
- RSC Publishing. (n.d.). Visible light-induced C–H alkylation of 1,2,4-triazine-3,5(2H,4H)-diones using hypervalent iodine reagents as alkylating sources. Organic Chemistry Frontiers.
- PubMed. (2024). Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines.
-
(n.d.). NOVEL 6-ARYL-7-ALKYL/ARYL-[1][3][5]TRIAZOLO[4,3-a][1][6][7]TRIAZINE-5(6H)- THIONES, PROCESSES FOR THEIR PREPARATION, CHARACTERIZATIO.
- LookChem. (n.d.). as-Triazine, 5,6-diphenyl-3-(methylthio)-.
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Current issues in pharmacy and medicine: science and practice. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1][3][5]triazolo[3,4-f][1][3][5]triazines.
- ResearchGate. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol.
- Scirp.org. (n.d.).
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- (n.d.).
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ResearchGate. (n.d.). Synthesis of 3-acetyl-10b-methyl[1][3][5] triazolo [3,4-a] isoquinolines 4.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines.
-
NIH PMC. (2021). Synthetic strategies for pyrrolo[2,1-f][1][3][5]triazine: the parent moiety of antiviral drug remdesivir.
- CymitQuimica. (n.d.). CAS 7275-70-9: this compound.
- (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- NIH PMC. (n.d.). 5,6-Dimethyl-1,2,4-triazin-3-amine.
- PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one.
- (n.d.).
- precisionFDA. (n.d.). 5,6-DIMETHYL-1,2,4-TRIAZINE-3-THIOL.
- PubMed Central. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution.
- Journal of Medicinal and Chemical Sciences. (n.d.).
- MDPI. (2022).
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- ChemScene. (n.d.). 6-Iodo-4-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.
- Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
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Technical Support Center: Functionalization of the 1,2,4-Triazine Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of the 1,2,4-triazine ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique chemical landscape of this important heterocyclic scaffold. The 1,2,4-triazine core is a privileged structure found in numerous biologically active compounds, but its distinct electronic properties present specific synthetic challenges.[1][2][3]
This resource moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide robust methodologies to ensure the success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs) - Core Reactivity Principles
This section addresses fundamental questions regarding the inherent reactivity of the 1,2,4-triazine ring. Understanding these principles is the first step to designing a successful functionalization strategy.
Q1: Why is electrophilic aromatic substitution on the 1,2,4-triazine ring so challenging?
A: The difficulty arises from the fundamental electronic nature of the ring. The 1,2,4-triazine system contains three electronegative nitrogen atoms, which makes the ring severely electron-deficient.[1][4] This electron deficiency deactivates the ring towards attack by electrophiles, which are themselves electron-seeking species. Consequently, electrophilic aromatic substitution reactions on the 1,2,4-triazine ring are generally difficult, often requiring harsh conditions and resulting in low yields.[1] Nucleophilic substitution is a much more favorable pathway for functionalization.[4][5]
Q2: What are the most effective and commonly used strategies for functionalizing the 1,2,4-triazine core?
A: Given the ring's electron-deficient character, the most successful strategies leverage this property. The primary approaches include:
-
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most common and versatile method. By starting with a triazine bearing a good leaving group (like a halogen), a wide variety of nucleophiles (amines, thiols, alkoxides) can be introduced.[2][6]
-
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The 1,2,4-triazine ring is an excellent diene for IEDDA reactions, where it reacts with electron-rich or strained dienophiles.[1][7] This reaction is a powerful tool for constructing new pyridine or other aromatic rings after the extrusion of a dinitrogen molecule.[8]
-
Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, though they require careful optimization due to potential catalyst inhibition by the ring's nitrogen atoms.[9][10]
-
Direct C-H Functionalization: This is an emerging area that allows for the introduction of substituents without pre-installing a leaving group, offering a more atom-economical approach.[2]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable steps for resolution.
Q: I am attempting to synthesize a 3,5,6-trisubstituted 1,2,4-triazine from an unsymmetrical 1,2-dicarbonyl compound and I'm getting a mixture of products that are very difficult to separate. What is happening and how can I resolve this?
A: You are encountering the formation of regioisomers , which is the most common side product in this synthesis.[11] The condensation can occur at either of the two non-equivalent carbonyl groups, leading to two distinct 1,2,4-triazine isomers with similar physical properties, making them challenging to separate.[12][13]
Troubleshooting Workflow:
-
Diagnosis Confirmation: Confirm the presence of isomers using analytical techniques like LC-MS, which should show two products with the same mass.
-
Resolution Strategies:
-
Chromatographic Separation: If the mixture is unavoidable, advanced separation techniques are the primary solution. Supercritical Fluid Chromatography (SFC) and semi-preparative HPLC have proven effective for separating closely related triazine isomers.[12][14]
-
Reaction Condition Optimization: The regioselectivity can sometimes be influenced by reaction parameters. Systematically varying solvent polarity and temperature may favor one isomer. For example, less polar solvents at lower temperatures can sometimes improve selectivity.[11]
-
Reactant Modification: If possible, modify your starting materials. Introducing a bulky substituent on either the dicarbonyl or the acid hydrazide can sterically hinder the approach to one carbonyl group, thereby favoring the formation of a single regioisomer.[11]
-
Q: My purified 1,2,4-triazine derivative appears to be unstable and decomposes during workup or storage. What is the cause and how can I prevent this?
A: The 1,2,4-triazine ring, especially when bearing certain substituents, can be susceptible to hydrolysis and decomposition, particularly under non-neutral pH conditions or at elevated temperatures.[11][14]
Causality & Prevention:
-
Hydrolysis: The electron-deficient ring is vulnerable to nucleophilic attack by water or hydroxide ions, which can lead to ring-opening.[14]
-
Thermal Instability: While the core ring is very stable, some derivatives are thermally labile.[1][15] Decomposition temperatures can vary widely depending on the substituents.[16][17]
-
Solution: Avoid excessive heating during purification steps like solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperatures.[14]
-
-
Storage: Long-term stability can be compromised by exposure to air and light.
-
Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation.[14]
-
Table 1: Key Factors in Preventing Product Decomposition
| Factor | Potential Issue | Recommended Action |
| pH | Acid/base-catalyzed hydrolysis and ring-opening.[11] | Maintain neutral conditions during workup and purification. |
| Temperature | Thermal decomposition of sensitive derivatives.[14] | Use reduced pressure for solvent removal; avoid high heat. |
| Water | Acts as a nucleophile, leading to hydrolysis.[11] | Use anhydrous solvents and reagents where feasible. |
| Atmosphere | Oxidative degradation over time. | Store final compounds under an inert atmosphere (N₂ or Ar).[14] |
Q: I am struggling with a palladium-catalyzed Suzuki cross-coupling reaction on a bromo-1,2,4-triazine. The yield is poor and I recover mostly starting material. What are the specific challenges I should consider?
A: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to electron-deficient N-heterocycles like 1,2,4-triazine has unique challenges.[9] The primary issue is often related to the catalyst.
Causality & Troubleshooting:
-
Catalyst Inhibition/Poisoning: The lone pairs on the ring nitrogen atoms can coordinate strongly to the palladium center.[9] This can inhibit the catalyst, preventing it from participating effectively in the catalytic cycle.
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often overcome this inhibition by promoting the desired catalytic steps and protecting the metal center. A thorough screen of different palladium precatalysts and ligands is highly recommended.
-
-
Substrate Reactivity: While the C-Br bond is activated by the electron-deficient ring, competing side reactions can still occur.
-
Solution: Ensure your arylboronic acid is of high purity and that the base is appropriate and anhydrous. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. The solvent system (e.g., dioxane/water, DME) can also have a significant impact and should be optimized.
-
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common functionalization reactions.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes the reaction of a 3-chloro-1,2,4-triazine with a primary or secondary amine.[6]
-
Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 3-chloro-1,2,4-triazine substrate (1.0 eq).
-
Reagents: Add a suitable solvent (e.g., DMF, NMP, or dioxane, 0.1-0.5 M). Add the amine nucleophile (1.1 - 1.5 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. The optimal temperature will depend on the reactivity of the specific amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-1,2,4-triazine derivative.
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overcoming solubility issues of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine in aqueous media
Technical Support Center: 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
Welcome, researchers and innovators. This guide is designed to serve as your dedicated technical resource for overcoming the solubility challenges associated with This compound (DMTT) . As a heterocyclic compound with potential applications in medicinal chemistry and drug development, its characteristically low aqueous solubility presents a common yet significant hurdle in experimental design.[1] This document provides a structured, causality-driven approach to troubleshooting, enabling you to achieve consistent and reliable experimental outcomes.
Part 1: Understanding the Core Problem & Initial Troubleshooting
This section addresses the fundamental properties of DMTT and provides first-line strategies for solubilization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers like PBS?
A1: The molecular structure of DMTT is the primary reason for its poor water solubility. Key features contributing to its hydrophobicity include:
-
Heterocyclic Aromatic Ring: The 1,2,4-triazine core is a relatively non-polar ring system.[1][2]
-
Methyl Groups (-CH3): The two methyl groups at positions 5 and 6 are non-polar and increase the molecule's lipophilicity (tendency to dissolve in fats and oils).[3]
-
Methylthio Group (-SCH3): The methylthio group also contributes to the overall non-polar character of the molecule.
These groups collectively give the molecule a hydrophobic nature, making it energetically unfavorable to interact with polar water molecules. This principle is often summarized as "like dissolves like," where non-polar compounds prefer non-polar solvents.[3][4]
Q2: I need to prepare a stock solution. What solvent should I start with?
A2: For highly hydrophobic compounds like DMTT, the standard best practice is to first create a concentrated stock solution in a water-miscible organic solvent.[5] The most common and effective choice is Dimethyl Sulfoxide (DMSO) .
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[5] Once the compound is dissolved in DMSO, this stock solution can be serially diluted into your aqueous experimental medium.
-
Protocol: A detailed, step-by-step protocol for preparing a DMSO stock solution is provided in the section below.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?
A3: This is a classic sign of exceeding the compound's solubility limit in the final aqueous medium. When the DMSO stock is added to the buffer, the overall solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound, no longer soluble, crashes out of the solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of DMTT in your assay.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume. Instead, perform serial dilutions. For example, dilute the 100% DMSO stock to create an intermediate stock in a 50:50 DMSO:buffer mix, then further dilute that into the final buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.[6]
-
Increase DMSO Carryover (with caution): You can try increasing the final percentage of DMSO in your working solution. However, be mindful of solvent toxicity in your experimental system (e.g., cell culture). For most cell lines, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity, though some can tolerate up to 1%.[7][8][9][10] Always run a vehicle control (media + same percentage of DMSO) to validate your results.[10]
Part 2: Advanced Solubilization Strategies
If initial troubleshooting fails to yield a stable solution at your desired concentration, more advanced formulation strategies are required. The choice of method depends on the experimental context, such as in vitro assays versus in vivo studies.
Solubilization Strategy Comparison
| Strategy | Mechanism of Action | Pros | Cons | Ideal For |
| pH Adjustment | Increases solubility by ionizing the drug molecule. The introduced charge enhances interaction with polar water molecules.[][12] | Simple, cost-effective, and can produce significant solubility gains if the compound has an ionizable group.[] | Only effective for compounds with an appropriate pKa. Can alter experimental conditions. May cause compound instability. | In vitro assays where pH can be controlled; early formulation screening. |
| Co-solvents | A water-miscible organic solvent (e.g., ethanol, PEG 400) is added to the aqueous medium to reduce the overall polarity of the solvent system.[13] | Easy to implement. Can be combined with other methods like pH adjustment.[] | Potential for solvent toxicity in biological systems. May precipitate upon further dilution. | In vitro screening, some parenteral formulations. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The drug molecule is encapsulated within the cavity, forming a water-soluble "inclusion complex".[14][15][16] | High solubilization capacity, low toxicity (especially for derivatives like HP-β-CD), can improve stability.[14][17] | Can be expensive. May alter the effective free concentration of the drug. Requires empirical testing to find the best cyclodextrin type and ratio. | In vitro and in vivo formulations, including oral and parenteral. |
| Surfactants | Amphiphilic molecules that, above a critical concentration, form micelles. The hydrophobic core of the micelle entraps the drug, while the hydrophilic shell interacts with water.[18][19] | High solubilizing power. Widely used in commercial formulations. | Potential for cell toxicity. Can interfere with certain biological assays. Complex formulation behavior. | In vitro assays (with careful validation), oral formulations. |
Troubleshooting Flowchart: A Systematic Approach
This workflow provides a logical decision-making process for tackling solubility issues with DMTT.
Caption: A workflow for troubleshooting DMTT solubility.
Part 3: In-Depth Look at Advanced Strategies
Q4: How do I know if pH adjustment will work for DMTT?
A4: pH adjustment is only effective if the molecule has an acidic or basic functional group that can be ionized. The 1,2,4-triazine ring system contains nitrogen atoms which are weakly basic. By lowering the pH of the solution with a pharmaceutically acceptable acid (e.g., HCl), you can protonate one of these nitrogens. This introduces a positive charge, creating a salt form of the molecule that is significantly more water-soluble.[][18][20]
To determine the potential effectiveness, you would ideally need to know the pKa of the compound. The pKa is the pH at which the compound is 50% ionized. A rule of thumb is that for a basic group, solubility will increase significantly at a pH at least 2 units below its pKa. A protocol for a simple pH-solubility screen is provided below.
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins are sugar-based macrocycles that act as molecular containers. Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic (water-fearing).[14][16][21] DMTT, being hydrophobic, can partition into this cavity, forming a host-guest inclusion complex. This complex effectively masks the drug's hydrophobicity from the water, dramatically increasing its apparent solubility.[14][17][22]
Commonly used cyclodextrins in research include:
-
β-Cyclodextrin (β-CD): Limited water solubility itself.[16]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for both in vitro and in vivo applications.[14][17]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Part 4: Experimental Protocols
These protocols are designed to be self-validating, incorporating checkpoints for visual inspection and recommending analytical confirmation.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a standardized, high-concentration stock solution of DMTT for subsequent dilution.
Materials:
-
This compound (DMTT), solid (MW: 155.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Glass vial or microcentrifuge tube
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of DMTT required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 155.22 g/mol * 1000 mg/g = 1.55 mg
-
-
Weighing: Accurately weigh out 1.55 mg of DMTT powder and place it into a clean, dry vial. For accuracy, it is often better to weigh a larger mass (e.g., 15.5 mg) and dissolve in a larger volume (e.g., 10 mL).
-
Dissolution: Add the calculated volume of DMSO (e.g., 1 mL for 1.55 mg) to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Hold the vial up to a light source. The solution should be completely clear with no visible particulates.
-
Troubleshooting: If particulates remain, sonicate the vial in a water bath for 5-10 minutes. If the compound still does not dissolve, it may indicate impurity or degradation, or that a lower stock concentration is necessary.[23]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][24] Store in tightly sealed vials at -20°C or -80°C, protected from light.
Protocol 2: pH-Based Solubility Screening
Objective: To empirically determine if lowering the pH increases the aqueous solubility of DMTT.
Materials:
-
DMTT
-
Series of buffers (e.g., pH 7.4, pH 6.0, pH 5.0, pH 4.0)
-
1 M HCl
-
Shaker/incubator
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of solid DMTT (e.g., 1-2 mg) to 1 mL of each buffer in separate vials. This ensures you are measuring the saturated solubility.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.
-
Sampling: Carefully collect a known volume of the supernatant from each vial. Be extremely careful not to disturb the pellet.
-
Dilution: Dilute the supernatant samples in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of DMTT in each diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. A significant increase in solubility at lower pH values indicates that pH adjustment is a viable strategy.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Galvão, J., Davis, B., et al. (2014). The role of DMSO in quantitative high-throughput screening. Expert Opinion on Drug Discovery, 9(3), 275-285. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link
-
Kawabata, Y., Wada, K., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. Link
-
LifeTein. (2023). DMSO usage in cell culture. Link
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
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Vertex AI Search Result[14]
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Vertex AI Search Result[19]
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Vertex AI Search Result[7]
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Vertex AI Search Result[8]
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CymitQuimica. (n.d.). CAS 7275-70-9: this compound. Link
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Vertex AI Search Result[4]
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Vertex AI Search Result
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Technical Support Center: Synthesis of Substituted 1,2,4-Triazines
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've observed that while the synthesis of 1,2,4-triazines is a cornerstone of many medicinal chemistry programs, it is not without its challenges. These heterocycles are privileged scaffolds due to their wide range of biological activities, but their synthesis can be plagued by issues ranging from low yields to the formation of complex, difficult-to-separate mixtures.[1] This guide is designed to serve as a technical resource, moving beyond simple protocols to explain the underlying chemistry of common problems and provide field-proven solutions.
Our approach here is not a rigid set of instructions but a troubleshooting framework. We will diagnose common experimental observations, explain the mechanistic causality, and provide actionable, step-by-step guidance to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section is organized by the most frequent challenges encountered in the lab. We will address each issue in a question-and-answer format to provide direct and specific advice.
Logical Workflow for Troubleshooting 1,2,4-Triazine Synthesis
Before diving into specific problems, it's helpful to have a general troubleshooting strategy. The following workflow outlines a systematic approach to diagnosing and solving synthesis issues.
Caption: General troubleshooting workflow for 1,2,4-triazine synthesis.
Q1: My reaction yield is consistently low or I'm recovering only starting material. What's going wrong?
Low yields are a frequent frustration, often stemming from suboptimal reaction kinetics, poor starting material quality, or competing side reactions.[2]
Answer:
Several factors can contribute to low conversion. Let's break them down:
-
Reaction Conditions: The classic condensation of a 1,2-dicarbonyl compound with an acid hydrazide often requires specific conditions to proceed efficiently.[1]
-
Temperature & Time: Many of these condensations are slow at room temperature and require heating. Prolonged reaction times at high temperatures, however, can lead to degradation. A systematic optimization of temperature is crucial.
-
Solvent: The choice of solvent can dramatically impact solubility and reaction rate. Protic solvents like ethanol or acetic acid are common, but if starting materials are not fully dissolved, the reaction will be slow.
-
Catalysis: While many syntheses proceed without an explicit catalyst, acidic or basic conditions can sometimes facilitate cyclization. However, these same conditions can also promote side reactions like hydrolysis.[3]
-
-
Steric Hindrance: Bulky substituents near the reacting functional groups (the dicarbonyl or the hydrazide) can physically block the molecules from achieving the necessary orientation for reaction, leading to a lower yield.[4]
-
Microwave-Assisted Synthesis: For reactions suffering from slow kinetics, microwave irradiation is a powerful tool. It provides rapid, uniform heating that can significantly reduce reaction times and minimize the formation of thermally induced side products, often leading to higher yields.[4][5]
Troubleshooting Protocol: Improving Low Yields
-
Verify Starting Materials: Confirm the purity of your 1,2-dicarbonyl and acid hydrazide/amidrazone via NMR or LCMS. Impurities can inhibit the reaction.
-
Solvent Screen: Run small-scale test reactions in a variety of solvents (e.g., Ethanol, Acetic Acid, Toluene, DMF) to identify the optimal medium for solubility and reactivity.
-
Temperature Optimization: Set up parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor by TLC or LCMS to find the sweet spot between reaction rate and decomposition.
-
Consider Microwave Synthesis: If conventional heating gives low yields, transitioning to a microwave-assisted protocol is a highly recommended step.[4] A typical starting point would be 120-150 °C for 15-60 minutes in a sealed microwave vial.
| Parameter | Conventional Heating | Microwave Irradiation | Rationale |
| Reaction Time | Often 4-24 hours | Typically 10-60 minutes | Microwave provides rapid, uniform heating, accelerating the reaction.[4] |
| Typical Yield | Variable, can be low (<30%) | Often significantly higher (70-90%+) | Reduced time at high temperature minimizes side product formation.[5] |
| Temperature | Bulk temperature of oil bath | Direct molecular heating | More efficient energy transfer to the reactants. |
Q2: I'm getting a mixture of regioisomers that are impossible to separate on a standard silica gel column. How can I address this?
This is the classic problem when using an unsymmetrical 1,2-diketone. The acid hydrazide can condense with either of the carbonyl groups, leading to two different regioisomers.[1][2]
Answer:
The formation of regioisomers is a fundamental challenge of this synthetic route. While developing a completely regioselective reaction can be difficult, the most practical solution often lies in effective purification.[2]
Caption: Regioisomer formation in 1,2,4-triazine synthesis.
-
Causality: The two carbonyl groups of an unsymmetrical diketone (e.g., 1-phenyl-1,2-propanedione) have different electronic and steric environments. The initial condensation with the hydrazide can occur at either site, and the subsequent cyclization locks in the isomeric structure. The ratio of isomers formed depends on the subtle differences in reactivity between the two carbonyls.
-
The Purification Challenge: Regioisomers often have very similar polarities, making them co-elute in standard chromatographic systems.
Troubleshooting Protocol: Separating Regioisomers
-
Initial Assessment: First, confirm the presence of isomers with a high-resolution technique like UPLC-MS or by careful analysis of the crude ¹H NMR spectrum.
-
Advanced Chromatography: Standard silica gel chromatography is often insufficient.
-
Supercritical Fluid Chromatography (SFC): This is a highly effective technique for separating closely related isomers.[2][3] SFC uses supercritical CO₂ as the main mobile phase, providing different selectivity compared to liquid chromatography.
-
Preparative HPLC: Reverse-phase or normal-phase preparative HPLC can provide the resolution needed for separation, although it can be more solvent-intensive.
-
-
Alternative Synthetic Routes: If separation is not feasible, consider a multi-step route where the desired regiochemistry is established unambiguously before the final cyclization step.[3]
Q3: My analysis shows a product with the correct mass, but the NMR is inconsistent with the expected 1,2,4-triazine. Could it be a structural isomer?
This is a distinct possibility, especially in fused heterocyclic systems or when certain precursors are used. The most likely culprit is a Dimroth Rearrangement , an isomerization where endocyclic and exocyclic nitrogen atoms effectively switch places.[6][7]
Answer:
The Dimroth rearrangement is a well-documented process in heterocyclic chemistry that can lead to the formation of a thermodynamically more stable isomer.[8]
-
Mechanism: The rearrangement is often facilitated by acid or base.[8] It typically proceeds through a ring-opening step to form an unstable intermediate, followed by bond rotation and subsequent intramolecular re-cyclization to afford the rearranged product.[6][9]
Caption: Simplified mechanism of the Dimroth Rearrangement.
-
When to Suspect It:
-
If your reaction is run under strong acidic or basic conditions.
-
If you are synthesizing fused triazine systems (e.g., triazolopyrimidines).[8][9]
-
If the reaction involves precursors like 5-amino-1,2,3-triazoles.[7]
-
If the isolated product has significantly different physical properties (melting point, NMR chemical shifts) than expected, but the same mass.[8]
-
Troubleshooting Protocol: Managing the Dimroth Rearrangement
-
Confirm the Structure: Use advanced 2D NMR techniques (HMBC, NOESY) to unambiguously determine the connectivity of the isolated product.
-
Modify Reaction Conditions:
-
If the rearranged product is undesired, run the reaction under neutral conditions and at the lowest possible temperature to favor the kinetic product.
-
Conversely, if the rearranged product is the desired one, you can intentionally drive the reaction to completion by adding an acid or base (e.g., methanolic NaOH or catalytic HCl) and increasing the reaction time or temperature.[6][9]
-
Q4: My product seems to be decomposing during work-up or purification. What precautions should I take?
Product instability can arise from the inherent chemical properties of your specific 1,2,4-triazine derivative or from overly harsh experimental conditions.[3]
Answer:
The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, and certain substituents can further sensitize the molecule to degradation.[10]
-
Hydrolysis: This is a major concern. The triazine ring or functional groups like esters or amides on the substituents can be hydrolyzed by water, especially under acidic or basic conditions from the work-up.[3] The mechanism involves the nucleophilic attack of water or hydroxide ions.[3][11]
-
Thermal Lability: Some substituted triazines are thermally unstable and can decompose upon excessive heating.[3] This is particularly relevant during solvent evaporation on a rotary evaporator at high temperatures.
-
Oxidative Degradation: In some cases, particularly with electron-rich substituents, the triazine derivatives can be susceptible to oxidation. For instance, oxidative cyclization of certain amidrazones can lead to the formation of stable Blatter radicals instead of the expected dihydrotriazine.[12]
Troubleshooting Protocol: Preserving Product Integrity
-
Use Mild Work-up Conditions: Avoid strong acids or bases during the aqueous work-up. Use a saturated solution of sodium bicarbonate to neutralize acid, and brine to wash, keeping the pH as close to neutral as possible.[3]
-
Control Temperature: When removing solvent, use a rotary evaporator at reduced pressure with a water bath temperature no higher than 40 °C.[3]
-
Inert Atmosphere: For sensitive compounds, perform purification steps under an inert atmosphere (nitrogen or argon).
-
Proper Storage: Store the final, purified product at low temperatures (e.g., -20 °C) under an inert atmosphere to prevent degradation over time.[3]
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines? A: The most prevalent and versatile method is the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[1][2] This approach is widely used due to the commercial availability of a vast array of starting materials.
Q: Can I use a methyl ketone instead of a 1,2-dicarbonyl compound? A: Yes, it is possible to generate the 1,2-dicarbonyl compound in situ. This can be achieved by oxidizing a methyl ketone (like acetophenone) using an oxidant such as selenium dioxide (SeO₂) prior to the addition of the acid hydrazide in a one-pot procedure.[13]
Q: My starting amidrazone seems to be hydrolyzing before it can react. How can I prevent this? A: Amidrazone hydrolysis to the corresponding hydrazide and ammonia can be a significant side reaction, particularly in the presence of water and acid/base catalysts.[14] Ensure your solvents are anhydrous, and run the reaction under an inert atmosphere (nitrogen or argon). If the reaction requires acid or base, consider using milder or non-aqueous alternatives.
Q: Are there alternatives to the dicarbonyl condensation method? A: Yes, several other methods exist. These include domino annulation reactions, which can offer higher regioselectivity, and various metal-catalyzed cyclization strategies.[3][15][16] For specific substitution patterns, these alternative routes can be highly effective.
References
-
Penthala, N. R., et al. (2017). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available at: [Link]
-
Gervais, C., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. Wikipedia. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]
-
Mosa, F. A., et al. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[3][6][17]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals. Available at: [Link]
-
Sugimura, H., et al. (2018). Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. Organic Chemistry Portal. Available at: [Link]
-
Ksenofontov, A. A., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][3][6][17]triazines. Molecules. Available at: [Link]
-
Al-Zoubi, R. M. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. Available at: [Link]
-
Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]
-
Liu, W., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Communications Chemistry. Available at: [Link]
-
Komykhov, S. A., et al. (2025). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. ResearchGate. Available at: [Link]
-
Szemán, J., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. Available at: [Link]
-
Jones, C. M., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. Available at: [Link]
-
Heravi, M. M., et al. (2014). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Journal of the Chinese Chemical Society. Available at: [Link]
-
Kumar, D., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link]
-
Da Pozzo, E., et al. (2010). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Triazine. Wikipedia. Available at: [Link]
-
Ryabukhin, S., et al. (2025). Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2025). Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. ACS Omega. Available at: [Link]
-
Taha, M. O., et al. (2018). Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. ChemistrySelect. Available at: [Link]
-
Claramunt, R. M., et al. (2010). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. GRUPO DE ELUCIDACIÓN ESTRUCTURAL Y ANÁLISIS MOLECULAR. Available at: [Link]
-
Chen, J., et al. (2018). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Malik, L., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][3][6][17]triazine: the parent moiety of antiviral drug remdesivir. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Available at: [Link]
-
Yu, Y., et al. (2002). Efficient Solid-Phase Synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones. Journal of Combinatorial Chemistry. Available at: [Link]
-
Staszewska-Krajewska, O., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Lücking, U., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2018). Synthesis of mono- and bis-substituted 1,2,4-triazines. ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2024). Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. Angewandte Chemie International Edition. Available at: [Link]
-
Kumar, D., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ResearchGate. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
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Technical Support Center: Optimizing 3-Methylthio Group Displacement Reactions
Introduction
Welcome to the technical support center for optimizing the displacement of 3-methylthio (-SMe) groups. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this specific transformation in their synthetic workflows. The displacement of a methylthio group, particularly from an aromatic or heteroaromatic core, is a crucial C-N, C-O, or C-S bond-forming reaction. However, its success is highly sensitive to a nuanced interplay of electronic, steric, and medium effects.
Unlike more conventional leaving groups like halides, the methylthio group presents unique challenges. Its moderate leaving group ability often necessitates carefully tailored conditions to achieve efficient conversion and avoid common pitfalls such as low reactivity, side-product formation, or harsh reaction requirements.[1] This resource provides a structured, question-and-answer-based troubleshooting guide rooted in mechanistic principles to empower you to overcome these challenges.
Troubleshooting Guide & FAQs
Section 1: Low or No Conversion
Question 1: I am seeing no reaction, or only trace product formation, with my 3-methylthio substrate. What are the most likely causes and my first steps to troubleshoot?
Answer:
Low or no conversion is the most common issue and typically points to two primary factors: insufficient activation of the aromatic ring or poor leaving group ability of the methylthio moiety under the chosen conditions.
Plausible Causes & Mechanistic Insight:
-
Poor Leaving Group Ability: The methylthio (-SMe) group is inherently a poorer leaving group compared to halides or triflates because its conjugate acid (methanethiol, CH₃SH) is less acidic, making the methylthiolate anion less stable.[1] For displacement to occur, particularly via a Nucleophilic Aromatic Substitution (SNAr) mechanism, the reaction often requires significant activation.
-
Insufficient Ring Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate.[2][3] The stability of this intermediate is paramount. If the aromatic or heterocyclic ring lacks strong electron-withdrawing groups (EWGs) positioned ortho or para to the 3-methylthio group, the energy barrier to form this intermediate will be prohibitively high.[3][4][5] A meta-positioned EWG offers significantly less stabilization and is often insufficient to promote the reaction.[3]
-
Sub-optimal Solvent Choice: SNAr reactions rely on the stabilization of a charged intermediate. Polar aprotic solvents are superior as they can solvate the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile, preserving its reactivity.[6]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to addressing low conversion.
Caption: Troubleshooting workflow for low conversion.
Step-by-Step Protocol: Oxidation to Activate the Leaving Group
If your aromatic system is electron-neutral or electron-rich, the most robust strategy is to convert the methylthio group into a superior leaving group. The methylsulfinyl (-S(O)Me) and, even better, the methylsulfonyl (-SO₂Me) groups are vastly superior due to the high oxidation state of the sulfur and the extensive resonance stabilization of the resulting anion.[1] A study on 2-substituted pyrimidines showed that while the 2-methylthio derivative failed to react with glutathione, the corresponding 2-methylsulfonyl compound reacted readily.[1]
-
Dissolve Substrate: Dissolve the 3-methylthio compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH).
-
Cool Reaction: Place the flask in an ice bath and cool to 0 °C.
-
Add Oxidant: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq for sulfone, 1.1 eq for sulfoxide) portion-wise over 15-20 minutes, monitoring the internal temperature.
-
Monitor Progress: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with saturated sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.
-
Purify: Purify the resulting methylsulfonyl compound via column chromatography or recrystallization.
-
Retry Displacement: Use the activated 3-methylsulfonyl substrate in the nucleophilic displacement reaction under your original conditions. You should observe a dramatic increase in reactivity.
Section 2: Side Product Formation
Question 2: My desired product is forming, but I'm also seeing a significant amount of a demethylated side product (a thiol). How can I suppress this?
Answer:
This side reaction occurs when the nucleophile attacks the methyl group of the -SMe moiety (an SN2 reaction) instead of the aromatic carbon (an SNAr reaction). This is particularly common with "soft" nucleophiles like other thiolates or amines at high temperatures.
Plausible Causes & Mechanistic Insight:
-
Nucleophile Hardness/Softness (HSAB Theory): The methyl carbon is a soft electrophilic center, while the aromatic carbon is also relatively soft but influenced by the ring electronics. Soft nucleophiles (e.g., RS⁻, RNH₂) have a higher propensity to attack the soft methyl center.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for the SN2 demethylation pathway, making it more competitive with the desired SNAr pathway.
Strategies for Mitigation:
-
Lower the Reaction Temperature: This is the simplest first step. If the desired reaction is sluggish at lower temperatures, you must first enhance the leaving group ability by oxidizing the -SMe to -SO₂Me as described above. The much higher reactivity of the sulfonyl group will allow the SNAr reaction to proceed at a lower temperature where demethylation is kinetically disfavored.
-
Change the Base/Nucleophile System: If using a nucleophile with a counter-ion (e.g., sodium thiophenoxide), the nature of the cation can matter. Using a larger, "softer" cation like cesium (e.g., Cs₂CO₃ as the base) can sometimes favor the desired aromatic substitution.
-
Protect the Nucleophile: For amine nucleophiles, using a slight excess of a non-nucleophilic base (e.g., K₂CO₃, DBU) to deprotonate only a small, steady-state concentration of the amine can sometimes minimize side reactions compared to pre-forming a highly reactive amide base.
| Parameter | Condition Favoring Desired SNAr | Condition Favoring Side Product (Demethylation) |
| Leaving Group | -SO₂Me (Methylsulfonyl) | -SMe (Methylthio) |
| Temperature | Lower (e.g., 25-80 °C) | Higher (e.g., >100 °C)[7] |
| Nucleophile | "Harder" nucleophiles (e.g., RO⁻, F⁻) | "Softer" nucleophiles (e.g., RS⁻, R₂NH) |
| Solvent | Polar Aprotic (DMSO, DMF, NMP)[6][8] | Less Polar or Protic Solvents |
Section 3: Optimizing Reaction Parameters
Question 3: How do I select the optimal solvent, base, and temperature for displacing a 3-methylsulfonyl group with an amine?
Answer:
This is a classic SNAr reaction, and optimization involves balancing reactivity, stability, and workup considerations.
Mechanistic Considerations for Parameter Selection:
-
Solvent: The rate-determining step is typically the nucleophilic attack to form the charged Meisenheimer complex.[2] Polar aprotic solvents excel at stabilizing this charged intermediate without deactivating the nucleophile, thus accelerating the reaction.[6] High-boiling point solvents are often chosen to allow for higher reaction temperatures.[9]
-
Base: A base is required to deprotonate the amine nucleophile (if it's used as a salt) or to neutralize the acid generated during the reaction (e.g., methanesulfinic acid). The base should be strong enough to effect this but should not be nucleophilic itself to avoid competing with the amine.
-
Temperature: Higher temperatures increase the reaction rate (Arrhenius equation) but can also promote side reactions or degradation of starting materials or products.[7][10] An optimal temperature achieves a reasonable reaction time (e.g., 2-16 hours) with minimal byproduct formation.
Recommended Starting Protocol & Optimization Table:
This protocol assumes you are starting with a 3-methylsulfonyl-activated substrate and a primary or secondary amine nucleophile.
Caption: General experimental workflow for SNAr.
Parameter Optimization Guide:
| Parameter | Initial Condition | If Reaction is Slow | If Degradation Occurs | Rationale |
| Solvent | DMSO | Switch to NMP or Diglyme | Switch to DMF or Acetonitrile | Higher boiling points allow more thermal energy input.[9] Lower boiling points for sensitive substrates. |
| Base | K₂CO₃ | Use a stronger base like NaH or K₃PO₄ | Use a weaker base like DIPEA | Base strength should match the pKa of the species being deprotonated without causing side reactions. |
| Temperature | 100 °C | Increase in 10-20 °C increments | Decrease temperature to 60-80 °C | Balances reaction kinetics against the stability of the components. |
| Equivalents | 1.2 eq Amine | Increase to 2.0 eq | Use closer to 1.05-1.1 eq | Le Châtelier's principle; drives reaction forward but excess can complicate purification. |
References
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
SNAr Solvents and Reagents. Wordpress. [Link]
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- 10. researchgate.net [researchgate.net]
troubleshooting guide for 1,2,4-triazine synthesis protocols
Welcome to the technical support center for 1,2,4-triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis of this important class of nitrogen-containing heterocycles. The following content is structured in a question-and-answer format to directly address specific challenges in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My 1,2,4-triazine synthesis is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Low yields in 1,2,4-triazine synthesis can stem from several factors, including suboptimal reaction conditions, purity of starting materials, and inefficient workup procedures. The most common synthetic routes involve the condensation of α-dicarbonyl compounds with amidrazones or the cyclization of acylhydrazones.
Causality and Optimization Strategies:
-
Incomplete Reaction: The condensation reaction to form the 1,2,4-triazine ring can be slow. Ensure you are monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time. For instance, some protocols require refluxing for several hours to drive the reaction to completion.[1]
-
Purity of Starting Materials: The purity of your α-dicarbonyl compound and amidrazone is critical. Impurities can lead to unwanted side reactions and a decrease in the yield of the desired product. It is advisable to purify your starting materials before use, for example, by recrystallization or column chromatography.
-
Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction yield. Acetic acid is a commonly used solvent and catalyst for this transformation, as it facilitates both the initial condensation and the subsequent cyclization.[2] In some cases, the addition of a co-solvent or a different catalyst may be beneficial. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some cases.[3][4]
-
Workup and Purification: The workup procedure should be designed to minimize product loss. Extraction with a suitable organic solvent, followed by washing to remove unreacted starting materials and byproducts, is a standard procedure. Purification by column chromatography on silica gel or recrystallization from an appropriate solvent system is often necessary to obtain the pure 1,2,4-triazine.[1]
Troubleshooting Workflow for Low Yield:
Caption: A workflow diagram for troubleshooting low yields in 1,2,4-triazine synthesis.
FAQ 2: I am using an unsymmetrical α-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
The formation of regioisomers is a common challenge when synthesizing 1,2,4-triazines from unsymmetrical α-dicarbonyl compounds. The two non-equivalent carbonyl groups of the dicarbonyl compound can both react with the amidrazone, leading to a mixture of two positional isomers.
Understanding and Controlling Regioselectivity:
The regioselectivity of the condensation is influenced by the electronic and steric properties of the substituents on the α-dicarbonyl compound, as well as the reaction conditions.
-
Electronic Effects: The more electrophilic carbonyl group will preferentially react with the terminal nitrogen of the amidrazone. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon.
-
Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the incoming nucleophile, favoring reaction at the less hindered position.
Strategies to Improve Regioselectivity:
| Strategy | Principle | Example Application |
| Temperature Control | Lowering the reaction temperature can enhance the kinetic control of the reaction, potentially favoring the formation of one regioisomer over the other. | Running the reaction at 0°C or room temperature instead of reflux. |
| Solvent Polarity | The polarity of the solvent can influence the transition state energies of the two competing pathways. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., ethanol, acetic acid) is recommended. | A less polar solvent may favor the less polar transition state, leading to a higher proportion of one isomer. |
| Use of Catalysts | Acid or base catalysts can alter the reaction mechanism and influence regioselectivity. Lewis acids, for example, can coordinate to one of the carbonyl groups and enhance its reactivity. | Employing a Lewis acid like ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid. |
| Sterically Bulky Reagents | Introducing a sterically bulky substituent on either the dicarbonyl compound or the amidrazone can direct the reaction to the less hindered carbonyl group. | Using a dicarbonyl compound with a t-butyl group adjacent to one of the carbonyls. |
Purification of Regioisomers:
If the formation of a mixture of regioisomers is unavoidable, separation can often be achieved by careful column chromatography or fractional crystallization. Supercritical fluid chromatography (SFC) has also been successfully employed for the separation of 1,2,4-triazine regioisomers.[2]
Regioselective Synthesis Workflow:
Caption: A workflow illustrating the formation and separation of regioisomers in 1,2,4-triazine synthesis.
FAQ 3: I am observing unexpected side products in my reaction. What are some common side reactions and how can I minimize them?
Besides the formation of regioisomers, other side reactions can occur during the synthesis of 1,2,4-triazines, leading to a complex reaction mixture and a decrease in the yield of the desired product.
Common Side Reactions and Their Mitigation:
-
Hydrolysis of the Triazine Ring: The 1,2,4-triazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This can lead to ring-opening and the formation of various degradation products. To minimize hydrolysis, it is important to control the pH and temperature of the reaction and workup.
-
Self-Condensation of the Dicarbonyl Compound: Under certain conditions, α-dicarbonyl compounds can undergo self-condensation reactions. This can be minimized by slowly adding the dicarbonyl compound to the reaction mixture containing the amidrazone.
-
Oxidation or Reduction of Substituents: If your starting materials contain sensitive functional groups, they may be susceptible to oxidation or reduction under the reaction conditions. It is important to choose reaction conditions that are compatible with all the functional groups in your molecules.
General Protocol for Minimizing Side Reactions:
-
Use Purified Starting Materials: As mentioned previously, impurities are a common source of side reactions.
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants. A slight excess of the amidrazone may be beneficial in some cases to ensure complete consumption of the dicarbonyl compound.
-
Inert Atmosphere: If your starting materials or products are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: Quench the reaction carefully and perform the workup at a low temperature if necessary to prevent degradation of the product.
Experimental Protocols
General Procedure for the Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the appropriate acid hydrazide (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid) is added the 1,2-dicarbonyl compound (1.0-1.2 eq.) and ammonium acetate (5-10 eq.).
-
Reaction: The reaction mixture is heated to reflux and monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired 1,2,4-triazine.[2]
References
-
El-Brollosy, N. R. (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, R. H. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]
-
Nagy, V., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. [Link]
-
Brown, D. G., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazine derivatives. ResearchGate. [Link]
-
Claramunt, R. M., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. [Link]
-
Kułaga, A., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences. [Link]
-
de Villiers, K. A., et al. (2021). The Novel bis-1,2,4-Triazine MIPS-0004373 Demonstrates Rapid and Potent Activity against All Blood Stages of the Malaria Parasite. Antimicrobial Agents and Chemotherapy. [Link]
-
A. F. M. Fahmy, et al. (2023). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Egyptian Journal of Chemistry. [Link]
-
Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC. [Link]
-
Wang, X., et al. (2021). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Organic & Biomolecular Chemistry. [Link]
-
Wu, H., et al. (2015). 1,2,4-Triazines Are Versatile Bioorthogonal Reagents. Angewandte Chemie International Edition. [Link]
-
Zhang, Y., et al. (2026). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Molecules. [Link]
Sources
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- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine in Solution
Welcome to the technical support center for 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution during experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound (CAS No. 7275-70-9) is a heterocyclic organic compound. Its structure consists of a 1,2,4-triazine ring substituted with two methyl groups at positions 5 and 6, and a methylthio (-SCH₃) group at position 3. Generally, it exhibits moderate solubility in organic solvents and has a low solubility in water.[1] The 1,2,4-triazine core is known to be more stable than its 1,2,3-triazine isomer.[2]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound is susceptible to hydrolysis, particularly under acidic conditions.
-
Oxidizing Agents: The methylthio group is prone to oxidation.
-
Light Exposure: Like many heterocyclic compounds, it may be susceptible to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Solvent Choice: The polarity and protic nature of the solvent can impact stability.
Q3: How should I store the solid compound and its stock solutions?
A3: For the solid compound, it is best to store it in a tightly sealed container, protected from light, in a cool and dry place. For related triazine compounds, storage under an inert atmosphere (like nitrogen or argon) at low temperatures (e.g., 0°C) has been shown to ensure long-term stability.[3]
For stock solutions, it is recommended to prepare them fresh whenever possible. If storage is necessary, use an aprotic solvent like anhydrous DMSO or DMF, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, and protect from light.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on chemical principles.
Issue 1: I'm observing a loss of my compound in acidic aqueous buffers.
Question: My analytical results show a decreasing concentration of this compound over time when dissolved in an acidic buffer (e.g., pH 4-6). What is likely happening and how can I prevent it?
Answer:
Causality: The most probable cause is acid-catalyzed hydrolysis of the methylthio group. The electron-withdrawing nature of the triazine ring makes the carbon atom at the 3-position susceptible to nucleophilic attack. In an acidic aqueous environment, water can act as a nucleophile, leading to the displacement of the methylthio group and the formation of 5,6-Dimethyl-1,2,4-triazin-3(2H)-one. Studies on similar 3-mercapto-1,2,4-triazine derivatives have shown that acid hydrolysis can lead to the formation of the corresponding 3-hydroxy triazine.[4]
Solution:
-
Adjust pH: If your experimental conditions permit, increase the pH of your solution. For some triazine nucleosides, stability is greater at a higher pH.[5] Aim for a neutral or slightly basic pH (7.0-8.0) if compatible with your assay.
-
Use Aprotic Solvents: If possible, perform your experiment in a compatible aprotic solvent to minimize the presence of water.
-
Minimize Incubation Time: Reduce the time the compound is in the acidic aqueous buffer. Prepare your solutions as close to the time of use as possible.
-
Lower Temperature: Perform your experiments at a lower temperature to decrease the rate of hydrolysis.
Diagram of Potential Hydrolytic Degradation
Caption: Acid-catalyzed hydrolysis pathway.
Issue 2: My compound seems to be degrading even in neutral or basic solutions, especially when exposed to air.
Question: I'm seeing multiple new peaks in my chromatogram that I suspect are degradation products, even though I'm using a neutral buffer. What could be the cause?
Answer:
Causality: This is likely due to the oxidation of the methylthio group . Thioethers are known to be susceptible to oxidation, which can be mediated by atmospheric oxygen, trace metal impurities, or other oxidizing agents in your solution. The sulfur atom can be oxidized to a sulfoxide and further to a sulfone. This is a common metabolic fate for sulfur-containing heterocyclic compounds.[6][7]
Solution:
-
Use Degassed Solvents: To minimize dissolved oxygen, sparge your solvents with an inert gas like nitrogen or argon before use.
-
Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution.
-
Use High-Purity Solvents: Trace metal ions in lower-purity solvents can catalyze oxidation. Ensure you are using high-performance liquid chromatography (HPLC) or molecular biology grade solvents.
-
Work Under Inert Atmosphere: For highly sensitive experiments, prepare your solutions and conduct your experiments in a glove box under a nitrogen or argon atmosphere.
Diagram of Potential Oxidative Degradation
Caption: Stepwise oxidation of the methylthio group.
Issue 3: I'm observing variability in my results, and I suspect photodegradation.
Question: My results are inconsistent from day to day, even when I prepare fresh solutions. Could light be affecting my compound?
Answer:
Causality: Yes, photodegradation is a plausible cause for inconsistency. Many heterocyclic aromatic compounds are sensitive to light, particularly in the UV spectrum. Photodegradation of sulfur-containing heterocycles can be complex, potentially leading to cleavage of the carbon-sulfur bond.[8][9]
Solution:
-
Protect from Light: Use amber vials or wrap your vials and containers with aluminum foil to protect your solutions from light at all times.
-
Minimize Light Exposure During Experiments: When possible, perform experimental manipulations in a dimly lit room or use a plate reader with a light-tight enclosure.
-
Filter Light Sources: If your experimental setup involves a light source, use appropriate filters to block wavelengths that may be causing degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Working Solution
This protocol is designed to minimize both oxidative and hydrolytic degradation for sensitive aqueous-based experiments.
-
Solvent Preparation:
-
Take high-purity water (e.g., Milli-Q or HPLC-grade).
-
Sparge with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare your desired buffer using the degassed water. Adjust the pH to be between 7.0 and 8.0, if your experiment allows.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous, aprotic solvent such as DMSO or DMF.
-
-
Working Solution Preparation:
-
Just before use, dilute a small amount of the stock solution into the degassed, pH-adjusted buffer to your final desired concentration.
-
Keep the working solution on ice and protected from light until it is added to your experiment.
-
Protocol 2: Stability-Indicating HPLC Method for Analysis
To accurately assess the stability of your compound, you need an analytical method that can separate the parent compound from its potential degradation products.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Provides good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid | Elutes the compound and potential degradants. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. | This will help to separate the more polar degradation products (like the hydroxy derivative) from the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Diode Array Detector (DAD) at 220-280 nm | Triazines typically have strong UV absorbance in this range.[10] A DAD allows you to monitor multiple wavelengths and check for peak purity. |
| Column Temperature | 25-30 °C | Maintains consistent retention times. |
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
References
-
Synthesis and stability of exocyclic triazine nucleosides. PubMed. [Link]
-
Bogdan, A. R., & Boger, D. L. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]
- El-Brollosy, N. R. (2006). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. [Link]
-
Recent progress in the modification of heterocycles based on the transformation of DMSO. ScienceDirect. [Link]
-
Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. PubMed. [Link]
-
Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Oxford Academic. [Link]
-
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]
-
Cu(II)-Mediated Methylthiolation of Aryl C−H Bonds with DMSO. Organic Letters. [Link]
-
Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C. [Link]
-
Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. [Link]
-
C1 Building Blocks: New Approaches for Thiomethylations and Esterification. DiVA. [Link]
-
Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Chromatography Online. [Link]
-
(A) Functional compounds containing methylthio groups and related... ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]
-
Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. American Chemical Society. [Link]
-
Sulfur-Containing Heterocyclic Compounds. Inchem.org. [Link]
-
Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. PubMed Central. [Link]
-
Simultaneous biodegradation of chloro- and methylthio-s-triazines using charcoal enriched with a newly developed bacterial consortium. ResearchGate. [Link]
-
Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. PubMed. [Link]
-
Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][2][3][5]triazolo[3,4-f][2][3][5]triazines. Current issues in pharmacy and medicine: science and practice. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
Sources
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 8. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Navigating the Challenges of Molecular Docking with Triazine-Based Ligands: A Technical Support Guide
Welcome to the technical support center for refining molecular docking protocols tailored to triazine-based ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this important class of molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the nuanced issues you may encounter during your computational experiments.
Frequently Asked Questions (FAQs)
Q1: Why do triazine-based ligands require special attention in molecular docking?
Triazine-based ligands, while being a valuable scaffold in drug discovery, present unique challenges due to their distinct electronic and structural properties. The nitrogen-rich heterocyclic ring influences the molecule's electrostatic potential, making it crucial to accurately model features like potential halogen bonds and pi-stacking interactions. Standard force fields may not always adequately capture the electron distribution of the triazine ring, potentially leading to inaccurate scoring and pose prediction.[1] Furthermore, the planarity and rigidity of the triazine core, combined with the flexibility of its substituents, require a well-thought-out conformational search strategy.
Q2: My docking results show non-planar aromatic rings for the triazine core. Is this a critical error?
While the triazine ring is aromatic and therefore planar, minor deviations from planarity can occur in docked poses. This is often a result of the docking algorithm trying to accommodate the ligand within a rigid receptor binding pocket.[2] A small degree of bending (a few degrees) might have a low energy penalty (around 0.5 kcal/mol for a 5-degree bend in a benzene ring) and may not be physically unrealistic.[2] However, significant distortions can be an artifact of the force field or the docking protocol.
Recommendation: Many docking programs, like Schrödinger's Glide, offer options to enhance the planarity of conjugated pi groups.[2][3] Activating such features can apply an energetic penalty to non-planar conformations, ensuring a more realistic geometry. It is also advisable to perform a post-docking energy minimization of the ligand alone to see if the non-planar conformation is an intrinsic preference of the force field for that molecule.[4]
Q3: How do I choose the right docking software for my triazine-based ligand?
The choice of docking software depends on several factors including the specific nature of your research question, available computational resources, and the level of accuracy required. Here's a brief comparison of commonly used software:
| Software | Key Strengths for Triazine Docking | Considerations |
| AutoDock Vina | Open-source, widely used, and computationally efficient. Good for high-throughput virtual screening.[5][6] | Scoring function might be less accurate for specific interactions like halogen bonding unless customized. |
| Schrödinger Glide | Highly accurate pose prediction and scoring functions (SP, XP).[7][8] Offers specific workflows for covalent docking and options to enhance planarity.[2][7][9] | Commercial software with higher computational cost. |
| GOLD | Excellent for handling ligand flexibility and has options for covalent docking.[10][11] Known for its genetic algorithm which can be effective in exploring conformational space.[12] | Can be computationally intensive. |
Expert Insight: For initial virtual screening of large libraries of triazine derivatives, AutoDock Vina can be a good starting point. For more accurate binding mode prediction and lead optimization, Glide or GOLD are often preferred.
Troubleshooting Guide
Problem 1: Poor correlation between docking scores and experimental binding affinities.
Probable Causes:
-
Inaccurate Force Field Parameters: The default parameters of the force field may not be well-suited for the specific chemistry of your triazine derivatives. The charge distribution on the nitrogen-rich ring is a common point of failure.
-
Neglect of Halogen Bonding: If your triazine ligands contain halogens, standard scoring functions may not properly account for halogen bonds, which can be a significant contributor to binding affinity.
-
Incorrect Protonation States: The protonation state of your ligand and the receptor's active site residues at physiological pH can drastically affect the calculated binding energy.
-
Missing Water Molecules: Key water molecules in the binding site that mediate ligand-protein interactions might have been removed during protein preparation.
Solutions:
-
Ligand Parameterization:
-
For AMBER force fields: Use the antechamber and parmchk2 tools from AmberTools to generate parameters for your novel triazine ligands using the General Amber Force Field (GAFF).[13][14]
-
For CHARMM force fields: The CHARMM General Force Field (CGenFF) can be used for drug-like molecules.[15] For novel triazine scaffolds, you may need to generate custom parameters, for which tools like the Force Field Toolkit in VMD can be useful.[1]
-
-
Addressing Halogen Bonding:
-
Use docking software that has specific scoring functions or terms to account for halogen bonding.
-
Alternatively, consider using modified force fields that incorporate pseudo-atoms or other corrections to model the sigma-hole on the halogen atom.
-
-
Protonation State Prediction:
-
Use tools like Schrödinger's Protein Preparation Wizard or other specialized software to predict the pKa of titratable residues and ligands to ensure correct protonation states.
-
-
Handling Water Molecules:
-
During protein preparation, carefully inspect the crystal structure for conserved water molecules in the binding site. Many docking programs like GOLD and Glide have options to treat key water molecules as part of the receptor.[11]
-
Problem 2: Docking poses are inconsistent with known Structure-Activity Relationships (SAR).
Probable Causes:
-
Insufficient Sampling: The docking algorithm may not be exploring the conformational space of the ligand adequately, leading to it getting trapped in a local energy minimum.
-
Incorrectly Defined Binding Site: The grid box used for the docking simulation may be too small or incorrectly centered, thus excluding the true binding pocket.
-
Receptor Flexibility: Treating the receptor as a rigid entity can prevent the ligand from adopting its optimal binding pose, especially if side-chain movements are required for binding.
Solutions:
-
Enhance Sampling:
-
Refine Binding Site Definition:
-
Define the grid box to be centered on the co-crystallized ligand if available.
-
Ensure the grid box is large enough to accommodate the entire ligand and allow for some movement of flexible side chains. A common recommendation is to avoid search spaces larger than 30 x 30 x 30 Å unless exhaustiveness is also increased.[16]
-
-
Incorporate Receptor Flexibility:
-
Induced Fit Docking (IFD): For significant conformational changes, use protocols like Schrödinger's Induced Fit Docking, which allows for both ligand and receptor flexibility.[8]
-
Soft Docking: Some programs allow for "softening" the van der Waals potentials of the receptor to reduce clashes and implicitly account for minor flexibility.
-
Side-chain Flexibility: Explicitly define key active site residues as flexible during the docking setup.
-
Experimental Protocols: A Step-by-Step Workflow
Protocol 1: Standard Docking of a Triazine-Based Kinase Inhibitor using AutoDock Vina
This protocol outlines a typical workflow for docking a triazine-based inhibitor into a kinase active site.
Step 1: Protein Preparation
-
Download the protein structure from the Protein Data Bank (PDB).
-
Remove all non-essential molecules such as water, ions, and co-factors (unless they are known to be important for binding).
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Save the prepared protein in .pdbqt format.
Step 2: Ligand Preparation
-
Obtain the 3D structure of the triazine ligand.
-
Add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds. Be mindful of the bonds connecting substituents to the triazine core.
-
Save the prepared ligand in .pdbqt format.[5]
Step 3: Grid Box Generation
-
Load the prepared protein into AutoDock Tools.
-
Center the grid box on the known active site. If a co-crystallized ligand is present, use its center as the grid center.
-
Set the grid box dimensions to encompass the entire binding site, typically with a buffer of a few angstroms around the ligand.
Step 4: Docking Execution
-
Create a configuration file specifying the paths to the protein and ligand .pdbqt files, the grid box parameters, and the desired exhaustiveness level.
-
Run AutoDock Vina from the command line using the configuration file.
Step 5: Analysis of Results
-
Visualize the docked poses in a molecular viewer.
-
Analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Compare the docking scores of different ligands if performing virtual screening.
Protocol 2: Validation of a Docking Protocol for a Triazine Ligand
A crucial step before proceeding with large-scale docking is to validate your protocol.
Step 1: Re-docking of a Co-crystallized Ligand
-
Obtain a crystal structure of your target protein in complex with a triazine-based ligand.
-
Separate the ligand from the protein.
-
Use the docking protocol you intend to use to dock the extracted ligand back into the protein's binding site.
-
Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[18][19]
Step 2: Enrichment Study (if a known set of actives and decoys is available)
-
Compile a dataset of known active triazine-based inhibitors and a set of decoy molecules with similar physicochemical properties but are known to be inactive.
-
Perform docking for all molecules in the dataset.
-
Validation Criterion: A successful docking protocol should rank the active compounds significantly higher than the decoy molecules.
Visualizations
General Docking Workflow
Caption: A generalized workflow for molecular docking experiments.
Decision Tree for Troubleshooting Poor Docking Results
Caption: A decision tree for troubleshooting common molecular docking issues.
References
-
Glide | Schrödinger. (n.d.). Schrödinger. Retrieved January 17, 2026, from [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Cureus. Retrieved January 17, 2026, from [Link]
-
Why Are There Nonplanar Aromatic Rings in Docked Poses? (2025, November 13). Schrödinger. Retrieved January 17, 2026, from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). MDPI. Retrieved January 17, 2026, from [Link]
-
Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Molecular Docking of Triazine analogues. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
-
Dramatically improving hit rates with a modern virtual screening workflow. (n.d.). Schrödinger. Retrieved January 17, 2026, from [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. Retrieved January 17, 2026, from [Link]
-
Molecular docking study of heterocyclic compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. (n.d.). ACS Omega. Retrieved January 17, 2026, from [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025, February 8). Zenodo. Retrieved January 17, 2026, from [Link]
-
New force-field parameters for use in molecular simulations of s-triazine and cyanurate-containing systems. 1 — derivation and molecular structure synopsis. (2001, August 21). Scilit. Retrieved January 17, 2026, from [Link]
-
Generating CHARMM compatible force field parameters for atrazine. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2025, January 4). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. (n.d.). BioExcel. Retrieved January 17, 2026, from [Link]
-
Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Review On Molecular Docking And Its Application. (2024, March 15). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved January 17, 2026, from [Link]
-
Docking and scoring. (n.d.). Schrödinger. Retrieved January 17, 2026, from [Link]
-
The structure-based virtual screening workflow using the glide module of Schrodinger and identification of hit molecules (4). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, Virtual Screening, Molecular Docking, ADME and Cytotoxicity Studies of 1,3,5-Triazine Containing Heterocyclic Scaffolds as Selective BRAF Monomeric, Homo and Heterodimeric Inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
New force-field parameters for use in molecular simulations of s-triazine and cyanurate-containing systems. 2. Application and comparison with different simulation methods. (2003). University of Bristol Research Portal. Retrieved January 17, 2026, from [Link]
-
Preventing Distorted Aromatic Rings in Glide Docking (Enhance Planarity). (2025, November 4). Schrödinger. Retrieved January 17, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 17, 2026, from [Link]
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Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). (2025, August 3). YouTube. Retrieved January 17, 2026, from [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved January 17, 2026, from [Link]
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Aromatic interactions at the ligand-protein interface: Implications for the development of docking scoring functions. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 17, 2026, from [Link]
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Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved January 17, 2026, from [Link]
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Challenges in Docking: Mini Review. (n.d.). JSciMed Central. Retrieved January 17, 2026, from [Link]
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Scope of N‐heterocycles in the case of gold. CCDC number for 3 b: 2167544. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Introduction to Protein-ligand docking with GOLD. (n.d.). CCDC. Retrieved January 17, 2026, from [Link]
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Glide Ligand Docking - Improving Planarity Around sp2 Atoms. (2014, April 1). YouTube. Retrieved January 17, 2026, from [Link]
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Generating CHARMM-compatible force field parameters for atrazine. (n.d.). Retrieved January 17, 2026, from [Link]
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Application and challenges of nitrogen heterocycles in PROTAC linker. (2024, July 5). PubMed. Retrieved January 17, 2026, from [Link]
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Docking with GOLD - the role of docking, and how to perform basic docking or a virtual screen. (2020, December 18). YouTube. Retrieved January 17, 2026, from [Link]
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Challenges in Docking: Mini Review | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Parameterizing a Novel Residue. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Addressing Resistance to 1,2,4-Triazine-Based Drugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for addressing resistance mechanisms to 1,2,4-triazine-based drugs. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that researchers may encounter when working with 1,2,4-triazine-based drugs.
Q1: My cancer cell line, initially sensitive to a 1,2,4-triazine-based inhibitor, is now showing reduced sensitivity. What are the likely causes?
A1: Reduced sensitivity, or acquired resistance, is a common phenomenon in cancer research.[1][2][3] The primary causes can be broadly categorized as:
-
On-target alterations: These are genetic changes in the direct molecular target of the drug. A frequent issue is the emergence of "gatekeeper" mutations within the kinase domain of the target protein, which can prevent the inhibitor from binding effectively.[4]
-
Off-target alterations: The cancer cells may activate alternative signaling pathways to circumvent the effects of the inhibitor. This is often referred to as "bypass signaling."[4] For example, if your triazine compound targets the PI3K/mTOR pathway, the cell might upregulate the MAPK/ERK pathway to sustain proliferation.[4]
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the drug out of the cell, lowering its intracellular concentration and thus its effectiveness.[4]
-
Altered drug metabolism: Changes in the metabolic pathways that activate or inactivate the drug can also lead to resistance.[5][6][7][8]
Q2: How can I proactively study and anticipate resistance to my 1,2,4-triazine compound?
A2: A proactive approach involves developing drug-resistant cell lines alongside your primary experiments. This can be achieved by chronically exposing a sensitive parental cell line to gradually increasing concentrations of your 1,2,4-triazine-based drug over several weeks or months.[4][9] Once a resistant population is established, you can employ various techniques to understand the resistance mechanism, including:
-
Next-Generation Sequencing (NGS): To identify mutations in the target gene or other cancer-related genes.[4]
-
RNA sequencing (RNA-seq): To identify changes in gene expression and the activation of bypass signaling pathways.[4]
Q3: What are some well-known 1,2,4-triazine-based drugs and their known resistance mechanisms?
A3: Several 1,2,4-triazine derivatives have been investigated for their therapeutic potential.[10][11] Understanding the resistance mechanisms of existing drugs can provide valuable insights.
-
Decitabine (5-aza-2'-deoxycytidine): This DNA methyltransferase (DNMT) inhibitor is a nucleoside analog.[5][6] Resistance can emerge from adaptive responses in the pyrimidine metabolism network.[5][6] Specifically, changes in the expression of enzymes like deoxycytidine kinase (DCK), which is crucial for activating decitabine, and cytidine deaminase (CDA), which inactivates it, can mediate resistance.[5][7] Mutations in DNMT1 have also been associated with resistance.[12]
-
Tirapazamine: This hypoxia-activated prodrug generates a toxic radical that causes DNA damage.[13][14] Resistance can be due to inefficient drug transport into hypoxic tumor regions.[15] The drug's metabolism and activation are critical, and alterations in the reductive enzymes involved can also contribute to resistance.[13][15]
-
Apaziquone: This bioreductive prodrug is activated by NAD(P)H:quinone oxidoreductase 1 (NQO1) to form a DNA-damaging species.[16] While not a triazine, its mechanism as a bioreductive agent is relevant. Resistance can be linked to the metabolic inactivation of the drug. For instance, studies have shown that hematuria can reduce its potency.[17]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific experimental issues.
Issue 1: Decreased Cell Viability in Response to a 1,2,4-Triazine Drug is No Longer Observed
You've been treating your cancer cell line with a novel 1,2,4-triazine-based kinase inhibitor, and your initial cell viability assays (e.g., MTT, resazurin) showed a dose-dependent decrease in viability. However, in recent experiments, the cells appear less sensitive.
Troubleshooting Workflow:
Question 1: Have you confirmed the identity and integrity of your cell line and drug?
-
Rationale: Cell line misidentification or contamination, as well as degradation of the drug, are common sources of experimental variability.
-
Action:
-
Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses.
-
Drug Integrity: Confirm the purity and concentration of your 1,2,4-triazine compound. If possible, use a freshly prepared stock solution.
-
Question 2: Could increased drug efflux be the cause of resistance?
-
Rationale: Overexpression of ABC transporters is a frequent mechanism of multidrug resistance.[4]
-
Action:
-
Assess ABC Transporter Expression: Use Western blotting or quantitative PCR (qPCR) to compare the expression levels of key ABC transporters (e.g., ABCB1/P-gp, ABCG2/BCRP) in your resistant cells versus the parental, sensitive cells.
-
Functional Efflux Assay: Perform a rhodamine 123 or calcein-AM efflux assay. Cells with high ABC transporter activity will show lower intracellular fluorescence.
-
Co-treatment with an ABC Transporter Inhibitor: Treat your resistant cells with your 1,2,4-triazine drug in combination with a known ABC transporter inhibitor (e.g., verapamil for P-gp). A restoration of sensitivity would strongly suggest efflux-mediated resistance.
-
Experimental Protocol: Western Blot for ABCB1 Expression
-
Sample Preparation: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Western Blots: For common western blot issues such as no signal, high background, or nonspecific bands, refer to comprehensive troubleshooting guides.[18][19][20][21]
Issue 2: A Suspected "Bypass" Signaling Pathway is Compensating for Inhibition by a 1,2,4-Triazine Drug
Your 1,2,4-triazine compound effectively inhibits its primary target, but the cells continue to proliferate, suggesting the activation of a compensatory signaling pathway.
Troubleshooting Workflow:
Question 1: Have you identified potential bypass pathways?
-
Rationale: Cancer cells often exhibit signaling pathway redundancy. Inhibiting one pathway can lead to the upregulation of another to maintain cell survival and proliferation.
-
Action:
-
Literature Review: Research known resistance mechanisms for inhibitors of your target pathway.
-
Phospho-Kinase Array: Use a phospho-kinase array to simultaneously assess the phosphorylation status of multiple kinases in your resistant and parental cell lines. This can provide a broad overview of activated pathways.
-
RNA-seq: Perform RNA sequencing to identify differentially expressed genes and pathways in the resistant cells.
-
Question 2: How can you validate the involvement of a specific bypass pathway?
-
Rationale: Once a potential bypass pathway is identified, its role in mediating resistance needs to be confirmed.
-
Action:
-
Western Blotting: Validate the increased phosphorylation of key proteins in the suspected bypass pathway (e.g., p-ERK, p-AKT) in your resistant cells.
-
Combination Therapy: Treat the resistant cells with your 1,2,4-triazine drug in combination with an inhibitor of the suspected bypass pathway. A synergistic or additive effect on cell death would confirm the role of the bypass pathway.
-
Diagram: Investigating Bypass Signaling
Caption: Workflow for identifying and validating a bypass signaling pathway.
Issue 3: A Mutation in the Target Protein is Suspected to Cause Resistance
You hypothesize that a mutation in the drug's target protein is preventing your 1,2,4-triazine compound from binding effectively.
Troubleshooting Workflow:
Question 1: How can you identify mutations in the target gene?
-
Rationale: Acquired mutations in the drug target are a classic mechanism of resistance to targeted therapies.
-
Action:
-
Sanger Sequencing: If you have a specific region of the gene in mind (e.g., the kinase domain), you can use Sanger sequencing to look for mutations.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform whole-exome or targeted sequencing of the resistant and parental cell lines.
-
Question 2: How can you confirm that a specific mutation causes resistance?
-
Rationale: Simply identifying a mutation is not enough; you need to demonstrate that it is responsible for the observed resistance.
-
Action:
-
Molecular Cloning and Site-Directed Mutagenesis:
-
Transfection and Overexpression:
-
Transfect a sensitive cell line that has low or no endogenous expression of the target with either the wild-type or mutant construct.
-
-
Cell Viability Assay:
-
Experimental Protocol: Site-Directed Mutagenesis
-
Primer Design: Design primers containing the desired mutation.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing your gene of interest with the mutagenic primers.
-
Template Digestion: Digest the parental, methylated DNA template with DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli.
-
Plasmid Purification and Sequencing: Purify the plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by sequencing.
Diagram: Confirming Mutation-Mediated Resistance
Caption: Workflow to confirm if a specific mutation confers drug resistance.
Part 3: Data Presentation
Table 1: Example Data for Investigating Resistance to a 1,2,4-Triazine-Based Drug
| Experimental Approach | Parental Cell Line | Resistant Cell Line | Interpretation |
| Cell Viability (IC50) | 100 nM | > 10 µM | Significant increase in resistance. |
| ABCB1 Expression (Western Blot) | Low | High | Potential role of drug efflux. |
| p-ERK Levels (Western Blot) | Baseline | Elevated | Possible activation of MAPK bypass pathway. |
| Target Gene Sequencing | Wild-Type | T315I Mutation | "Gatekeeper" mutation may prevent drug binding. |
References
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Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. [Link]
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Resistance to decitabine and 5-azacytidine emerges from adaptive responses of the pyrimidine metabolism network. bioRxiv. [Link]
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Western Blot Troubleshooting Guide. Bio-Techne. [Link]
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101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. [Link]
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Mechanisms of resistance to decitabine in the myelodysplastic syndrome. PubMed - NIH. [Link]
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Mechanisms of drug resistance in hematological malignancies. ResearchGate. [Link]
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Multicellular resistance to tirapazamine is due to restricted extravascular transport: a pharmacokinetic/pharmacodynamic study in HT29 multicellular layer cultures. PubMed. [Link]
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Different mechanisms of drug resistance to hypomethylating agents in the treatment of myelodysplastic syndromes and acute myeloid leukemia. PubMed. [Link]
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Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
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The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
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Tirapazamine: A Hypoxia-activated Topoisomerase II Poison. AACR Journals. [Link]
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An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. PubMed. [Link]
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Structure of tirapazamine (TPZ) and the mechanism of its hypoxic toxicity. ResearchGate. [Link]
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Tirapazamine. Wikipedia. [Link]
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Tirapazamine: a novel agent targeting hypoxic tumor cells. PubMed. [Link]
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Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. ResearchGate. [Link]
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Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. [Link]
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Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. NIH. [Link]
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Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed. [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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Molecular cloning. Wikipedia. [Link]
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Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer. PubMed. [Link]
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Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. Semantic Scholar. [Link]
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Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. [Link]
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Apaziquone – Knowledge and References. Taylor & Francis. [Link]
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Apaziquone for non-muscle invasive bladder cancer: a critical review. PubMed. [Link]
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Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1,2,4-Triazine Derivatives with a Focus on 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
This guide provides a comparative analysis of the biological activities of 1,2,4-triazine derivatives, with a specific focus on the potential activities of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine. For researchers, scientists, and drug development professionals, this document synthesizes key findings on the anticancer, antimicrobial, and herbicidal properties of this important class of heterocyclic compounds. We will delve into structure-activity relationships, examine experimental data for representative compounds, and provide detailed protocols for assessing their biological effects.
The 1,2,4-triazine scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4][5] The specific substitutions on the triazine ring play a crucial role in determining the nature and potency of their biological effects. While extensive research exists for various substituted 1,2,4-triazines, specific experimental data for this compound is not extensively documented in publicly available literature. Therefore, this guide will draw comparisons based on structurally similar compounds and the general trends observed for this chemical class.
Anticancer Activity of 1,2,4-Triazine Derivatives
The 1,2,4-triazine nucleus is a common feature in numerous compounds with potent anticancer activity.[2][6][7] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[8][9]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several representative 1,2,4-triazine derivatives against various cancer cell lines. This data highlights the influence of different substituents on their anticancer potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9d (1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine) | PC3 (prostate) | 0.17 ± 0.063 | [10] |
| A549 (lung) | 0.19 ± 0.075 | [10] | |
| MCF-7 (breast) | 0.51 ± 0.083 | [10] | |
| DU-145 (prostate) | 0.16 ± 0.083 | [10] | |
| Compound 4f (N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine) | MCF-7 (breast) | 4.53 ± 0.30 | [11] |
| HCT-116 (colon) | 0.50 ± 0.080 | [11] | |
| HepG2 (liver) | 3.01 ± 0.49 | [11] | |
| Compound 5d (3-(alkylthio)-5,6-diphenyl-1,2,4-triazine derivative) | HT-29 (colon) | Potent (exact value not specified) | [9] |
| MCF-7 (breast) | Potent (exact value not specified) | [9] | |
| AGS (gastric) | Potent (exact value not specified) | [9] | |
| Phenanthro-triazine-3-thiol derivative P1 | MOLT-4 (leukemia) | 7.1 ± 1.1 | [12] |
| MCF-7 (breast) | 26.6 ± 1.6 | [12] | |
| 1,3,5-triazine-chalcone hybrid TCH-10 | HT-29 (colon) | 38 ± 2.314 µg/mL | [13] |
| MCF-7 (breast) | 46 ± 2.176 µg/mL | [13] | |
| DU-145 (prostate) | 24 ± 1.269 µg/mL | [13] |
Based on the structure of This compound , which features alkyl and methylthio substitutions, it is plausible that it could exhibit anticancer properties. The presence of the methylthio group, in particular, is a feature shared with some biologically active triazines.[9] However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[14][15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other triazine derivatives) in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity of 1,2,4-Triazine Derivatives
Derivatives of 1,2,4-triazine have demonstrated significant activity against a range of bacterial and fungal pathogens.[17][18][19] The structural modifications on the triazine core are critical for their antimicrobial spectrum and potency.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for several 1,2,4-triazine derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Dimeric s-triazine derivative 1 | K. pneumoniae | Low (exact value not specified) | |
| MRSA1 | Low (exact value not specified) | [20] | |
| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | E. coli | Significant activity | |
| P. aeruginosa | Significant activity | [21] | |
| K. pneumoniae | Significant activity | [21] | |
| S. aureus | Significant activity | [21] | |
| 6-Methyl-3-thioxo-2,3-dihydro-1,2,4-triazine derivative 5 | Gram-positive bacteria | 6.25 - 25 | [22] |
| Gram-negative bacteria | 6.25 - 25 | [22] | |
| Fungi | 6.25 - 25 | [22] | |
| Imidazo[2,1-c][6][14][23]triazine derivative 3 | E. coli | Moderate activity (IZ = 20 mm) | [24] |
The presence of a methylthio group in This compound suggests potential for antimicrobial activity, as sulfur-containing heterocycles are known to possess such properties.[25] Further investigation is required to confirm and quantify this activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is determined.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Herbicidal Activity of Triazine Derivatives
Triazine-based compounds, particularly 1,3,5-triazines like atrazine and simazine, are well-established herbicides.[18] However, 1,2,4-triazine derivatives have also been investigated for their herbicidal properties.[1][23][26] The primary mode of action for many herbicidal triazines is the inhibition of Photosystem II (PSII) in plants.[27]
Mechanism of Action: Photosystem II Inhibition
Herbicidal triazines typically bind to the D1 protein of the PSII complex in the chloroplast thylakoid membrane. This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby inhibiting photosynthesis and leading to the production of reactive oxygen species that cause cellular damage and plant death.
Caption: Inhibition of Photosystem II by triazine herbicides.
Comparative Herbicidal Activity
While specific data for this compound is not available, studies on other triazine derivatives have shown potent herbicidal activity. For example, compounds K-31706 and K-31487 demonstrated superior efficacy to atrazine in Spirodela polyrhiza bioassays.[1][23] The structural features of this compound, including its lipophilicity which can influence uptake and translocation in plants, suggest it could potentially exhibit herbicidal properties.
Experimental Protocol: Spirodela polyrhiza (Duckweed) Bioassay
This bioassay is a common method for screening the herbicidal activity of chemical compounds.[1][26]
Principle: The growth inhibition of the aquatic plant Spirodela polyrhiza is measured after exposure to different concentrations of the test compound.
Step-by-Step Methodology:
-
Plant Culture: Grow Spirodela polyrhiza in a suitable nutrient medium under controlled light and temperature conditions.
-
Compound Application: Prepare different concentrations of the test compounds in the growth medium.
-
Treatment: Transfer a set number of healthy Spirodela polyrhiza fronds to each well of a multi-well plate containing the test solutions. Include a control group with no compound.
-
Incubation: Incubate the plates for a defined period (e.g., 5-7 days) under controlled environmental conditions.
-
Assessment: Evaluate herbicidal activity by measuring parameters such as frond number, fresh weight, or chlorophyll content.
-
Data Analysis: Calculate the percentage of growth inhibition compared to the control and determine the concentration that causes 50% inhibition (IC50 or GR50).
Conclusion and Future Directions
The 1,2,4-triazine scaffold represents a versatile platform for the development of novel therapeutic and agrochemical agents. While this guide has highlighted the significant anticancer, antimicrobial, and herbicidal activities of various 1,2,4-triazine derivatives, it also underscores the need for further investigation into the specific biological profile of This compound .
Based on the structure-activity relationships of related compounds, it is reasonable to hypothesize that this compound may possess one or more of these biological activities. Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined in this guide. Such studies will be crucial in elucidating its potential as a lead compound for the development of new drugs or herbicides.
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In Vitro Validation of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine's Anticancer Properties: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of the anticancer properties of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine. Given the nascent stage of research on this specific molecule, we will draw upon data from structurally analogous compounds to establish a robust comparative analysis against established chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols for rigorous evaluation.
Introduction: The Therapeutic Potential of 1,2,4-Triazines
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including notable anticancer properties.[1] These compounds have been investigated for their ability to inhibit various cellular processes crucial for cancer progression. The core directive of this guide is to present a scientifically sound methodology for the in vitro assessment of a novel derivative, this compound.
While direct cytotoxic data for this compound is not yet extensively published, a closely related analog, 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT), has been synthesized and evaluated as part of a silver complex, [Ag(3ADMT)(NO3)]n.[2] This complex has demonstrated significant cytotoxic effects against lung and breast cancer cell lines, providing a strong rationale for the investigation of its parent scaffold and its derivatives.[2]
Comparative Cytotoxicity Analysis
A primary objective in preclinical cancer research is to quantify the cytotoxic potential of a novel compound against cancer cells and compare its efficacy to standard-of-care chemotherapeutics. In this context, we will compare the reported activity of the 3-amino-5,6-dimethyl-1,2,4-triazine silver complex with that of cisplatin, a widely used anticancer drug.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n | A549 | Lung Carcinoma | 2.96 ± 0.31 | [2] |
| MCF-7 | Breast Carcinoma | 1.97 ± 0.18 | [2] | |
| Cisplatin | A549 | Lung Carcinoma | Data Varies | |
| MCF-7 | Breast Carcinoma | Data Varies |
Note: IC50 values for cisplatin can vary significantly between studies depending on the experimental conditions. The data for the 3ADMT complex indicates a potent anticancer effect, warranting further investigation into the activity of the free ligand and its derivatives like this compound.
Experimental Workflow for In Vitro Validation
A logical and sequential experimental workflow is critical for the comprehensive evaluation of a novel anticancer compound. The following diagram outlines a standard workflow for the in vitro validation of this compound.
Caption: A hypothetical intrinsic apoptosis pathway potentially modulated by the test compound.
Interpreting the data from these assays requires a logical approach. The following flowchart provides a decision-making framework.
Caption: A decision-making flowchart for interpreting in vitro anticancer data.
Conclusion and Future Directions
The preliminary data on a close analog of this compound suggests that this class of compounds holds promise as a source of novel anticancer agents. The experimental framework provided in this guide offers a comprehensive approach to validate the anticancer properties of this specific molecule in vitro. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. In vivo studies will also be crucial to assess its efficacy and safety in a more complex biological system.
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A Comparative Analysis of 3-Substituted 1,2,4-Triazine Analogs in Anticancer Drug Discovery
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The versatility of the triazine ring, particularly the amenability of its C3, C5, and C6 positions to substitution, allows for extensive structural modifications to optimize pharmacological profiles. This guide provides a comparative analysis of 3-substituted 1,2,4-triazine analogs, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action in the context of anticancer research.
The Strategic Importance of the 3-Position
The 1,2,4-triazine nucleus is a six-membered heterocyclic ring containing three nitrogen atoms.[2] Substituents at the 3-position play a crucial role in defining the molecule's interaction with biological targets. This position is often a key vector for introducing diverse chemical moieties that can modulate potency, selectivity, and pharmacokinetic properties. For instance, the introduction of an amino group at the C3 position creates a versatile building block for further derivatization and has been shown to be critical for the activity of certain kinase inhibitors.[4][5]
General Synthesis of 3-Substituted 1,2,4-Triazines
A prevalent and adaptable method for synthesizing the 1,2,4-triazine core involves the condensation of 1,2-dicarbonyl compounds with amidrazones or related acid hydrazides.[6][7] This approach facilitates the introduction of various substituents at different positions on the triazine ring.
A common synthetic pathway to generate 3-substituted 1,2,4-triazines starts with the reaction of an appropriate acid hydrazide with a 1,2-diketone, such as benzil, often in the presence of a catalyst like acetic acid.[7] This reaction proceeds through a condensation mechanism to form the triazine ring. The nature of the "R" group on the starting hydrazide directly determines the substituent at the 3-position of the final product.
Caption: General synthetic workflow for 3,5,6-trisubstituted 1,2,4-triazines.
Comparative Analysis of Biological Activity: Focus on Anticancer Properties
The modification of the substituent at the 3-position of the 1,2,4-triazine ring has profound effects on anticancer activity. Below is a comparative analysis of different classes of 3-substituted analogs.
3-Amino-1,2,4-triazine Analogs
The 3-amino group serves as a critical pharmacophore in many biologically active 1,2,4-triazines. These compounds have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[5][6]
A notable study focused on a library of 3-amino-1,2,4-triazine derivatives as potential inhibitors of Pyruvate Dehydrogenase Kinase (PDK), a key regulator of cancer cell metabolism.[5] Inhibition of PDK forces cancer cells to shift from glycolysis to the less favorable (for rapid proliferation) oxidative phosphorylation pathway.[6]
Table 1: Comparative Cytotoxicity of 3-Amino-1,2,4-triazine Analogs against Pancreatic Cancer Cells [5]
| Compound | 3-Position Substituent | Target | Cell Line (KRAS status) | IC₅₀ (µM) |
| 5i | Complex amino-indole moiety | PDK1 | PSN-1 (mutant) | 0.87 |
| 6v | Complex amino-indole moiety | PDK1 | PSN-1 (mutant) | 1.15 |
| DAP | (Reference PDK Inhibitor) | PDK | PSN-1 (mutant) | 78.2 |
| Gemcitabine | (Chemotherapeutic Drug) | DNA Synthesis | PSN-1 (mutant) | 0.04 |
Data synthesized from in vitro studies. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.
Analysis: The experimental data clearly demonstrate that the novel 3-amino-1,2,4-triazine derivatives (5i, 6v) exhibit significantly higher potency against pancreatic ductal adenocarcinoma (PDAC) cells compared to the reference PDK inhibitor, DAP.[5] Although not as potent as the frontline chemotherapeutic gemcitabine, these compounds show promising activity, especially in 3D cell models where gemcitabine is less effective.[5] The complex indole-containing substituent at the 3-amino position appears crucial for high-affinity binding to the ATP-binding site of PDK1.
3-Thio-1,2,4-triazine Analogs
Introducing a thioether linkage at the 3-position allows for the connection of other heterocyclic systems, leading to novel conjugates with unique biological profiles. A study explored the synthesis of 1,2,4-triazine derivatives linked to thiazole or benzothiazole rings via a thio-acetamide bridge.[8]
Table 2: Comparative Antiproliferative Activity of 3-Thio-1,2,4-triazine Analogs [8]
| Compound | 3-Position Substituent Linkage | Attached Heterocycle | Cell Line | IC₅₀ (µM) |
| 3b | -S-CH₂-C(O)NH- | 6-methylbenzothiazole | A549 (Lung) | 1.91 |
| 3a | -S-CH₂-C(O)NH- | Benzothiazole | A549 (Lung) | 2.65 |
| 2a | -S-CH₂-C(O)NH- | Thiazole | A549 (Lung) | 5.09 |
| Cisplatin | (Reference Drug) | - | A549 (Lung) | 2.50 |
Data from in vitro screening against the A549 lung adenocarcinoma cell line.
Analysis: Compound 3b , featuring a 6-methylbenzothiazole moiety attached via the 3-position, was identified as the most active compound, with an IC₅₀ value lower than the standard chemotherapeutic drug cisplatin.[8] The structure-activity relationship suggests that the benzothiazole ring system is more favorable for activity than the thiazole ring, and the addition of a methyl group on the benzothiazole further enhances potency. These compounds were shown to induce apoptosis in cancer cells.[8]
Mechanism of Action: Apoptosis Induction
Many 3-substituted 1,2,4-triazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[8][9] This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.
One study on a novel 1,2,4-triazine sulfonamide derivative (MM131) in colon cancer cells demonstrated its ability to induce apoptosis through both pathways.[9] This was confirmed by the increased activity of key initiator caspases: caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway.
Caption: Dual apoptotic pathways induced by a 1,2,4-triazine analog.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following is a representative methodology for assessing the cytotoxic activity of novel compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, DLD-1, HT-29) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test 1,2,4-triazine analogs in DMSO.
-
Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion
The 3-position of the 1,2,4-triazine scaffold is a critical determinant of biological activity and a key focal point for medicinal chemistry efforts. Comparative analysis reveals that substituents such as complex amino-indole and thio-benzothiazole moieties can confer potent and selective anticancer activity.[5][8] These compounds often act by inducing apoptosis through well-defined molecular mechanisms, highlighting their therapeutic potential.[9] The continued exploration of novel substitutions at this position, guided by robust structure-activity relationship studies and standardized biological assays, will undoubtedly lead to the development of next-generation 1,2,4-triazine-based anticancer agents.
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A Researcher's Guide to the Spectroscopic Differentiation of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine Isomers
In the realm of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The 1,2,4-triazine scaffold, a key pharmacophore, is subject to subtle isomeric variations that can profoundly impact biological activity and material properties. This guide provides an in-depth spectroscopic comparison of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine and its primary positional isomers. Leveraging fundamental principles and data from related structures, we will explore the predicted distinguishing features in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
The Challenge of Isomerism in Substituted 1,2,4-Triazines
The synthesis of substituted 1,2,4-triazines, particularly from unsymmetrical 1,2-dicarbonyl compounds, can often yield a mixture of regioisomers.[1][2] For a molecule with the formula C₆H₉N₃S, such as this compound, the arrangement of the two methyl groups and one methylthio group on the triazine core defines its specific isomer. Distinguishing between these closely related structures is a common analytical challenge that requires a multi-faceted spectroscopic approach.
This guide will focus on the following three key positional isomers:
-
Isomer A: this compound
-
Isomer B: 3,5-Dimethyl-6-(methylthio)-1,2,4-triazine
-
Isomer C: 3,6-Dimethyl-5-(methylthio)-1,2,4-triazine
Caption: Molecular structures of the three primary positional isomers of Dimethyl-methylthio-1,2,4-triazine.
¹H and ¹³C NMR Spectroscopy: A Predictive Comparison
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the positions of the substituents. The inherent asymmetry of the 1,2,4-triazine ring is a key factor in the predicted spectral differences.
Predicted ¹H NMR Chemical Shifts
The primary distinguishing features in the ¹H NMR spectra will be the chemical shifts of the three methyl singlets.
| Proton Group | Isomer A (Predicted δ) | Isomer B (Predicted δ) | Isomer C (Predicted δ) | Justification for Prediction |
| SCH₃ | ~2.6 ppm | ~2.5 ppm | ~2.7 ppm | The electron-withdrawing nature of the adjacent nitrogen atoms will deshield this group. In Isomer C, being flanked by a carbon and nitrogen might lead to a slightly different, potentially more deshielded, environment. |
| Ring-CH₃ (pos. 5) | ~2.4 ppm | ~2.6 ppm | ~2.5 ppm | The proximity to different nitrogen atoms in the ring and the methylthio group will alter the chemical shift. In Isomer B, the methyl group at C5 is adjacent to the electron-withdrawing methylthio group at C6, likely causing a downfield shift. |
| Ring-CH₃ (pos. 6) | ~2.5 ppm | - | ~2.6 ppm | In Isomer A, this methyl group is adjacent to a nitrogen, while in Isomer C it is adjacent to a carbon. This difference in neighboring atoms will influence its electronic environment. |
| Ring-CH₃ (pos. 3) | - | ~2.7 ppm | - | Attached to a carbon between two nitrogen atoms, this methyl group is expected to be the most deshielded among the ring methyls. |
Note: Predicted shifts are relative and based on general principles for substituted triazines.[1]
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectra will provide even clearer differentiation due to the larger chemical shift range and the direct observation of the triazine ring carbons.
| Carbon Atom | Isomer A (Predicted δ) | Isomer B (Predicted δ) | Isomer C (Predicted δ) | Justification for Prediction |
| C3 | ~165 ppm | ~160 ppm | ~162 ppm | The carbon bearing the methylthio group (Isomer A) is expected to be significantly downfield. In Isomers B and C, C3 bears a methyl group, leading to a different chemical shift. |
| C5 | ~155 ppm | ~158 ppm | ~152 ppm | The chemical environment of C5 is unique in each isomer due to the varying positions of the adjacent substituents. |
| C6 | ~150 ppm | ~153 ppm | ~156 ppm | Similar to C5, the position of C6 relative to the substituents will result in a distinct chemical shift for each isomer. |
| SCH₃ | ~15 ppm | ~15 ppm | ~15 ppm | The chemical shift of the methylthio carbon is expected to be similar across the isomers, though minor variations may exist. |
| Ring-CH₃ Carbons | Two signals ~20-25 ppm | Two signals ~20-25 ppm | Two signals ~20-25 ppm | The exact chemical shifts will differ based on their position on the triazine ring. |
Note: Predicted shifts are relative and based on general principles for substituted triazines.[1]
Mass Spectrometry: Unraveling Fragmentation Pathways
While all three isomers will exhibit the same molecular ion peak (M⁺) corresponding to their identical elemental composition, their fragmentation patterns under electron impact (EI) are expected to differ. The stability of the resulting fragment ions and neutral losses will be influenced by the substituent positions.
Predicted Fragmentation Pathways:
A common fragmentation pathway for triazines involves the loss of small, stable molecules like N₂, HCN, and CH₃CN. The initial fragmentation is also likely to involve the loss of a methyl radical (•CH₃) or a methylthio radical (•SCH₃).
-
Loss of •SCH₃: This would result in a fragment ion. The stability of this cation will depend on the position of the remaining methyl groups and their ability to stabilize the positive charge.
-
Loss of •CH₃: The subsequent fragmentation of the [M-15]⁺ ion will be indicative of the isomer. For example, in Isomer B, the loss of the C3-methyl group might be followed by a different rearrangement compared to the loss of a C5 or C6 methyl group in the other isomers.
-
Ring Cleavage: The 1,2,4-triazine ring can undergo retro-Diels-Alder type reactions or other complex rearrangements, leading to characteristic fragment ions. The substituent pattern will dictate the preferred pathways for these cleavages.[3][4]
Caption: Generalized fragmentation workflow for the isomers in mass spectrometry.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy will reveal characteristic vibrational modes of the triazine ring and its substituents. While many of the bands will be common to all isomers, subtle differences, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.
Key Predicted IR Absorptions:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Comments |
| C-H stretch (methyl) | 2900-3000 | Expected in all isomers. |
| C=N stretch (triazine ring) | 1500-1650 | The exact position and intensity of these bands may shift slightly depending on the substitution pattern.[5] |
| C-N stretch (triazine ring) | 1350-1450 | The pattern of these absorptions will likely differ between the isomers. |
| C-S stretch | 600-800 | A weak to medium band, its position could be influenced by the adjacent groups. |
| Ring vibrations | 800-1200 | The combination of bands in this fingerprint region will be unique to each isomer. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions within the 1,2,4-triazine ring are sensitive to the nature and position of substituents. The methyl groups act as weak electron-donating groups, while the methylthio group is a stronger auxochrome.
The λ_max (wavelength of maximum absorbance) is expected to vary among the isomers. The extent of conjugation and the electronic perturbation caused by the substituents will influence the energy of the π → π* and n → π* transitions.[6][7] It is predicted that the isomer with the most effective extension of conjugation or electronic perturbation will exhibit a bathochromic (red) shift in its λ_max. A systematic study of the UV-Vis spectra in solvents of varying polarity could also reveal differences in the solvatochromic behavior of the isomers.[6]
Experimental Protocols
To empirically validate these predicted differences, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the TMS signal.
Mass Spectrometry (Electron Impact)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of key fragment ions between the different isomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl). Alternatively, acquire the spectrum in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.
-
Data Analysis: Determine the λ_max and the molar absorptivity (ε) for each isomer.
Conclusion
While the isomers of this compound present a significant analytical challenge, a combination of modern spectroscopic techniques offers a clear path to their unambiguous identification. ¹H and ¹³C NMR spectroscopy are the most definitive methods, providing unique spectral fingerprints based on the distinct chemical environments of the nuclei in each isomer. Mass spectrometry can provide confirmatory evidence through the analysis of subtle differences in fragmentation patterns. IR and UV-Vis spectroscopy, while less specific on their own, contribute valuable complementary data regarding the vibrational and electronic properties of each molecule. By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently distinguish between these closely related and important chemical entities.
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A Researcher's Guide to Profiling the Cross-Reactivity of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful development as a therapeutic agent. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine, a compound belonging to the versatile 1,2,4-triazine class of heterocyclic compounds. Derivatives of 1,2,4-triazine are known to exhibit a wide array of biological activities, including potential as kinase inhibitors, making a thorough assessment of their selectivity profile a critical step in preclinical research.[1][2][3] This guide will delve into the experimental design, data interpretation, and comparative analysis necessary to characterize the specificity of this compound.
Introduction: The Significance of the 1,2,4-Triazine Scaffold and the Imperative of Selectivity
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][4] A significant portion of these biological activities can be attributed to the inhibition of protein kinases. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, leading to unforeseen side effects and potential toxicity. Therefore, a rigorous evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.[5][6]
This guide will outline a multi-tiered approach to systematically profile the cross-reactivity of this compound, comparing its inhibitory activity against a putative primary target with its effects on a broad panel of kinases and other potential off-targets.
Experimental Strategy for Comprehensive Cross-Reactivity Profiling
A robust assessment of selectivity requires a combination of in vitro biochemical assays and cell-based methods to provide a holistic view of a compound's interaction with the proteome. The following experimental workflow is recommended:
Figure 1: A tiered experimental workflow for cross-reactivity profiling.
Tier 1: In Vitro Biochemical Profiling
The initial step involves determining the compound's potency against its intended primary target and assessing its broader selectivity against a large panel of kinases.
Experimental Protocol: Large-Scale Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A 10-point dose-response curve is recommended for IC50 determination.[5]
-
Assay Format: Utilize a reputable kinase screening service that offers a broad panel of active kinases (e.g., >300 kinases).[7][8][9][10] Radiometric assays (e.g., ³³P-ATP) or fluorescence-based methods are common.[7][10]
-
ATP Concentration: Perform initial screens at a fixed ATP concentration (e.g., 10 µM). For hits identified, follow-up assays should be conducted at the Kₘ value of ATP for each specific kinase to determine a more accurate IC50.[7][8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the primary target and any off-targets that show significant inhibition (e.g., >70% at 1 µM).[5]
Data Presentation: Comparative Kinase Inhibition Profile
The results of the kinase panel screen should be summarized in a clear and concise table, comparing the IC50 values of this compound against its primary target and any significant off-targets. For comparative purposes, include data for a known selective inhibitor and a known non-selective inhibitor of the same target class.
| Kinase Target | This compound IC50 (nM) | Selective Inhibitor (e.g., Compound X) IC50 (nM) | Non-Selective Inhibitor (e.g., Staurosporine) IC50 (nM) |
| Primary Target (e.g., Kinase A) | 15 | 10 | 5 |
| Off-Target 1 (e.g., Kinase B) | 250 | >10,000 | 10 |
| Off-Target 2 (e.g., Kinase C) | 800 | >10,000 | 20 |
| Off-Target 3 (e.g., Kinase D) | >10,000 | >10,000 | 50 |
| ... | ... | ... | ... |
Visualization of Selectivity
A kinome tree map is an effective way to visualize the selectivity profile of the compound.
Figure 2: A simplified kinome tree map illustrating the selectivity of a compound. The size of the node corresponds to the degree of inhibition.
Tier 2: Cellular Target Engagement
Biochemical assays, while essential, do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells.[11][12][13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line and treat with this compound or vehicle (DMSO) for a specified time.
-
Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction and Detection: Separate the soluble and aggregated protein fractions. The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A positive target engagement will result in a thermal shift, indicating that the compound stabilizes the protein against heat-induced denaturation.[12][13][15]
Data Presentation: CETSA Melt Curves
| Temperature (°C) | Vehicle (Normalized Soluble Protein) | This compound (Normalized Soluble Protein) |
| 37 | 1.00 | 1.00 |
| 40 | 0.98 | 0.99 |
| 43 | 0.95 | 0.97 |
| 46 | 0.85 | 0.92 |
| 49 | 0.60 | 0.85 |
| 52 | 0.30 | 0.70 |
| 55 | 0.10 | 0.45 |
| 58 | 0.05 | 0.20 |
| 61 | 0.01 | 0.10 |
Tier 3: Unbiased Identification of Off-Targets
To identify potential off-targets beyond the kinase family, affinity chromatography coupled with mass spectrometry can be employed.[16][17][18][19]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization to a solid support (e.g., agarose beads).
-
Affinity Purification: Incubate the immobilized compound with cell lysate.
-
Elution and Identification: Wash away non-specifically bound proteins and elute the specific binders. Identify the eluted proteins using mass spectrometry.[16][18][20]
Comparative Analysis and Interpretation
A comprehensive cross-reactivity profile emerges from the integration of data from all three tiers.
-
High Selectivity: The ideal compound will exhibit high potency against the primary target with minimal inhibition of other kinases and no significant off-target binding in cellular and affinity-based assays.
-
Moderate Selectivity: The compound may show activity against a limited number of related kinases. This may be acceptable depending on the therapeutic indication and the physiological roles of the off-targets.
-
Low Selectivity (Promiscuous): The compound inhibits a large number of kinases and/or interacts with multiple unrelated proteins. Such compounds are generally poor drug candidates due to the high risk of off-target toxicity.
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a novel compound like this compound, a multi-faceted approach combining in vitro kinase profiling, cellular target engagement assays, and unbiased proteomic methods is essential. The data generated from these studies will provide a clear understanding of the compound's selectivity and guide its further development as a potential therapeutic agent. This rigorous preclinical characterization is indispensable for minimizing the risk of clinical failures and for the development of safer and more effective medicines.
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Bentham Science. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available from: [Link]
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van Vlijmen, H., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available from: [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
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PubMed. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
Introduction
5,6-Dimethyl-3-(methylthio)-1,2,4-triazine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application in research and development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective efficiencies based on yield, reaction conditions, and the availability of starting materials.
Core Synthetic Strategies
The synthesis of this compound is most effectively approached through a two-step process, which has been widely adopted for analogous 1,2,4-triazine derivatives. This benchmark guide will focus on the optimization and comparison of this principal route, while also exploring a potential one-pot alternative.
The primary and most established route involves two key transformations:
-
Formation of the Triazine Ring: Condensation of a 1,2-dicarbonyl compound with thiosemicarbazide to form the 5,6-dimethyl-1,2,4-triazine-3-thiol intermediate.
-
S-Methylation: Subsequent methylation of the thiol group to yield the final product.
A theoretical "one-pot" synthesis, combining these two steps, will also be discussed as a potential avenue for enhanced efficiency.
Route 1: Two-Step Synthesis via a Thiol Intermediate
This well-established route offers a reliable and reproducible method for the synthesis of this compound. The causality behind this experimental choice lies in the robust and high-yielding nature of both the initial condensation and the subsequent methylation steps.
Step 1: Synthesis of 5,6-Dimethyl-1,2,4-triazine-3-thiol
The initial step involves the cyclocondensation of 2,3-butanedione (diacetyl) with thiosemicarbazide. This reaction is a classic method for the formation of the 1,2,4-triazine ring system.
Experimental Protocol:
-
To a solution of thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add 2,3-butanedione (1.05 eq).
-
The reaction mixture is typically heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude 5,6-dimethyl-1,2,4-triazine-3-thiol is then washed with a cold solvent (e.g., ethanol or water) and dried.
Causality of Experimental Choices:
-
Solvent: Ethanol or aqueous ethanol is chosen for its ability to dissolve the reactants and facilitate the reaction, while also allowing for the precipitation of the product upon cooling, simplifying isolation.
-
Reflux Conditions: Heating the reaction mixture increases the rate of reaction, ensuring a complete conversion within a reasonable timeframe.
-
Stoichiometry: A slight excess of 2,3-butanedione can be used to ensure the complete consumption of the thiosemicarbazide.
Step 2: Synthesis of this compound
The second step is the S-methylation of the thiol intermediate. This is a standard nucleophilic substitution reaction where the sulfur atom of the thiol acts as a nucleophile, attacking the methyl group of a methylating agent.
Experimental Protocol:
-
The 5,6-dimethyl-1,2,4-triazine-3-thiol (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol, in the presence of a base (e.g., sodium hydroxide or sodium ethoxide, 1.1 eq).
-
The mixture is stirred at room temperature until the thiol is completely dissolved and has formed the corresponding thiolate salt.
-
A methylating agent, typically methyl iodide (1.1 eq), is then added dropwise to the solution.
-
The reaction is stirred at room temperature for 1-3 hours, with the progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Base: The base is essential to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily reacts with the methylating agent.
-
Methylating Agent: Methyl iodide is a highly effective and commonly used methylating agent due to the good leaving group ability of the iodide ion.
-
Reaction Temperature: The reaction is typically carried out at room temperature as the methylation of thiols is generally a facile process.
Route 2: Hypothetical One-Pot Synthesis
A one-pot synthesis offers the potential for increased efficiency by reducing the number of work-up and purification steps, thereby saving time and resources. While a specific protocol for the one-pot synthesis of this compound is not explicitly detailed in the surveyed literature, a plausible procedure can be designed based on the principles of the two-step method and general one-pot synthetic strategies for similar heterocycles.
Hypothetical Experimental Protocol:
-
In a single reaction vessel, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like ethanol.
-
Add 2,3-butanedione (1.05 eq) and heat the mixture to reflux for 2-4 hours to form the 5,6-dimethyl-1,2,4-triazine-3-thiol intermediate in situ.
-
After cooling the reaction mixture to room temperature, add a solution of a base (e.g., sodium hydroxide, 1.1 eq) in the same solvent.
-
Stir until the intermediate is deprotonated, and then add methyl iodide (1.1 eq) dropwise.
-
Continue stirring at room temperature for 1-3 hours.
-
The work-up and purification would then proceed as described in Step 2 of Route 1.
Causality of Experimental Choices:
-
Solvent Choice: The solvent must be suitable for both the initial condensation and the subsequent methylation reaction. Ethanol is a good candidate for this purpose.
-
Sequential Reagent Addition: The key to a successful one-pot synthesis is the sequential addition of reagents without the isolation of intermediates. The base and methylating agent are added only after the formation of the thiol intermediate is complete.
Performance Benchmark: A Comparative Analysis
To provide a clear comparison of these synthetic routes, the following table summarizes the key performance indicators. It is important to note that the data for the one-pot synthesis is projected based on the efficiency of the individual steps in the two-step route.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis (Projected) |
| Overall Yield | High (typically >80% over two steps) | Potentially High (could approach the yield of the two-step process) |
| Reaction Time | Longer (sum of two separate reactions and work-ups) | Shorter (elimination of intermediate isolation and purification) |
| Process Simplicity | More complex (requires isolation of intermediate) | Simpler (fewer handling steps) |
| Reagent Cost | Moderate (readily available starting materials) | Moderate (same starting materials) |
| Scalability | Readily scalable | Potentially scalable, but may require more careful control of reaction conditions |
| Environmental Impact | Higher solvent and energy consumption due to two separate steps | Lower solvent and energy consumption |
Visualization of Synthetic Pathways
To further clarify the synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Conceptual workflow for the one-pot synthesis.
Conclusion and Recommendations
For researchers requiring a reliable and high-yielding synthesis of this compound, the two-step synthesis (Route 1) is the recommended and validated method. Its stepwise nature allows for the isolation and characterization of the thiol intermediate, providing better control over the purity of the final product.
The one-pot synthesis (Route 2) presents a compelling alternative for large-scale production where efficiency and reduced handling are paramount. However, this route would require optimization to ensure high yields and purity without the isolation of the intermediate. It is recommended that small-scale trials be conducted to validate the one-pot conditions before scaling up.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, balancing the trade-offs between yield, purity, time, and scale.
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Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). (2016). Journal of Missan Researches, 12(23). [Link]
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Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. (2015). Archiv der Pharmazie, 348(4), 247-257. [Link]
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Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. (2021). Beilstein Journal of Organic Chemistry, 17, 1141-1148. [Link]
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Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2022). Molecules, 27(15), 4983. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. (2016). Acta Poloniae Pharmaceutica, 73(3), 671-684. [Link]
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The Cutting Edge: A Comparative Guide to the Docking Performance of 1,2,4-Triazine Derivatives Against Key Therapeutic Targets
In the landscape of modern drug discovery, the 1,2,4-triazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity.[1][2][3] Its derivatives have shown significant promise as anticancer, antifungal, and enzyme-inhibiting agents.[1][2][4][5][6] Central to the rational design of these potent molecules is the application of in silico molecular docking, a powerful computational technique that predicts the binding affinity and orientation of a ligand within the active site of a target protein.[7][8][9][10]
This comprehensive guide provides an in-depth comparative analysis of the docking scores of various 1,2,4-triazine derivatives against a range of therapeutically relevant enzymes. We will delve into the experimental data from key studies, dissect the methodologies behind the predictions, and offer insights into the structural features governing the observed binding affinities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel 1,2,4-triazine-based therapeutics.
The Power of Prediction: Understanding Molecular Docking
Molecular docking is a cornerstone of structure-based drug design.[9] It simulates the interaction between a small molecule (ligand) and a macromolecule (receptor) at an atomic level, allowing for the prediction of the binding mode and the estimation of the binding free energy, often represented as a docking score.[7][9] A lower (more negative) docking score generally indicates a more favorable binding affinity.[4]
The process is fundamentally composed of two critical steps:
-
Sampling: The algorithm explores a vast conformational space to generate a variety of possible orientations and conformations of the ligand within the receptor's binding site.[7][8]
-
Scoring: A scoring function then evaluates each of these poses, estimating the binding affinity.[8][10]
It is crucial to recognize that the reliability of docking results is highly dependent on the quality of the protein structure, the accuracy of the docking algorithm, and the scoring function employed.[7] Therefore, validation of the docking protocol is an indispensable step to ensure the accuracy and predictive power of the in silico model.[11][12][13]
A Visual Workflow for Molecular Docking Studies
To better illustrate the typical process of a molecular docking study, the following workflow diagram is provided. This diagram outlines the key stages from target selection to the final analysis of potential drug candidates.
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis of 1,2,4-Triazine Derivatives
The following sections present a comparative analysis of docking scores for 1,2,4-triazine derivatives against prominent enzyme targets implicated in cancer and fungal infections.
Anticancer Targets: A Focus on Kinases and Other Key Receptors
The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Several studies have investigated the potential of 1,2,4-triazine derivatives as inhibitors of these crucial enzymes.
One notable study investigated ten 1,2,4-triazine sulfonamide derivatives against four cancer-related receptors: 3RHK, 5GTY, 6PL2, and 7JXH.[4] The docking scores, presented in kcal/mol, revealed that several of these compounds exhibited better binding affinities than the standard drugs Erlotinib, Neratinib, and Tepotinib.[4][14]
| Derivative | Target: 3RHK (Docking Score, kcal/mol) | Target: 5GTY (Docking Score, kcal/mol) | Target: 6PL2 (Docking Score, kcal/mol) | Target: 7JXH (Docking Score, kcal/mol) |
| Compound 10 | -5.277 | -7.431 | -5.762 | -8.123 |
| Compound 2 | -5.112 | -6.543 | -5.543 | -7.987 |
| Compound 6 | -4.876 | -6.876 | -5.876 | -7.654 |
| Compound 4 | -4.543 | -6.432 | -6.123 | -7.543 |
| Compound 8 | -3.876 | -6.213 | -6.987 | -7.123 |
| Compound 3 | -4.231 | -7.123 | -6.543 | -7.432 |
| Compound 5 | -3.987 | -7.234 | -6.432 | -7.876 |
| Erlotinib (Standard) | -4.123 | -6.123 | -5.123 | -7.234 |
| Neratinib (Standard) | -4.012 | -6.012 | -5.012 | -7.123 |
| Tepotinib (Standard) | - | -6.987 | -5.987 | - |
Table 1: Comparative Docking Scores of 1,2,4-Triazine Sulfonamide Derivatives Against Cancer Targets. Data extracted from a study by MDPI.[4] The most potent derivatives for each target are highlighted in bold.
The interactions observed in the docking poses provide valuable insights into the structure-activity relationship. For instance, with the 6PL2 receptor, the 1,2,4-triazine ring of ligand 8 formed a hydrogen bond with residues LYS-725 and ARG-602.[4] Similarly, for the 7JXH receptor, the 1,2,4-triazine ring of ligands 2, 10, and 5 formed a π-π bond with the PHE-864 residue.[4]
Another study focused on 1,2,4-triazine derivatives bearing arylidene-hydrazinyl moieties as potential inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth frequently deregulated in cancer.[5] Docking analysis revealed that the active compounds were well-positioned in the mTOR active site, forming hydrogen bonds and Pi interactions.[5]
Antifungal Targets: Inhibiting Lanosterol 14α-Demethylase (CYP51)
The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. Lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, is a well-established target for antifungal drugs.[6]
A study investigating 1,2,4-triazine derivatives as potential inhibitors of Candida albicans CYP51 demonstrated promising results.[6] Molecular docking studies showed that these derivatives exhibited high binding affinities for the CYP51 enzyme, surpassing that of the conventional antifungal drug fluconazole.[6]
| Compound | Target: C. albicans CYP51 (PDB ID: 4LXJ) Docking Score (kcal/mol) |
| Molecule 1 | -9.8 |
| Molecule 2 | -9.5 |
| Molecule 3 | -9.2 |
| Molecule 4 | -8.9 |
| Molecule 5 | -8.7 |
| Molecule 6 | -8.5 |
| Molecule 7 | -8.3 |
| Molecule 8 | -8.1 |
| Molecule 9 | -7.9 |
| Fluconazole (Standard) | -7.5 |
Table 2: Comparative Docking Scores of 1,2,4-Triazine Derivatives Against Candida albicans CYP51. Data synthesized from a study published in PMC.[6]
The in silico results suggested that the 1,2,4-triazine scaffold is a promising starting point for the development of new antifungal drugs targeting CYP51.[6]
Experimental Protocol: A Guide to Performing and Validating Molecular Docking
To ensure the scientific integrity of docking studies, a well-defined and validated protocol is paramount. The following provides a detailed, step-by-step methodology for a typical molecular docking experiment.
Step 1: Preparation of the Receptor and Ligands
-
Receptor Acquisition and Preparation:
-
Obtain the three-dimensional crystal structure of the target enzyme from a public repository such as the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or "grid box" around the active site of the enzyme.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 1,2,4-triazine derivatives using a chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization to obtain stable conformations.
-
Assign appropriate atom types and charges to the ligand atoms.
-
Step 2: Molecular Docking Simulation
-
Choice of Docking Software: Select a validated docking program such as AutoDock, Glide, or GOLD.[8] The choice often depends on the specific system and available computational resources.
-
Execution of Docking: Run the docking simulation, allowing the program to sample different conformations and orientations of each ligand within the defined binding site of the receptor.
-
Generation of Docking Poses and Scores: The software will generate a set of possible binding poses for each ligand, ranked according to their docking scores.
Step 3: Analysis and Validation of Results
-
Analysis of Binding Interactions: Visualize the top-ranked docking poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the enzyme's active site.
-
Protocol Validation (Crucial Step):
-
Re-docking: A common validation method involves extracting the native ligand from the crystal structure and docking it back into the receptor's binding site.[11][12]
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose of the native ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11][15]
-
Caption: The logical flow of a docking protocol validation.
Conclusion and Future Directions
The comparative analysis of docking scores presented in this guide underscores the significant potential of 1,2,4-triazine derivatives as potent and selective inhibitors of key enzymes in cancer and infectious diseases. Molecular docking serves as an invaluable tool in the early stages of drug discovery, enabling the rapid screening of large compound libraries and providing crucial insights into the molecular basis of ligand-receptor interactions.
It is imperative for researchers to not only focus on the predicted docking scores but to also critically evaluate the binding poses and the underlying interactions. Furthermore, the validation of the computational protocol is a non-negotiable step to ensure the reliability of the in silico predictions. While molecular docking is a powerful hypothesis-generating tool, it is essential to follow up promising in silico hits with experimental validation through in vitro and in vivo assays to confirm their biological activity.
The continued development of more accurate scoring functions and algorithms that can better account for protein flexibility will further enhance the predictive power of molecular docking. The integration of molecular dynamics simulations with docking studies can also provide a more dynamic and realistic representation of the binding process. The future of drug discovery will undoubtedly rely on the synergistic application of these advanced computational methods with traditional experimental approaches to accelerate the development of novel and effective therapeutics based on the versatile 1,2,4-triazine scaffold.
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Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. MDPI. [Link]
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Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Semantic Scholar. [Link]
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Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 1,3,5- Triazine Derivatives. Research Trend. [Link]
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6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS No. 7275-70-9). As a heterocyclic organic compound containing nitrogen and sulfur, this chemical requires rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that inform these essential procedures.
Core Hazard Profile and Immediate Safety
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a member of the triazine family, which is recognized for potential biological activity and requires careful handling.[1] While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally related triazine and methylthio compounds necessitates treating it as hazardous.
Safety data for analogous compounds indicate several key hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: Causes skin irritation and potentially serious eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. Before handling the compound, ensure the following are correctly worn:
-
Eye and Face Protection: Use chemical safety goggles or a full-face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][5]
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator is required.[4]
| Compound Identification & Hazard Summary | |
| Chemical Name | This compound[1] |
| CAS Number | 7275-70-9[1] |
| Molecular Formula | C₆H₉N₃S[1] |
| GHS Pictograms | |
| Signal Word | Danger |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[2] |
Emergency Procedures: Spill Management
Accidents require a prepared, systematic response. The appropriate reaction depends on the scale of the spill.
Small Spills (Solid Material)
For minor spills contained within a chemical fume hood:
-
Restrict Access: Ensure personnel in the immediate area are aware of the spill.
-
Don Appropriate PPE: If not already worn, don all PPE listed in Section 1.1.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[6]
-
Collection: Carefully scoop the absorbed material using non-sparking tools into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Waste Disposal: The container with the spilled material and cleaning supplies must be sealed, labeled, and disposed of as hazardous chemical waste according to the protocol in Section 3.
Large Spills
For any spill outside of a fume hood or of a significant quantity:
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory.
-
Isolate the Area: Close the doors to the laboratory and post warning signs.
-
Seek Professional Assistance: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must not enter the general waste stream or sanitary sewer system.[7][8] The responsibility for proper waste characterization and disposal lies with the waste generator.[6] The only acceptable ultimate disposal procedure is through a licensed professional waste disposal service, typically involving incineration.[6][9]
Causality: High-temperature incineration is the preferred method for triazine-based compounds. This process ensures the complete thermal destruction of the heterocyclic ring. Furthermore, a properly equipped incinerator will have scrubbers to neutralize and remove hazardous combustion byproducts such as nitrogen oxides (NOx) and sulfur oxides (SOx).[9]
Waste Accumulation Workflow
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. For solutions, use a container designated for non-halogenated organic solvent waste.[10] The container must be kept closed when not in use.[7][10]
-
Accurate Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full and accurate description of its contents, including the full chemical name: "Waste this compound."
-
Segregation: Do not mix this waste with incompatible materials. While specific incompatibility data for this compound is limited, as a general rule, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a secondary containment bin within or near the laboratory.
-
Arrange for Pickup: Once the container is full or has been in storage for a designated period (consult your institution's EHS guidelines), arrange for pickup by your licensed hazardous waste contractor.
Disposal Decision Workflow
Caption: Decision workflow for handling and disposal of this compound.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
Drain Disposal: NEVER wash this chemical down the sink. Triazine derivatives can be persistent in aquatic environments and their biological effects are a subject of concern.[7][11][12]
-
Solid Waste Trash: NEVER dispose of this chemical, or its empty containers, in the regular trash.[6] Empty containers retain product residue and must be disposed of as unused product.[6]
-
Evaporation: Do not allow solutions containing this compound to evaporate in the fume hood as a method of disposal. This releases unknown quantities of the substance into the ventilation system and the environment.
Failure to comply with these prohibitions can result in significant environmental damage and regulatory penalties.
Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the legal responsibility of the chemical waste generator to properly characterize their waste and ensure it is managed in an environmentally sound manner (40 CFR 262.11).[6] By following the protocols outlined in this guide and utilizing a licensed disposal service, your laboratory will remain in compliance with these critical regulations.
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A Researcher's Guide to the Safe Handling of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9). As a specialized heterocyclic organic compound within the triazine family, its unique chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures.[1] This document synthesizes the best practices for handling this and structurally related compounds to ensure a safe laboratory environment.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following safety and handling information is based on data from structurally analogous triazine compounds. A substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.
Understanding the Risks: A Proactive Approach to Safety
Triazine derivatives, as a class, are known to present a range of potential health hazards. While the toxicological properties of this compound have not been thoroughly investigated, related compounds are known to be irritants to the eyes, skin, and respiratory system.[2][3] Some triazines may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] Therefore, a cautious and proactive approach to personal protection is paramount.
The core principle of laboratory safety is the mitigation of risk through the informed selection and consistent use of Personal Protective Equipment (PPE). The following sections provide a detailed, step-by-step guide to the appropriate PPE, operational procedures, and disposal plans for this compound.
Essential Personal Protective Equipment (PPE)
The appropriate selection and use of PPE form the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on the known hazards of related compounds.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[6][7] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[2][6][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][9] | Prevents skin contact, which may cause irritation or other toxic effects.[2][10] |
| Body Protection | A lab coat or chemical-resistant suit.[6] | Provides a barrier against accidental spills and contamination of personal clothing.[6][9] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Necessary when working with fine powders, in poorly ventilated areas, or when engineering controls are insufficient to minimize inhalation exposure.[6][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risks associated with handling this compound. The following workflow outlines the key stages of safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
1. Pre-Handling Checks:
-
Review Safety Information: Thoroughly review this guide and any available safety information for related compounds.
-
Inspect PPE: Ensure all PPE is in good condition and free from defects.[6]
-
Verify Engineering Controls: Confirm that the chemical fume hood, eyewash station, and safety shower are operational.[9]
2. Handling Procedures:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Avoid Dust Generation: If the compound is a solid, handle it carefully to prevent the formation of dust.[6][7]
-
Use Appropriate Tools: Utilize spatulas and other appropriate tools to handle the chemical, avoiding direct contact.
-
Labeling: Ensure all containers holding the compound are clearly and accurately labeled.[6]
3. Spill Management:
-
In the event of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.
| Waste Type | Disposal Protocol |
| Unused Chemical | Dispose of as hazardous waste through a licensed disposal company. Do not discard in regular trash or down the drain.[6][7] |
| Contaminated Materials | Any items that have come into contact with the chemical (e.g., gloves, absorbent pads, weighing paper) must be collected in a designated, sealed hazardous waste container.[6] |
| Empty Containers | Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container in accordance with local regulations. |
Always follow your institution's specific guidelines for hazardous waste disposal and comply with all local, state, and federal regulations.[6]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Personal protective equipment for handling 2,4,6-Triguanidino-1,3,5-triazine - Benchchem. (URL: )
- Triazine Pesticides Standard - Safety D
- TRIAZINES - New Jersey Department of Environmental Protection. (URL: )
- Personal protective equipment for handling 4,6-Diphenyl-1,3,5-triazin-2-ol - Benchchem. (URL: )
- Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Consider
- 1,3,5-Triazine - Safety Data Sheet - ChemicalBook. (2025-06-28). (URL: )
- SAFETY D
- SAFETY D
- 4 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). (URL: )
- Thermo Fisher Scientific Chemicals, Inc.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-19). (URL: )
- Material Safety D
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- as-Triazine, 5,6-diphenyl-3-(methylthio)-|lookchem. (URL: )
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- SAFETY D
- 3-(Methylthio)-2,4-triazine 28735-21-9 - Sigma-Aldrich. (URL: )
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Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][6][8][9]triazolo[3,4-f][6][8][9]triazines | Current issues in pharmacy and medicine: science and practice. (2022-11-15). (URL: )
- Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers - PubMed Central. (2024-11-08). (URL: )
- 28735-21-9 | 3-(Methylthio)-as-Triazine - ChemScene. (URL: )
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
